LM-4108
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBTNADENXYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274424 | |
| Record name | N-(2-Phenylethyl)indomethacin Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261766-32-9 | |
| Record name | Indomethacin phenethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Phenylethyl)indomethacin Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Cafelkibart (LM-108): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cafelkibart, also known as LM-108, is a novel, Fc-optimized humanized IgG1 monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8). Initially developed by LaNova Medicines, this investigational immuno-oncology agent is designed to overcome resistance to immune checkpoint inhibitors by selectively depleting tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME). Preclinical and clinical data have demonstrated that LM-108 enhances anti-tumor immune responses, leading to promising efficacy signals in patients with advanced solid tumors, including gastric and pancreatic cancers. This technical guide provides an in-depth overview of the mechanism of action of cafelkibart, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction: The Rationale for Targeting CCR8 in Oncology
The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is often limited by the immunosuppressive nature of the tumor microenvironment. A key driver of this immunosuppression is the accumulation of regulatory T cells (Tregs), which dampen the activity of effector T cells, such as cytotoxic CD8+ T cells, thereby enabling tumor immune evasion.
CCR8 has emerged as a compelling therapeutic target due to its high and selective expression on tumor-infiltrating Tregs, with minimal expression on peripheral Tregs and other immune effector cells. This differential expression provides a therapeutic window to specifically target and eliminate the immunosuppressive Treg population within the tumor, while sparing the peripheral Tregs that are crucial for maintaining immune homeostasis and preventing autoimmunity. The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), and the CCL1-CCR8 signaling axis is implicated in the recruitment and enhanced suppressive function of Tregs within the TME.
Core Mechanism of Action: Selective Depletion of Tumor-Infiltrating Tregs
The principal mechanism of action of cafelkibart (LM-108) is the selective depletion of CCR8-expressing tumor-infiltrating Tregs. This is achieved through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). LM-108 features an engineered Fc domain that increases its binding affinity for Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of LM-108 is recognized by Fcγ receptors on NK cells. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target Treg cell.
Antibody-Dependent Cellular Phagocytosis (ADCP)
Similarly, the Fc domain of LM-108 bound to CCR8-expressing Tregs can be recognized by Fcγ receptors on phagocytic cells, primarily macrophages. This interaction stimulates the macrophage to engulf and degrade the Treg cell.
The selective depletion of these immunosuppressive Tregs within the TME leads to a more favorable immune milieu, characterized by an increased ratio of effector T cells to Tregs. This shift is believed to enhance the ability of the immune system to recognize and eliminate tumor cells, and to synergize with the activity of other immunotherapies like anti-PD-1 antibodies.
Signaling Pathways
The CCR8 Signaling Pathway in Regulatory T Cells
CCR8 is a G protein-coupled receptor (GPCR). In Tregs, the binding of its primary ligand, CCL1, is thought to potentiate their immunosuppressive functions. While the primary mechanism of LM-108 is the depletion of CCR8+ Tregs, the binding of this monoclonal antibody to the receptor may also directly interfere with CCL1-mediated signaling, although the depletion mechanism is considered predominant.
Preclinical Data
A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.
Binding Affinity and In Vitro Activity
| Parameter | Cell Line | Value | Method |
| Binding Affinity (EC50) | U2OS (high CCR8 expression) | 0.25 nM | Flow Cytometry |
| Jurkat (low CCR8 expression) | 0.21 nM | Flow Cytometry | |
| ADCC (EC50) | HEK293 (CCR8 expressing) | 0.002 nM | LDH Release Assay |
In Vivo Efficacy in Syngeneic Mouse Models
In vivo studies using a murine surrogate of LM-108 demonstrated significant anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody. Treatment with the LM-108 surrogate led to a marked reduction in tumor-infiltrating Tregs and a corresponding increase in the CD8+/Treg ratio within the tumor microenvironment.
| Mouse Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| MC38 | LM-108 surrogate (10 mg/kg) | 68.77% | Significant reduction in tumor growth. |
| hCCR8 KI | LM-108 (single agent) | 79.97% | Potent single-agent activity with 2/8 complete responses. |
| LM-108 + anti-mPD-1 | 100% | Synergistic effect with 8/8 complete responses and induction of long-lasting anti-tumor memory. |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the general methodologies for the key preclinical experiments are outlined below.
Binding Affinity Assay (Flow Cytometry)
-
Objective: To determine the binding affinity of LM-108 to cells with varying levels of CCR8 expression.
-
Methodology: CCR8-expressing cells (e.g., U2OS, Jurkat) were incubated with escalating concentrations of LM-108 or an isotype control antibody. A fluorescently labeled secondary antibody that binds to the primary antibody was then added. The mean fluorescence intensity (MFI) of the cells was measured using a flow cytometer. The EC50 value was calculated from the resulting dose-response curve.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Objective: To quantify the ability of LM-108 to induce NK cell-mediated killing of CCR8-expressing target cells.
-
Methodology: CCR8-expressing target cells (e.g., HEK293) were co-cultured with human peripheral blood mononuclear cells (PBMCs) as effector cells, in the presence of varying concentrations of LM-108. Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant. The EC50 value was determined from the dose-response curve of cell lysis.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
-
Objective: To measure the ability of LM-108 to mediate macrophage-driven phagocytosis of CCR8-expressing cells.
-
Methodology: CCR8-expressing target cells were labeled with a fluorescent dye (e.g., CFSE) and co-cultured with monocyte-derived macrophages (MDMs) in the presence of titrated LM-108. Phagocytosis was quantified by flow cytometry, identifying the percentage of macrophages that had engulfed the fluorescently labeled target cells.
In Vivo Treg Depletion and Tumor Growth Inhibition Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of LM-108 and its effect on the tumor immune infiltrate.
-
Methodology: Syngeneic mouse tumor models (e.g., MC38, CT26) were established in mice, including human CCR8 knock-in (KI) models. Mice were treated with LM-108, an anti-PD-1 antibody, or a combination of both. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were harvested, and the immune cell populations (e.g., Tregs, CD8+ T cells) were analyzed by flow cytometry.
Clinical Data
LM-108, in combination with anti-PD-1 therapy, has demonstrated encouraging anti-tumor activity in Phase 1/2 clinical trials involving patients with advanced solid tumors who have progressed on prior therapies.
Gastric Cancer (Pooled analysis of NCT05199753, NCT05255484, NCT05518045)
-
Patient Population: 48 patients with gastric cancer, the majority of whom had received prior anti-PD-1 therapy.
-
Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.
| Efficacy Endpoint | All Efficacy-Evaluable Patients (n=36) | Patients Progressed on 1st Line with High CCR8 Expression (n=8) |
| Objective Response Rate (ORR) | 36.1% (95% CI 20.8%–53.8%) | 87.5% |
| Disease Control Rate (DCR) | 72.2% (95% CI 54.8%–85.8%) | 100% |
| Median Progression-Free Survival (PFS) | 6.53 months (95% CI 2.96–NA) | Not Reported |
Pancreatic Cancer (Pooled analysis of two Phase 1/2 trials)
-
Patient Population: 80 patients with pancreatic cancer who had progressed on or after at least one prior line of systemic therapy.
-
Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.
| Efficacy Endpoint | Efficacy-Evaluable Patients (n=74) | Patients with High CCR8 Expression (n=9) |
| Objective Response Rate (ORR) | 20.3% (95% CI 11.8-31.2%) | 33.3% (95% CI 7.5-70.1%) |
| Disease Control Rate (DCR) | 62.2% (95% CI 50.1-73.2%) | 77.8% (95% CI 40.0-97.2%) |
| Median Progression-Free Survival (PFS) | 3.12 months (95% CI 1.61-4.86) | 6.90 months (95% CI 1.22-NA) |
| Median Overall Survival (OS) | 10.02 months (95% CI 6.41-13.11) | 9.15 months (95% CI 3.61-NA) |
The safety profile of LM-108 in combination with anti-PD-1 therapy has been reported as manageable.
Conclusion
Cafelkibart (LM-108) is a promising anti-CCR8 monoclonal antibody with a well-defined mechanism of action centered on the selective depletion of tumor-infiltrating regulatory T cells via enhanced ADCC and ADCP. This targeted approach aims to remodel the tumor microenvironment to favor a robust anti-tumor immune response. Preclinical data have demonstrated potent single-agent and combination activity, and early clinical results in heavily pre-treated cancer patients are encouraging, particularly in biomarker-selected populations with high CCR8 expression. Further clinical development is underway to fully elucidate the therapeutic potential of cafelkibart in a range of solid tumors.
LM-108 (Cafelkibart): A Novel Anti-CCR8 Monoclonal Antibody for Cancer Immunotherapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-C motif chemokine receptor 8 (CCR8) has emerged as a highly specific and promising target for cancer immunotherapy due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent mediators of immunosuppression within the tumor microenvironment. LM-108 (also known as cafelkibart) is a novel, humanized, Fc-optimized monoclonal antibody designed to selectively deplete these intratumoral Tregs, thereby overcoming resistance to immune checkpoint inhibitors and reactivating anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of LM-108, including its mechanism of action, key experimental data, and detailed methodologies for the assays used in its evaluation.
Introduction
Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of various cancers; however, a significant number of patients exhibit primary or acquired resistance.[1] A key mechanism of this resistance is the accumulation of regulatory T cells (Tregs) within the tumor microenvironment (TME), which suppress the activity of effector T cells.[2][3] Therefore, selectively targeting and depleting these tumor-infiltrating Tregs represents a compelling therapeutic strategy.[4]
CCR8 is a chemokine receptor that is highly and selectively expressed on the most suppressive subset of Tregs within tumors, with minimal expression on peripheral Tregs and other immune cells.[1][5] This differential expression pattern makes CCR8 an ideal target for therapeutic intervention, offering the potential for potent anti-tumor efficacy with a favorable safety profile by sparing systemic immune homeostasis.[2][5]
LM-108 is a novel, humanized IgG1 monoclonal antibody with an engineered Fc domain to enhance its effector functions.[1] It is designed to bind to CCR8 on tumor-infiltrating Tregs and mediate their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1][3] This guide will delve into the technical details of LM-108, from its mechanism of action to the preclinical and clinical evidence of its efficacy.
Mechanism of Action
LM-108's primary mechanism of action is the selective depletion of CCR8-expressing Tregs within the tumor microenvironment.[1][3] This is achieved through the following key features:
-
High-Affinity Binding to CCR8: LM-108 binds with high affinity to human CCR8, enabling it to effectively target CCR8+ cells.[1]
-
Fc-Engineered for Enhanced Effector Function: The Fc region of LM-108 has been engineered to increase its binding to Fcγ receptors on effector immune cells, such as natural killer (NK) cells and macrophages.[1] This enhanced binding leads to potent ADCC and ADCP of the target CCR8+ Tregs.[1][3]
-
Selective Depletion of Intratumoral Tregs: By targeting CCR8, which is predominantly expressed on Tregs within the TME, LM-108 selectively removes this immunosuppressive cell population while largely sparing peripheral Tregs.[6]
-
Reversal of Immunosuppression: The depletion of intratumoral Tregs shifts the balance of the TME from an immunosuppressive to an immunostimulatory state. This leads to an increased ratio of effector T cells to Tregs, enhanced activation of cytotoxic CD8+ T cells, and a more robust anti-tumor immune response.[3][7]
-
Synergy with Anti-PD-1 Therapy: Preclinical and clinical studies have shown that LM-108 can act synergistically with anti-PD-1 antibodies.[3][7] By depleting Tregs, LM-108 can overcome a key mechanism of resistance to PD-1 blockade, leading to improved anti-tumor activity.[3]
Signaling Pathway and Mechanism of Action of LM-108
Caption: Mechanism of LM-108 in the tumor microenvironment.
Preclinical Data
A series of preclinical studies have demonstrated the potent and selective anti-tumor activity of LM-108.
In Vitro Studies
Binding Affinity: Flow cytometry analysis confirmed that LM-108 binds with high affinity to human CCR8 expressed on various cell lines.[1]
Table 1: Binding Affinity of LM-108 to CCR8-Expressing Cells
| Cell Line | CCR8 Expression Level | EC50 (nM) |
| U2OS-hCCR8 | High | 0.25 |
| Jurkat-hCCR8 | Low | 0.21 |
| Data sourced from preclinical studies.[1] |
Effector Function: In vitro assays demonstrated that LM-108 can induce potent ADCC and ADCP of CCR8-expressing target cells.
Table 2: In Vitro Effector Function of LM-108
| Assay | Target Cells | Effector Cells | EC50 (nM) |
| ADCC | HEK293-hCCR8 | hPBMCs | 0.002 |
| ADCP | CHO-K1-hCCR8 | Monocyte-derived Macrophages | Not specified |
| Data sourced from preclinical studies.[1] |
In Vivo Studies
The anti-tumor efficacy of LM-108 and its murine surrogate was evaluated in several syngeneic mouse tumor models.
Table 3: In Vivo Anti-Tumor Activity of LM-108 and its Murine Surrogate
| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition (TGI) | Complete Response (CR) |
| MC38 (hCCR8 KI) | C57BL/6 | LM-108 (10 mg/kg) | 68.77% | Not specified |
| MC38 (hCCR8 KI) | C57BL/6 | LM-108 + anti-mPD-1 | 100% | 8/8 |
| CT26 | Balb/c | LM-108m + anti-mPD-1 | Additive effect | Not specified |
| MBT-2 (PD-1 resistant) | C3H/He | LM-108m + anti-mPD-1 | Synergistic effect | Not specified |
| Data sourced from preclinical studies.[1] |
These in vivo studies demonstrated that LM-108, both as a monotherapy and in combination with an anti-PD-1 antibody, significantly inhibited tumor growth.[1] The combination therapy showed synergistic effects, particularly in a PD-1 resistant model.[1] Analysis of the tumor-infiltrating lymphocytes (TILs) revealed that treatment with LM-108 led to a significant reduction in Treg cells and a corresponding increase in CD8+ T cells, CD4+ T cells, and NK cells.[1]
Clinical Data
LM-108 is currently being evaluated in several Phase 1/2 clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with anti-PD-1 antibodies (NCT05199753, NCT05255484, NCT05518045).[2][8] Pooled analyses of these studies have shown promising anti-tumor activity and a manageable safety profile in heavily pre-treated patients with gastric and pancreatic cancer.[2][4]
Gastric Cancer
A pooled analysis of 48 patients with advanced gastric cancer, the majority of whom had received prior anti-PD-1 therapy, demonstrated the efficacy of LM-108 in combination with an anti-PD-1 antibody.[2][8]
Table 4: Efficacy of LM-108 in Combination with Anti-PD-1 in Gastric Cancer
| Patient Population | N | ORR | DCR | Median PFS |
| All efficacy-evaluable | 36 | 36.1% | 72.2% | 6.53 months |
| Progressed on 1st line, high CCR8 | 8 | 87.5% | 100% | Not reported |
| Data sourced from a pooled analysis of Phase 1/2 studies.[2] |
Pancreatic Cancer
In a pooled analysis of 80 patients with advanced pancreatic cancer who had progressed on prior systemic therapies, LM-108 in combination with anti-PD-1 therapy also showed encouraging results.[4][6]
Table 5: Efficacy of LM-108 in Combination with Anti-PD-1 in Pancreatic Cancer
| Patient Population | N | ORR | DCR | Median OS |
| All efficacy-evaluable | 74 | 20.3% | 62.2% | 10.02 months |
| High CCR8 expression | 9 | 33.3% | 77.8% | 9.15 months |
| Data sourced from a pooled analysis of Phase 1/2 studies.[4] |
Safety Profile
The combination of LM-108 with an anti-PD-1 antibody was generally well-tolerated.[2][4] The most common treatment-related adverse events (TRAEs) were consistent with immune-related adverse events and included increased AST/ALT, anemia, rash, and pyrexia.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key assays used in the evaluation of LM-108.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to induce the killing of target cells by effector cells, such as NK cells.
Caption: Workflow for a typical ADCP assay.
Methodology:
-
Cell Preparation:
-
Target cells (e.g., CHO-K1 cells overexpressing human CCR8) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). [1] * Effector cells (e.g., monocyte-derived macrophages - MDMs) are generated from human PBMCs. [1]2. Co-culture:
-
The labeled target cells, MDMs, and serially diluted LM-108 are co-incubated for a specific duration (e.g., 2 hours). [1]3. Staining and Analysis:
-
The cells are stained with a fluorescently labeled antibody against a macrophage marker (e.g., APC-conjugated anti-human CD14). [1] * The percentage of macrophages that have phagocytosed target cells (double-positive for CFSE and the macrophage marker) is determined by flow cytometry. [1]4. Data Analysis:
-
The phagocytosis index is calculated as the percentage of double-positive cells within the total macrophage population. [1]
-
In Vivo Murine Tumor Models
Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of immunotherapies.
Methodology:
-
Tumor Cell Implantation:
-
A specific number of tumor cells (e.g., MC38 or CT26) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6 or Balb/c). [1]2. Treatment Administration:
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
LM-108 (or its murine surrogate) and/or an anti-PD-1 antibody are administered via a specified route (e.g., intraperitoneal injection) and schedule. [1]3. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry to assess the depletion of Tregs and the activation of effector T cells. [1]
-
Conclusion
LM-108 (cafelkibart) is a promising, first-in-class anti-CCR8 monoclonal antibody with a well-defined mechanism of action centered on the selective depletion of tumor-infiltrating Tregs. Preclinical data have robustly demonstrated its potent anti-tumor activity, both as a monotherapy and in synergy with anti-PD-1 therapy. Early clinical data in heavily pre-treated gastric and pancreatic cancer patients are encouraging, showing meaningful clinical activity and a manageable safety profile. The continued clinical development of LM-108 holds the potential to address the significant unmet need of resistance to immune checkpoint inhibitors and offer a new therapeutic option for patients with a variety of solid tumors. Further investigation, particularly in biomarker-selected patient populations with high CCR8 expression, is warranted.
References
- 1. lanovamedicines.com [lanovamedicines.com]
- 2. LM-108 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. LM-108 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cabrini.com.au [cabrini.com.au]
Cafelkibart (LM-4108): A Technical Guide to a Novel CCR8-Targeting Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cafelkibart (also known as LM-4108 or LM-108) is an investigational, Fc-optimized humanized monoclonal antibody that represents a promising new modality in cancer immunotherapy. Developed by LaNova Medicines, cafelkibart targets the C-C chemokine receptor 8 (CCR8), a protein highly and selectively expressed on tumor-infiltrating regulatory T cells (Tregs). By specifically depleting these immunosuppressive cells within the tumor microenvironment (TME), cafelkibart aims to overcome a key mechanism of resistance to existing immunotherapies, such as PD-1 inhibitors, and unleash a potent anti-tumor immune response. Preclinical and early-phase clinical studies have demonstrated encouraging anti-tumor activity and a manageable safety profile, particularly in challenging solid tumors like pancreatic and gastric cancer. This document provides an in-depth technical overview of cafelkibart, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Core Concepts and Mechanism of Action
Cafelkibart's therapeutic strategy is centered on the selective depletion of tumor-infiltrating Tregs. These cells are a major barrier to effective anti-tumor immunity, suppressing the activity of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.
1.1. Targeting CCR8 on Tumor-Infiltrating Tregs
C-C chemokine receptor 8 (CCR8) has emerged as a highly specific marker for tumor-infiltrating Tregs across various cancer types.[1] Unlike other Treg markers, CCR8 is minimally expressed on Tregs in peripheral tissues, thereby offering a therapeutic window to target the immunosuppressive cells within the tumor while sparing those crucial for maintaining peripheral immune homeostasis.[2] The high expression of CCR8 on tumor-infiltrating Tregs is associated with a poor prognosis in several cancers.[1]
1.2. Fc-Optimized Antibody for Enhanced Effector Function
Cafelkibart is an IgG1 monoclonal antibody with an engineered Fc region designed to enhance its effector functions, primarily Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[1] Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of cafelkibart is recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement triggers the destruction of the CCR8-expressing Tregs.
1.3. Signaling Pathway and Depletion Mechanism
Cafelkibart's primary mechanism is the depletion of CCR8+ Tregs, which in turn is expected to reactivate anti-tumor immune responses.[1] This is achieved by blocking the interaction between CCR8 and its ligand, CCL1, within the TME and initiating ADCC and ADCP.
Caption: Cafelkibart binds to CCR8 on tumor-infiltrating Tregs, blocking CCL1 signaling and inducing their depletion via ADCC by NK cells, thereby enhancing the anti-tumor immune response.
Preclinical Data
A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.
Table 1: Preclinical Activity of Cafelkibart (LM-108)
| Parameter | Assay | Results | Reference |
| Binding Affinity | Flow Cytometry | EC50 = 0.25 nM (hCCR8 high-expressing U2OS cells)EC50 = 0.21 nM (hCCR8 low-expressing Jurkat cells) | [1] |
| In Vitro Cytotoxicity | ADCC Assay | EC50 = 0.002 nM (hCCR8 expressing HEK293 cells with hPBMCs) | [1] |
| In Vivo Efficacy (Single Agent) | MC38 Syngeneic Model (hCCR8 KI mice) | Tumor Growth Inhibition (TGI) = 79.97% (2/8 complete responses) | [1] |
| In Vivo Efficacy (Combination) | MC38 Syngeneic Model (hCCR8 KI mice) with anti-mPD-1 | TGI = 100% (8/8 complete responses) | [1] |
| Immune Cell Modulation (In Vivo) | Flow Cytometry of Tumor Infiltrating Lymphocytes (TILs) | Significant reduction in Treg cellsSignificant elevation in CD8+ T cells, CD4+ T cells, NK cells, and NKT cells | [1] |
Clinical Data
Cafelkibart, in combination with anti-PD-1 antibodies, has been evaluated in Phase 1/2 clinical trials for patients with advanced solid tumors.
3.1. Pancreatic Cancer
A pooled analysis of two Phase 1/2 trials (NCT05199753, NCT05518045) evaluated cafelkibart in combination with pembrolizumab or toripalimab in patients with pancreatic cancer who had progressed on prior systemic therapies.[3][4]
Table 2: Efficacy of Cafelkibart plus Anti-PD-1 in Pancreatic Cancer
| Endpoint | All Efficacy-Evaluable Patients (n=74) | Patients with ≥1 Prior Line of Therapy (n=45) | Patients with High CCR8 Expression (n=9) |
| Objective Response Rate (ORR) | 20.3% (95% CI 11.8-31.2%) | 24.4% (95% CI 12.9-39.5%) | 33.3% (95% CI 7.5-70.1%) |
| Disease Control Rate (DCR) | 62.2% (95% CI 50.1-73.2%) | 71.1% (95% CI 55.7-83.6%) | 77.8% (95% CI 40.0-97.2%) |
| Median Duration of Response (DoR) | 5.49 months (95% CI 3.02-8.87) | 6.93 months (95% CI 3.02-NA) | Not Reported |
| Median Progression-Free Survival (PFS) | 3.12 months (95% CI 1.61-4.86) | 4.86 months (95% CI 2.79-6.90) | 6.90 months (95% CI 1.22-NA) |
| Median Overall Survival (OS) | 10.02 months (95% CI 6.41-13.11) | Not Reached | 9.15 months (95% CI 3.61-NA) |
3.2. Gastric Cancer
A pooled analysis of three Phase 1/2 studies (NCT05199753, NCT05255484, NCT05518045) assessed cafelkibart with an anti-PD-1 antibody in patients with gastric cancer.
Table 3: Efficacy of Cafelkibart plus Anti-PD-1 in Gastric Cancer
| Endpoint | All Efficacy-Evaluable Patients (n=36) | Patients Progressed on 1st Line Tx (n=11) | Patients Progressed on 1st Line Tx with High CCR8 (n=8) |
| Objective Response Rate (ORR) | 36.1% (95% CI 20.8-53.8%) | 63.6% (95% CI 30.8-89.1%) | 87.5% |
| Disease Control Rate (DCR) | 72.2% (95% CI 54.8-85.8%) | 81.8% (95% CI 48.2-97.7%) | 100% |
| Median Progression-Free Survival (PFS) | 6.53 months (95% CI 2.96–NA) | Not Reported | Not Reported |
3.3. Safety and Tolerability
Across the clinical trials, cafelkibart in combination with anti-PD-1 therapy has shown a manageable safety profile.
Table 4: Common Treatment-Related Adverse Events (TRAEs) in Pancreatic Cancer Patients (n=80)
| Adverse Event | Any Grade | Grade ≥3 |
| Increased AST | ≥25% | 5.0% |
| Increased ALT | ≥25% | 6.3% |
| Anemia | ≥25% | Not Reported |
| Rash | ≥25% | 5.0% |
| Pyrexia | ≥25% | Not Reported |
| Decreased Platelet Count | ≥25% | Not Reported |
| Increased Conjugated Bilirubin | ≥25% | Not Reported |
| Lipase Elevation | Not Reported | 7.5% |
| Immune-mediated Enterocolitis | Not Reported | 5.0% |
| Hypokalemia | Not Reported | 5.0% |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and potential replication of the findings on cafelkibart. The following sections provide representative methodologies for key assays.
4.1. In Vitro Binding Affinity Assay (Flow Cytometry)
This protocol outlines a general procedure for determining the binding affinity of cafelkibart to CCR8-expressing cells.
-
Cell Preparation: Culture CCR8-expressing cells (e.g., U2OS-hCCR8 transfectants) and a negative control cell line to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution.
-
Cell Staining:
-
Wash cells twice with FACS buffer (PBS with 2% FBS).
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of cafelkibart and an isotype control antibody in FACS buffer.
-
Add 50 µL of the antibody dilutions to the respective wells.
-
Incubate for 1 hour at 4°C.
-
Wash cells three times with FACS buffer.
-
Add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells three times with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the stained cells.
-
Plot the MFI against the antibody concentration and determine the EC50 using a non-linear regression model.
-
4.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes a method to assess the ability of cafelkibart to induce NK cell-mediated killing of CCR8-expressing target cells.
-
Target Cell Preparation:
-
Label CCR8-expressing target cells with a fluorescent dye (e.g., Calcein AM).
-
Wash and resuspend the labeled cells in assay medium.
-
-
Effector Cell Preparation:
-
Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture NK cells overnight in media supplemented with IL-2.
-
-
ADCC Assay Setup:
-
Plate target cells in a 96-well plate.
-
Add serial dilutions of cafelkibart or an isotype control antibody.
-
Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Include control wells for spontaneous lysis (target cells only) and maximum lysis (target cells with a lysis agent).
-
Incubate the plate for 4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the release of the fluorescent dye or lactate dehydrogenase (LDH) in the supernatant using a plate reader.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Determine the EC50 from a dose-response curve.
-
4.3. In Vivo Murine Tumor Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of cafelkibart in a syngeneic mouse model.
Caption: A typical workflow for assessing the in vivo efficacy of cafelkibart in a murine tumor model.
4.4. Clinical Trial Protocol Synopsis
The clinical trials of cafelkibart generally follow a standard design for Phase 1/2 oncology studies.
-
Study Design: Open-label, multicenter, dose-escalation and dose-expansion studies.
-
Patient Population: Patients with advanced, unresectable, or metastatic solid tumors who have failed standard therapies.
-
Treatment Regimens:
-
Cafelkibart administered intravenously at various dose levels and schedules (e.g., 3 mg/kg Q3W, 10 mg/kg Q3W).
-
In combination with an anti-PD-1 antibody such as pembrolizumab or toripalimab.
-
-
Primary Endpoints:
-
Phase 1: To evaluate the safety and tolerability and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Phase 2: To assess the preliminary anti-tumor activity, primarily the Objective Response Rate (ORR) per RECIST v1.1.
-
-
Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), pharmacokinetics (PK), and biomarker analysis.
-
Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
Future Directions
The promising early results for cafelkibart, particularly in patient populations with high unmet medical needs, support its continued development. Future research will likely focus on:
-
Biomarker Development: Further refining the patient selection strategy based on CCR8 expression and other potential biomarkers to maximize clinical benefit.
-
Combination Therapies: Exploring novel combination strategies with other immunomodulatory agents, targeted therapies, and chemotherapy.
-
Expansion to Other Tumor Types: Investigating the efficacy of cafelkibart in a broader range of solid tumors characterized by high Treg infiltration.
Conclusion
Cafelkibart (this compound) is a novel, Fc-optimized anti-CCR8 monoclonal antibody with a well-defined mechanism of action aimed at overcoming immunotherapy resistance by selectively depleting tumor-infiltrating regulatory T cells. The preclinical and clinical data to date demonstrate a favorable safety profile and encouraging anti-tumor activity, particularly in combination with PD-1 inhibitors in heavily pre-treated patient populations. As a promising agent in the next wave of cancer immunotherapies, cafelkibart warrants further investigation to fully elucidate its therapeutic potential across a spectrum of malignancies.
References
- 1. project.eortc.org [project.eortc.org]
- 2. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Evaluating Human Natural Killer Cells Antibody-dependent Cellular Cytotoxicity (ADCC) Using Plate-bound Anti-CD16 Antibodies [en.bio-protocol.org]
understanding the role of CCR8 in tumor microenvironments
An In-depth Technical Guide on the Role of CCR8 in Tumor Microenvironments
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to a dense infiltration of immunosuppressive cell populations. Among these, tumor-infiltrating regulatory T cells (tiTregs) are critical mediators of immune evasion. Recent transcriptomic studies have identified C-C Motif Chemokine Receptor 8 (CCR8) as a protein highly and selectively expressed on the surface of the most activated and suppressive tiTregs, with minimal expression in peripheral tissues.[1][2][3][4] This differential expression profile has positioned CCR8 as a premier target for next-generation immuno-oncology therapies. This technical guide provides a comprehensive overview of the molecular biology of CCR8, its functional role in the TME, the signaling pathways it governs, and the current landscape of therapeutic strategies designed to disrupt its function. We will delve into key preclinical data, relevant experimental protocols, and the rationale behind targeting CCR8 to deplete tiTregs and reinvigorate anti-tumor immunity.
The CCR8-CCL1 Axis: Molecular Components
CCR8, also known as CDw198, is a seven-transmembrane G protein-coupled receptor (GPCR) that belongs to the C-C chemokine receptor family.[1][5] Its expression is associated with various immune cells, including Th2 cells, monocytes, NK cells, and, most notably for oncology, regulatory T cells.[1][6]
There are four known chemokine ligands for human CCR8: CCL1, CCL8, CCL16, and CCL18.[1] However, CCL1 is considered the primary and exclusive high-affinity ligand for CCR8.[1][5][7] Within the TME, CCL1 is secreted by various cells, including tumor-associated macrophages and cancer-associated fibroblasts, playing a pivotal role in recruiting CCR8-expressing cells.[5][8]
CCR8 Expression: A Marker of Highly Suppressive Tumor-Infiltrating Tregs
The therapeutic appeal of CCR8 stems from its highly specific expression pattern. While most Treg-targeting therapies risk systemic immune-related adverse events due to the broad expression of targets like CTLA-4 or CD25, CCR8 expression is predominantly restricted to Tregs within the tumor microenvironment.[1][9]
-
Tumor vs. Periphery: CCR8 is highly upregulated on FOXP3+ Tregs within tumor tissues across a wide range of cancers, including breast, colorectal, non-small cell lung carcinoma (NSCLC), and melanoma.[4][10][11] In contrast, Tregs in the peripheral blood, spleen, and other lymphoid organs show significantly lower levels of CCR8 expression.[1][2]
-
Activated Phenotype: The CCR8+ tiTreg population represents a highly activated and suppressive subset.[2][11] Studies in human NSCLC tumors show that CCR8+ tiTregs have significantly higher expression of activation markers like OX-40 compared to their CCR8- counterparts.[4]
-
Prognostic Significance: High infiltration of CCR8+ Tregs and elevated CCR8 gene expression in the TME are correlated with a poor prognosis in multiple cancer types.[2][12]
Data Presentation
Table 1: Comparative Expression of CCR8 on Regulatory T cells (Tregs)
| Location | Cell Type | CCR8 Expression Level | Key Findings | Source |
|---|---|---|---|---|
| Tumor Microenvironment | CD4+FOXP3+ Tregs | High | CCR8 marks a highly activated and suppressive Treg subpopulation. | [1][6][11] |
| Peripheral Blood | CD4+FOXP3+ Tregs | Low / Minimal | Provides a therapeutic window, minimizing systemic Treg depletion. | [1][2] |
| Spleen / Lymph Nodes | CD4+FOXP3+ Tregs | Low | Similar to peripheral blood, expression is substantially lower than in tumors. | [1][6] |
| Human NSCLC Tumors | CD4+CD127-CD25+ Tregs | ~40% of tiTregs are CCR8+ | CCR8+ tiTregs show higher levels of the activation marker OX-40. |[4] |
Table 2: CCR8 Upregulation in Various Human Cancers (Tumor vs. Normal Tissue)
| Cancer Type | CCR8 Expression Status | Correlation with FOXP3 | Source |
|---|---|---|---|
| Breast Invasive Carcinoma (BRCA) | Significantly Upregulated | Strong Positive Correlation | [10] |
| Colon Adenocarcinoma (COAD) | Significantly Upregulated | Strong Positive Correlation | [10] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Significantly Upregulated | Strong Positive Correlation | [10] |
| Non-Small Cell Lung Carcinoma (NSCLC) | Significantly Upregulated | Strong Positive Correlation | [4] |
| Melanoma | Significantly Upregulated | Strong Positive Correlation | [4] |
| Liver Hepatocellular Carcinoma (LIHC) | Significantly Upregulated | Strong Positive Correlation | [13] |
| Stomach Adenocarcinoma (STAD) | Significantly Upregulated | Strong Positive Correlation | [10] |
| Muscle-Invasive Bladder Cancer (MIBC) | Significantly Upregulated | Strong Positive Correlation |[12] |
Functional Role and Signaling Pathways in the TME
CCR8 is not merely a marker; it plays a functional role in orchestrating the immunosuppressive landscape of the TME. Its functions include Treg recruitment, retention, and the potentiation of their suppressive capabilities.
The CCL1-CCR8 Signaling Pathway
The binding of CCL1 to CCR8 on Tregs activates a Gαi-protein-dependent signaling cascade.[14] A key downstream effector is the Signal Transducer and Activator of Transcription 3 (STAT3).[15][16][17] This interaction initiates a transcriptional program that enhances the suppressive phenotype of the Treg cell.
-
STAT3-Dependent Potentiation: The CCL1-CCR8 interaction induces STAT3-dependent upregulation of key molecules associated with Treg function, including the master transcription factor FOXP3 , the ectonucleotidase CD39 (which converts ATP to immunosuppressive adenosine), IL-10 , and Granzyme B .[7][15][16]
-
Autocrine Loop: Evidence suggests a self-feeding mechanism where CCL1 produced by Tregs can upregulate CCR8 expression on the same cells, creating a positive feedback loop that sustains their suppressive potential at the tumor site.[15][16]
-
Treg Stability: In bladder cancer models, the CCR8-STAT3 axis has been shown to upregulate transcription factors FOXO1 and c-MAF, which are critical for maintaining Treg stability and function.[12]
The Role of CCR8 in Treg Accumulation: A Point of Discussion
While the CCL1-CCR8 axis is a potent chemoattractant system, its necessity for the accumulation of Tregs within tumors is debated. Studies using Ccr8 knockout mice demonstrated that while CCR8 marks highly suppressive Tregs, its absence did not prevent Treg accumulation in MC38 colorectal and B16 melanoma tumors.[6][18] This pivotal finding suggests that the primary therapeutic benefit of anti-CCR8 antibodies may not come from blocking migration (blockade) but from eliminating the existing CCR8+ Treg population (depletion).[6][18]
CCR8 as a Therapeutic Target
Targeting CCR8 offers a strategy to selectively eliminate the most suppressive immune cells in the TME, thereby shifting the balance toward an effective anti-tumor response.[10][19]
Therapeutic Strategies
The leading strategy involves monoclonal antibodies designed for enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC).[20] By engineering the Fc region of the antibody (e.g., afucosylation), its affinity for Fcγ receptors on effector cells like NK cells is increased, leading to potent and specific lysis of CCR8-expressing tiTregs.[21][22]
-
ADCC-Enhanced Antibodies: Preclinical studies show that ADCC-prone anti-CCR8 antibodies effectively deplete tiTregs, reduce tumor growth, and synergize with anti-PD-1 therapy.[5][11][23] In contrast, antibodies designed only to block CCR8 signaling without ADCC capability did not impact tumor growth.[11]
-
Combination Therapy: The depletion of immunosuppressive tiTregs via anti-CCR8 therapy can remodel the TME, making it more susceptible to checkpoint inhibitors. Mechanistically, depleting CCR8+ Tregs can increase IL-12 secretion from dendritic cells, which in turn promotes the cytotoxic activity of CD8+ T cells, creating a powerful synergy with PD-1 blockade.[24]
Preclinical and Clinical Landscape
Numerous pharmaceutical companies are advancing anti-CCR8 antibodies through development, underscoring the high potential of this target.
Table 3: Summary of Key Preclinical Findings for Anti-CCR8 Therapy
| Study Focus | Animal Model | Intervention | Key Outcome | Source |
|---|---|---|---|---|
| Depletion vs. Blockade | LLC-OVA, MC38 (Lung, Colon) | ADCC-prone vs. ADCC-deficient anti-CCR8 Nb-Fc | ADCC-prone Ab reduced tumor growth and depleted tiTregs; blocking Ab had no effect. | [11] |
| Synergy with Anti-PD-1 | MC38 (Colon) | Anti-mouse CCR8 mIgG2a +/- anti-PD-1 | Combination therapy promoted anti-tumor responses in a PD-1 resistant model. | [23] |
| TME Remodeling | hCCR8 Knock-in Mice (Colon) | SRF114 (human anti-CCR8 Ab) | Depleted tiTregs, increased pro-inflammatory cytokines, and drove CD8+ T cell proliferation. | [22] |
| Genetic Knockout | MC38, B16 (Colon, Melanoma) | Ccr8 -/- mice | Tumor growth was unaffected by CCR8 loss, suggesting depletion is the key therapeutic mechanism. |[6][18] |
Table 4: Selected Anti-CCR8 Agents in Clinical Development
| Agent | Company | Mechanism | Phase | Source |
|---|---|---|---|---|
| BMS-986340 | Bristol Myers Squibb | Monoclonal Antibody (Depleting) | Phase 1/2 | [20][25] |
| GS-1811 (JTX-1811) | Gilead Sciences | Monoclonal Antibody (Depleting) | Phase 1 | [20][25][26] |
| CHS-114 (SRF114) | Coherus BioSciences | Monoclonal Antibody (Depleting) | Phase 1/2 | [20][22][26] |
| RO7502175 | Genentech/Roche | Afucosylated Antibody (ADCC) | Preclinical/Phase 1 | [21] |
| LM-108 | LaNova Medicines | Monoclonal Antibody | Phase 1/2 (Terminated/New Studies Started) | [26] |
| AMG 355 (FPA157) | Amgen | Monoclonal Antibody | Phase 1 |[26] |
Key Experimental Protocols & Workflows
Protocol: Flow Cytometric Analysis of CCR8+ Tregs in Tumors
This protocol outlines the identification and quantification of CCR8+ Tregs from dissociated tumor tissue.
-
Tumor Dissociation: Excise tumors from mice and mechanically mince them. Digest tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) containing collagenase and DNase for 30-45 minutes at 37°C.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
-
Surface Staining: Resuspend cells in FACS buffer (PBS + 2% FBS). Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells. Incubate with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice. A typical panel includes:
-
T Cell Markers: Anti-CD45, Anti-CD3, Anti-CD4, Anti-CD8
-
Treg Markers: Anti-CD25, Anti-CD127 (low expression on Tregs)
-
Target Receptor: Anti-CCR8 (e.g., CCR8-BV421)[23]
-
Activation/Checkpoint Markers: Anti-OX-40, Anti-PD-1, Anti-CTLA-4
-
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize using a FOXP3/Transcription Factor staining buffer set according to the manufacturer's protocol.
-
Intracellular Staining: Incubate the permeabilized cells with an anti-FOXP3 antibody for at least 60-90 minutes on ice.[23]
-
Data Acquisition: Wash the cells and acquire data on a multicolor flow cytometer.
-
Gating Strategy: Sequentially gate on: Lymphocytes -> Singlets -> Live Cells -> CD45+ -> CD3+ -> CD4+ -> CD25+ / FOXP3+ to identify Tregs. Within the Treg population, quantify the percentage and Mean Fluorescence Intensity (MFI) of CCR8+ cells.
Workflow: Evaluating Anti-CCR8 Therapy in a Syngeneic Mouse Model
Conclusion and Future Directions
CCR8 has emerged as a highly compelling, tumor-specific target for cancer immunotherapy.[3][9] Its restricted expression on the most suppressive subset of tumor-infiltrating Tregs provides a clear rationale for developing therapies that can selectively deplete these cells while sparing the peripheral Treg population essential for immune homeostasis.[13] Preclinical data strongly support a therapeutic strategy based on ADCC-mediated depletion, which has demonstrated robust monotherapy activity and synergy with checkpoint inhibitors.[11][22][23]
Future research will focus on optimizing dosing and combination strategies in clinical trials, identifying biomarkers to select patients most likely to respond, and exploring potential mechanisms of resistance. The development of CCR8-targeting agents represents a significant step forward in precisely targeting the key drivers of immunosuppression within the tumor microenvironment.
References
- 1. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 2. bms.com [bms.com]
- 3. CCR8: a promising therapeutic target against tumor-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genobiotx.com [genobiotx.com]
- 6. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. CCR8 blockade primes anti-tumor immunity through intratumoral regulatory T cells destabilization in muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. CCR8+FOXp3+ Treg cells as master drivers of immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 20. mdpi.com [mdpi.com]
- 21. Preclinical and translational pharmacology of afucosylated anti-CCR8 antibody for depletion of tumour-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective Depletion of CCR8+Treg Cells Enhances the Antitumor Immunity of Cytotoxic T Cells in Lung Cancer by Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CCR8 expectations | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
LM-4108 (LM-108/Cafelkibart): A Technical Guide to its Impact on Regulatory T Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LM-4108, also known as LM-108 or Cafelkibart, is a first-in-class, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8). This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its profound effects on regulatory T cells (Tregs) within the tumor microenvironment (TME). Preclinical and clinical data indicate that this compound selectively depletes tumor-infiltrating Tregs, a key immunosuppressive cell population, thereby unleashing a potent anti-tumor immune response. This guide details the quantitative effects of this compound on Treg populations, outlines the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways involved.
Core Mechanism of Action: Selective Depletion of Tumor-Infiltrating Tregs
This compound is engineered to specifically target CCR8, a chemokine receptor found to be highly and selectively expressed on tumor-infiltrating Tregs, particularly the sub-population with the most potent suppressive activity.[1] In contrast, CCR8 expression is minimal on peripheral Tregs and other immune effector cells, allowing for a targeted therapeutic approach that avoids systemic immunosuppression.[2]
The primary mechanism by which this compound eliminates tumor-infiltrating Tregs is through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1] The Fc-optimized IgG1 backbone of this compound facilitates robust engagement with Fcγ receptors on effector immune cells, such as natural killer (NK) cells and macrophages, leading to the efficient lysis and removal of CCR8-expressing Tregs within the tumor.
Quantitative Impact on Regulatory T Cell Populations
Preclinical studies in humanized CCR8 knock-in (hCCR8 KI) mouse models have demonstrated the potent and selective Treg-depleting activity of this compound.
| Parameter | Vehicle Control | LM-108 (10 mg/kg) | Significance | Reference |
| Tumor Growth Inhibition (TGI) | - | 68.77% | p < 0.0001 | [1] |
| Tumor-Infiltrating Treg Cells | Baseline | Significantly Reduced | p < 0.01 | [1] |
| Tumor-Infiltrating CD8+ T Cells | Baseline | Significantly Elevated | p < 0.05 | [1] |
| Tumor-Infiltrating CD4+ T Cells | Baseline | Significantly Elevated | p < 0.05 | [1] |
| Tumor-Infiltrating NK Cells | Baseline | Significantly Elevated | p < 0.01 | [1] |
| Tumor-Infiltrating NKT Cells | Baseline | Significantly Elevated | p < 0.05 | [1] |
Table 1: In vivo effects of LM-108 in the MC38 syngeneic tumor model with hCCR8 KI mice.[1]
Clinical data from Phase 1/2 studies in patients with advanced solid tumors, including gastric and pancreatic cancer, have shown promising anti-tumor activity when LM-108 is combined with anti-PD-1 therapy, particularly in patients with high CCR8 expression.
| Cancer Type | Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Gastric Cancer | Progressed on 1st-line treatment (n=11) | LM-108 + anti-PD-1 | 63.6% | 81.8% | [3] |
| Gastric Cancer | High CCR8 expression, progressed on 1st-line (n=8) | LM-108 + anti-PD-1 | 87.5% | 100% | [3] |
| Pancreatic Cancer | Progressed on prior systemic therapy | LM-108 + anti-PD-1 | 20.3% | - | [2] |
| Pancreatic Cancer | High CCR8 expression (n=9) | LM-108 + anti-PD-1 | 33.3% | 77.8% | [2] |
Table 2: Clinical efficacy of LM-108 in combination with anti-PD-1 therapy.
Signaling Pathways and Intercellular Interactions
The depletion of CCR8+ Tregs by this compound initiates a cascade of events within the TME, leading to the activation of anti-tumor immunity. A key aspect of this is the disruption of the interaction between CCR8+ Tregs and C-C motif chemokine ligand 5 (CCL5)+ dendritic cells (DCs). This interaction is believed to be a critical immunosuppressive axis.
Caption: Proposed mechanism of action for this compound.
The depletion of CCR8+ Tregs by this compound is hypothesized to relieve the suppression of CCL5+ DCs. This allows for the upregulation of the JAK-STAT signaling pathway within the DCs, leading to increased secretion of Interleukin-12 (IL-12).[4][5] IL-12 is a potent pro-inflammatory cytokine that enhances the cytotoxic activity of CD8+ T cells, ultimately leading to more effective tumor cell killing.
Detailed Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays used to characterize the activity of this compound.
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Caption: Workflow for the in vitro ADCC assay.
Objective: To determine the ability of LM-108 to induce the lysis of CCR8-expressing target cells by immune effector cells.
Methodology:
-
Target Cells: Human embryonic kidney (HEK293) cells engineered to overexpress human CCR8 (hCCR8) are used as target cells. Parental HEK293 cells serve as a negative control.[1]
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Co-culture: Target cells and effector cells are co-cultured at an effector-to-target (E:T) ratio of 50:1 in the presence of serially diluted LM-108 or an isotype control antibody.[1]
-
Incubation: The co-culture is incubated for 6 hours.[1]
-
Measurement of Cell Lysis: Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.
-
Data Analysis: The percentage of specific cell lysis is calculated, and the half-maximal effective concentration (EC50) is determined from the dose-response curve. The EC50 for LM-108-mediated ADCC against hCCR8-expressing HEK293 cells was reported to be 0.002 nM.[1]
In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To assess the ability of LM-108 to promote the phagocytosis of CCR8-expressing target cells by macrophages.
Methodology:
-
Target Cells: Chinese hamster ovary (CHO-K1) cells engineered to express hCCR8 are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). Parental CHO-K1 cells are used as a control.[1]
-
Effector Cells: Monocyte-derived macrophages (MDMs) are generated from human PBMCs.
-
Co-culture: Labeled target cells and MDMs are co-cultured in the presence of titrated concentrations of LM-108 or an isotype control.
-
Incubation: The cells are incubated for 2 hours to allow for phagocytosis.[1]
-
Analysis: Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages that have engulfed the fluorescently labeled target cells.
In Vivo Tumor Growth Inhibition and Immune Cell Profiling
Caption: Workflow for the in vivo efficacy study.
Objective: To evaluate the anti-tumor efficacy of LM-108 and its effect on the composition of tumor-infiltrating immune cells in a syngeneic mouse model.
Methodology:
-
Animal Model: Human CCR8 knock-in (hCCR8 KI) mice are used to allow for the testing of the human-specific antibody.
-
Tumor Model: Mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.
-
Treatment: Once tumors are established, mice are treated with LM-108 (e.g., at a dose of 10 mg/kg) or a vehicle control.[1]
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess tumor growth inhibition (TGI).
-
Immunophenotyping: At the end of the study, tumors are harvested, and tumor-infiltrating lymphocytes (TILs) are isolated. The frequencies of various immune cell populations (Tregs, CD8+ T cells, CD4+ T cells, NK cells, NKT cells) are determined by multi-color flow cytometry.
Conclusion
This compound (LM-108/Cafelkibart) represents a promising and highly targeted immunotherapy that leverages a deep understanding of the tumor microenvironment's immunosuppressive mechanisms. By selectively depleting CCR8-expressing regulatory T cells within the tumor, this compound has demonstrated the potential to overcome resistance to other immunotherapies and induce robust and durable anti-tumor responses. The preclinical and emerging clinical data strongly support its continued development as a monotherapy and in combination with other agents for the treatment of advanced solid tumors. Further investigation into the nuances of its mechanism and the identification of predictive biomarkers will be crucial for optimizing its clinical application.
References
- 1. lanovamedicines.com [lanovamedicines.com]
- 2. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 3. meetings.asco.org [meetings.asco.org]
- 4. Selective Depletion of CCR8+Treg Cells Enhances the Antitumor Immunity of Cytotoxic T Cells in Lung Cancer by Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Depletion of CCR8+Treg Cells Enhances the Antitumor Immunity of Cytotoxic T Cells in Lung Cancer by Dendritic Cells — Olink® [olink.com]
The Discovery and Development of LM-4108 (Cafelkibart): A Novel Anti-CCR8 Antibody for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LM-4108, also known as cafelkibart (LM-108), is a first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8).[1] This novel immunotherapeutic agent is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME), thereby overcoming resistance to immune checkpoint inhibitors and reactivating a potent anti-tumor immune response. Preclinical and clinical studies have demonstrated the potential of this compound as a promising new treatment modality for various advanced solid tumors. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Introduction: The Rationale for Targeting CCR8 in Cancer
The efficacy of immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, can be hampered by the presence of an immunosuppressive TME. Tumor-infiltrating Tregs are a major component of this microenvironment, suppressing the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells that are crucial for tumor eradication. Consequently, strategies to selectively target and deplete these tumor-infiltrating Tregs have become a key area of research in oncology.
C-C motif chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target due to its high and selective expression on tumor-infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other immune cells.[2] This differential expression provides a therapeutic window to specifically eliminate the immunosuppressive Treg population within the tumor without causing systemic autoimmunity. The ligand for CCR8, CCL1, is also present in the TME and is involved in the recruitment and function of Tregs.
This compound is a novel, humanized anti-CCR8 monoclonal antibody with an engineered IgG1 Fc domain that enhances its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2] By binding to CCR8 on tumor-infiltrating Tregs, this compound flags these cells for destruction by natural killer (NK) cells and other effector immune cells, leading to a reduction in immunosuppression and a restoration of anti-tumor immunity.[2]
Mechanism of Action
The primary mechanism of action of this compound is the selective depletion of CCR8-expressing tumor-infiltrating Tregs. This is achieved through the following key steps:
-
High-Affinity Binding: this compound binds with high affinity to the extracellular domain of the CCR8 on the surface of tumor-infiltrating Tregs.
-
Fc-Mediated Effector Function: The Fc-optimized IgG1 domain of this compound engages with Fcγ receptors (FcγR) on effector immune cells, primarily NK cells.
-
Induction of ADCC: This engagement triggers the activation of NK cells, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target Treg cells.
The depletion of tumor-infiltrating Tregs leads to a cascade of anti-tumor effects, including:
-
Increased infiltration and activation of cytotoxic CD8+ T cells.
-
Enhanced pro-inflammatory cytokine production within the TME.
-
Overcoming resistance to anti-PD-1/PD-L1 therapies.
Signaling Pathways
Figure 1: Simplified CCR8 Signaling Pathway in Regulatory T cells.
Figure 2: this compound-Mediated ADCC of Tumor-Infiltrating Tregs.
Preclinical Development
A poster presented by LaNova Medicines provided key preclinical data on this compound.[2]
In Vitro Studies
-
Binding Affinity: this compound demonstrated high binding affinity to human CCR8.
-
ADCC Activity: In vitro assays confirmed the potent ADCC-mediating capability of this compound, leading to the efficient lysis of CCR8-expressing cells.
In Vivo Studies
-
Tumor Growth Inhibition: In mouse models, this compound as a single agent significantly inhibited tumor growth.
-
Synergy with Anti-PD-1: Combination therapy with an anti-PD-1 antibody resulted in synergistic anti-tumor effects.
-
Mechanism of Action Confirmation: In vivo studies confirmed that the anti-tumor activity of this compound was associated with the depletion of tumor-infiltrating Tregs and an increase in the infiltration of CD8+ T cells into the tumor.
Experimental Protocols (Summary)
While detailed protocols from full-text publications are not publicly available, the preclinical studies likely involved the following standard methodologies:
-
Binding Assays: Enzyme-linked immunosorbent assay (ELISA) or flow cytometry to determine the binding affinity of this compound to CCR8-expressing cells.
-
ADCC Assays: Co-culture of CCR8-expressing target cells with human peripheral blood mononuclear cells (PBMCs) or isolated NK cells in the presence of this compound. Target cell lysis is typically measured by chromium-51 release or other cytotoxicity assays.
-
In Vivo Tumor Models: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma) implanted in wild-type or humanized mice (expressing human CCR8). Tumor growth is monitored over time, and upon study completion, tumors are harvested for immunological analysis.
-
Flow Cytometry: Analysis of immune cell populations within tumors and peripheral lymphoid organs to quantify the depletion of Tregs and the infiltration of other immune cells.
Figure 3: General Preclinical Development Workflow for this compound.
Clinical Development
This compound (cafelkibart) has been evaluated in several Phase 1/2 clinical trials as a single agent and in combination with anti-PD-1 antibodies in patients with advanced solid tumors. The results from a pooled analysis of three of these studies (NCT05199753, NCT05255484, and NCT05518045) have been presented for patients with gastric and pancreatic cancer.[3][4][5][6][7]
Clinical Efficacy
Table 1: Efficacy of Cafelkibart (LM-108) in Combination with Anti-PD-1 Therapy in Gastric Cancer [5][6][7]
| Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| All evaluable patients | 36 | 36.1% | 72.2% |
| Progressed on 1st line, high CCR8 expression | 8 | 87.5% | 100% |
Table 2: Efficacy of Cafelkibart (LM-108) in Combination with Anti-PD-1 Therapy in Pancreatic Cancer [3]
| Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Efficacy-evaluable patients | 74 | 20.3% | 62.2% |
Safety and Tolerability
In the pooled analysis of the gastric cancer studies, this compound in combination with an anti-PD-1 antibody was generally well-tolerated.
Table 3: Common Treatment-Related Adverse Events (TRAEs) in Gastric Cancer Patients (≥15%)
| Adverse Event | Frequency |
| Alanine transaminase increased | 25.0% |
| Aspartate transaminase increased | 22.9% |
| White blood cell decreased | 22.9% |
| Anemia | 16.7% |
Grade ≥ 3 TRAEs occurred in 37.5% of patients, with the most common being anemia (8.3%).
Clinical Trial Design (Summary)
The Phase 1/2 studies were open-label, dose-escalation, and dose-expansion trials designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a single agent or in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab) in patients with advanced solid tumors who have progressed on standard therapy.[8][9][10]
-
Primary Objectives: To assess safety and tolerability, and to determine the recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To evaluate preliminary anti-tumor activity (ORR, DCR), pharmacokinetics, and immunogenicity.
-
Patient Population: Patients with histologically or cytologically confirmed recurrent or refractory advanced solid tumors who have progressed on standard therapy.
-
Treatment: this compound administered intravenously at various dose levels and schedules, alone or in combination with an anti-PD-1 antibody.
Figure 4: General Clinical Trial Workflow for this compound.
Future Directions
The promising preclinical and early clinical data for this compound support its continued development as a novel cancer immunotherapy. Future research will likely focus on:
-
Biomarker Development: Identifying predictive biomarkers, such as CCR8 expression levels, to select patients most likely to respond to this compound therapy.
-
Combination Therapies: Exploring novel combination strategies with other immunotherapies, targeted therapies, and chemotherapies to further enhance anti-tumor efficacy.
-
Expansion to Other Tumor Types: Investigating the efficacy of this compound in a broader range of solid tumors characterized by high Treg infiltration.
-
Registrational Trials: Conducting larger, randomized controlled trials to confirm the clinical benefit of this compound and support regulatory approval.
Conclusion
This compound (cafelkibart) is a promising, first-in-class anti-CCR8 antibody with a well-defined mechanism of action focused on the selective depletion of tumor-infiltrating Tregs. Preclinical studies have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 therapy. Early clinical data in patients with advanced gastric and pancreatic cancer are encouraging, showing meaningful clinical activity and a manageable safety profile. The continued development of this compound holds the potential to address a significant unmet need in cancer treatment, particularly for patients who are resistant to current immunotherapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.
References
- 1. LM-108 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. bms.com [bms.com]
- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lanovamedicines.com [lanovamedicines.com]
- 5. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. cabrini.com.au [cabrini.com.au]
- 8. LaNova Announces Acceptance of Two Abstracts for Presentation at the American Association for Cancer Research (AACR) Annual Meeting 2022-LaNova News-LaNova Medicines [lanovamedicines.com]
- 9. researchgate.net [researchgate.net]
- 10. What is Antibody-Dependent Cellular Cytotoxicity (ADCC)? #separator_sa #site_title [evitria.com]
Target Validation for LM-4108 (Cafelkibart): A Novel CCR8-Directed Immunotherapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for LM-4108 (also known as Cafelkibart or LM-108), a first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8). This compound is being developed as a promising immunotherapeutic agent for the treatment of advanced solid tumors. This document summarizes the preclinical and clinical evidence supporting CCR8 as a therapeutic target and details the mechanism of action of this compound.
Executive Summary
This compound selectively targets and depletes tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME).[1][2] This targeted depletion is designed to overcome resistance to immune checkpoint inhibitors (ICIs) and reactivate a potent anti-tumor immune response.[1] Preclinical studies have demonstrated the high affinity and potent anti-tumor activity of this compound, both as a monotherapy and in combination with anti-PD-1 antibodies. Clinical trials in patients with advanced solid tumors, including gastric and pancreatic cancer, have shown encouraging anti-tumor activity and a manageable safety profile.[3][4]
The Target: C-C Motif Chemokine Receptor 8 (CCR8)
The rationale for targeting CCR8 stems from its differential expression profile. CCR8 is highly and selectively expressed on tumor-infiltrating Tregs, whereas its expression is low on peripheral Tregs and other immune cells.[5] This restricted expression pattern provides a therapeutic window to specifically eliminate the immunosuppressive Treg population within the tumor, while minimizing the risk of systemic autoimmunity.[1] Studies have shown a correlation between CCR8 expression and poor prognosis in various cancers, including breast, colon, and head and neck squamous cell carcinoma.[6]
Mechanism of Action of this compound
This compound is an Fc-optimized IgG1 monoclonal antibody that binds to human CCR8 with high affinity. Its primary mechanism of action is the elimination of CCR8-expressing tumor-infiltrating Tregs through two primary effector functions:
-
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): The Fc portion of this compound engages with Fc receptors on natural killer (NK) cells, leading to the lysis of CCR8-positive Tregs.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): this compound facilitates the engulfment and destruction of CCR8-expressing Tregs by macrophages.
By depleting these immunosuppressive cells, this compound remodels the tumor microenvironment, leading to the activation and enhanced function of cytotoxic T cells and dendritic cells, ultimately resulting in tumor cell killing.[7]
Caption: Mechanism of action of this compound in the tumor microenvironment.
Preclinical Target Validation
A comprehensive series of preclinical studies were conducted to validate CCR8 as a therapeutic target and to characterize the activity of this compound.
In Vitro Studies
Table 1: Summary of In Vitro Preclinical Data for this compound
| Assay | Cell Lines | Key Findings | Reference |
| Binding Affinity | U2OS (high CCR8), Jurkat (low CCR8) | Dose-dependent binding to human CCR8 with high affinity. EC50 = 0.25 nM (U2OS), 0.21 nM (Jurkat). | |
| ADCC | HEK293-CCR8 | Potent induction of ADCC against CCR8-expressing cells. EC50 = 0.002 nM. | |
| ADCP | CHO-K1-CCR8 | Specific induction of phagocytosis of CCR8-expressing cells by macrophages. |
-
Binding Affinity Assay (Flow Cytometry):
-
CCR8-expressing cells (U2OS, Jurkat) were incubated with escalating concentrations of this compound or an isotype control antibody.
-
Cells were washed and incubated with a fluorescently labeled secondary antibody.
-
The mean fluorescence intensity (MFI) was measured by flow cytometry to determine the binding affinity (EC50).
-
-
ADCC Assay:
-
CCR8-expressing target cells (HEK293-CCR8) were co-cultured with human peripheral blood mononuclear cells (PBMCs) as effector cells.
-
Escalating concentrations of this compound or an isotype control were added to the co-culture.
-
After a 6-hour incubation, cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) in the supernatant.
-
-
ADCP Assay:
-
CCR8-expressing target cells (CHO-K1-CCR8) were labeled with a fluorescent dye (e.g., CFSE).
-
The labeled target cells were co-cultured with monocyte-derived macrophages (MDMs) as effector cells in the presence of escalating concentrations of this compound or an isotype control.
-
After a 2-hour incubation, the percentage of macrophages that had phagocytosed the fluorescent target cells was determined by flow cytometry.
-
Caption: Experimental workflows for in vitro characterization of this compound.
In Vivo Studies
The anti-tumor efficacy of this compound was evaluated in various syngeneic and humanized mouse models of solid tumors.
Table 2: Summary of In Vivo Preclinical Data for this compound
| Mouse Model | Tumor Cell Line | Treatment | Key Findings | Reference |
| Human CCR8 Knock-in | MC38 (colon) | This compound (10 mg/kg) | Significant tumor growth inhibition (TGI = 68.77%). | |
| Human CCR8 Knock-in | MC38 (colon) | This compound + anti-mPD-1 | Synergistic anti-tumor effect (TGI = 100%, 8/8 complete responses). | |
| Balb/c | CT26 (colon) | LM-108m (murine surrogate) | Effective anti-tumor activity as a single agent. | |
| C3H/He | MBT-2 (bladder) | LM-108m + anti-mPD-1 | Synergistic effects in a PD-1 resistant model. |
-
Syngeneic and Humanized Mouse Models:
-
Human CCR8 knock-in mice or immunocompetent mice (Balb/c, C3H/He) were used.
-
Mice were subcutaneously implanted with tumor cells (e.g., MC38, CT26, MBT-2).
-
Once tumors reached a palpable size, mice were randomized into treatment groups.
-
This compound (or its murine surrogate) and/or anti-PD-1 antibody were administered intraperitoneally or intravenously according to a predefined schedule.
-
Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of the tumor microenvironment (e.g., flow cytometry to quantify immune cell populations).
-
Caption: General workflow for in vivo efficacy studies of this compound.
Clinical Validation in Solid Tumors
This compound has been evaluated in several Phase 1/2 clinical trials in patients with advanced solid tumors, both as a single agent and in combination with anti-PD-1 antibodies such as pembrolizumab and toripalimab.
Table 3: Summary of Clinical Efficacy Data for this compound in Solid Tumors
| Tumor Type | Treatment | Patient Population | ORR (%) | DCR (%) | Median PFS (months) | Reference |
| Gastric Cancer | This compound + anti-PD-1 | Previously treated | 36.1 | 72.2 | 6.53 | [4] |
| Gastric Cancer (high CCR8) | This compound + anti-PD-1 | Progressed on 1st line | 87.5 | 100 | Not Reported | [4] |
| Pancreatic Cancer | This compound + anti-PD-1 | Progressed on ≥1 prior line | 24.4 | 71.1 | 4.86 | [3] |
| Pancreatic Cancer (high CCR8) | This compound + anti-PD-1 | - | 33.3 | 77.8 | 6.90 | [3] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival
The clinical studies are typically Phase 1/2, open-label, dose-escalation and dose-expansion trials.
-
Phase 1 (Dose Escalation): To evaluate the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
-
Phase 2 (Dose Expansion): To assess the preliminary anti-tumor activity of this compound at the RP2D in specific cohorts of patients with advanced solid tumors.
Key Inclusion Criteria (Generalized):
-
Histologically or cytologically confirmed advanced solid tumors.
-
Progressed on standard therapy or no standard therapy available.
-
ECOG performance status of 0-1.
-
At least one measurable lesion per RECIST v1.1.
Key Exclusion Criteria (Generalized):
-
Prior treatment with a CCR8-targeting agent.
-
Unresolved toxicities from prior anti-tumor therapy.
-
Known central nervous system metastases.
-
History of autoimmune disease.
Conclusion
The comprehensive preclinical and clinical data strongly support the validation of CCR8 as a promising therapeutic target in solid tumors. This compound, a novel anti-CCR8 monoclonal antibody, has demonstrated a potent and selective mechanism of action by depleting tumor-infiltrating Tregs, leading to a robust anti-tumor immune response. The encouraging efficacy and manageable safety profile observed in clinical trials, particularly in patients with high CCR8 expression, highlight the potential of this compound to address the unmet need of resistance to current immunotherapies. Further clinical development is warranted to establish the full therapeutic potential of this compound in a broad range of solid tumors.
References
- 1. LM-108 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. abstract-6008-effective-depletion-of-tumor-infiltrating-tregs-by-a-novel-anti-ccr8-antibody-lm-108-addressing-resistance-associated-with-immune-checkpoint-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 4. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 5. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Publications-LaNova Medicines [lanovamedicines.com]
LM-4108: A Novel Anti-CCR8 Monoclonal Antibody for Overcoming Immunotherapy Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant portion of patients either do not respond or develop resistance to these therapies.[1] A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), often orchestrated by regulatory T cells (Tregs). LM-4108 is a novel, humanized, Fc-optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating Tregs, thereby reprogramming the TME and restoring anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's potential in overcoming immunotherapy resistance, with a focus on its mechanism of action, experimental validation, and clinical efficacy in patients with advanced solid tumors who have progressed on prior anti-PD-1 therapy.
Introduction: The Challenge of Immunotherapy Resistance
While ICIs have demonstrated remarkable success in a variety of malignancies, primary and acquired resistance remain major clinical hurdles.[1][2] The efficacy of ICIs is often limited in tumors with a "cold" or immunosuppressive TME, characterized by a high infiltration of Tregs. Tregs suppress the activity of effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells, which are crucial for tumor cell killing. C-C motif chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target as it is highly and selectively expressed on tumor-infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other immune cells.[3][4] This differential expression provides a therapeutic window to specifically target and eliminate the key drivers of immunosuppression within the tumor.
This compound: A Differentiated Approach to Targeting Tregs
This compound is an IgG1 monoclonal antibody that binds to human CCR8 with high affinity. A key feature of this compound is its engineered Fc region, which enhances its ability to induce Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[3][4] This Fc-optimization is designed to potently and selectively deplete CCR8-expressing Tregs within the TME, thereby unleashing a robust anti-tumor immune response.
Mechanism of Action
The proposed mechanism of action for this compound in overcoming immunotherapy resistance is centered on the depletion of tumor-infiltrating Tregs.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Preclinical Evidence
The anti-tumor activity and mechanism of action of this compound have been evaluated in a series of in vitro and in vivo preclinical studies.
In Vitro Characterization
This compound demonstrated high-affinity binding to human CCR8 (hCCR8) expressed on both high-expressing U2OS cells and low-expressing Jurkat cells in a dose-dependent manner.[3]
| Cell Line | CCR8 Expression | EC50 (nM) |
| U2OS | High | 0.25 |
| Jurkat | Low | 0.21 |
| Table 1: Binding Affinity of this compound to hCCR8-expressing Cells [3] |
This compound effectively induced ADCC against hCCR8-expressing HEK293 cells when co-cultured with human peripheral blood mononuclear cells (hPBMCs).[3]
Experimental Protocol: ADCC Assay
-
Target Cells: HEK293 cells engineered to express high levels of hCCR8 and parental HEK293 cells (negative control).
-
Effector Cells: Freshly isolated hPBMCs.
-
Effector to Target Ratio: 50:1.
-
Method: Target cells were co-cultured with effector cells in the presence of titrated concentrations of this compound or an isotype control antibody for 6 hours. Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) in the supernatant.
-
Endpoint: EC50 value, representing the concentration of this compound required to induce 50% of the maximum cell lysis.
| Target Cells | This compound EC50 (nM) |
| hCCR8-expressing HEK293 | 0.002 |
| Parental HEK293 | No activity |
| Table 2: ADCC Activity of this compound [3] |
This compound also mediated ADCP of hCCR8-expressing CHO-K1 cells by monocyte-derived macrophages (MDMs).[3]
Experimental Protocol: ADCP Assay
-
Target Cells: CHO-K1 cells engineered to express hCCR8 and parental CHO-K1 cells (negative control), labeled with CFSE.
-
Effector Cells: Human monocyte-derived macrophages (MDMs).
-
Method: CFSE-labeled target cells were incubated with MDMs and titrated concentrations of this compound or an isotype control for 2 hours. Cells were then stained with an APC-conjugated anti-human CD14 antibody to identify MDMs.
-
Endpoint: Phagocytosis index, determined by the percentage of CD14+/CFSE+ double-positive cells in the total CD14+ population as measured by flow cytometry.
Caption: Experimental workflow for the ADCP assay.
In Vivo Efficacy in Syngeneic Mouse Models
The anti-tumor efficacy of this compound was evaluated in several syngeneic mouse models, including models of PD-1 sensitivity and resistance. These studies utilized a murine surrogate antibody (LM-108m) or were conducted in human CCR8 knock-in (KI) mice.
Experimental Protocol: In Vivo Syngeneic Mouse Models
-
Animal Models: BALB/c mice for the CT26 colon carcinoma model, C3H/He mice for the MBT-2 bladder cancer model, and human CCR8 knock-in (KI) mice for the MC38 colon adenocarcinoma model.
-
Tumor Cell Inoculation: Tumor cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Mice were treated with vehicle, LM-108 (or its murine surrogate), an anti-mPD-1 antibody, or a combination of both.
-
Endpoints: Tumor growth inhibition (TGI), complete response (CR) rates, and analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
In the PD-1 sensitive CT26 colon cancer model, LM-108m as a single agent showed effective anti-tumor activity. The combination of LM-108m with an anti-mPD-1 antibody resulted in additive anti-tumor effects.
In the PD-1 resistant MBT-2 bladder cancer model, the combination of LM-108m and an anti-mPD-1 antibody demonstrated synergistic anti-tumor effects.
In hCCR8 KI mice bearing MC38 tumors, LM-108 at 10 mg/kg significantly inhibited tumor growth (TGI = 68.77%) as a monotherapy. Analysis of TILs revealed a significant reduction in Treg cells and a significant increase in CD8+ T cells, CD4+ T cells, cytotoxic NK cells, and NKT cells.
| Treatment Group | TGI (%) | Complete Responses |
| LM-108 (monotherapy) | 79.97% | 2/8 |
| LM-108 + anti-mPD-1 | 100% | 8/8 |
| Table 3: Anti-tumor Activity of LM-108 in hCCR8 KI Mice with MC38 Tumors [3] |
Furthermore, tumor-free mice that had been treated with this compound were resistant to tumor re-challenge, indicating the induction of long-lasting anti-tumor memory.[3]
Caption: Immunomodulatory effects of this compound on tumor-infiltrating lymphocytes.
Clinical Development in Immunotherapy-Resistant Cancers
This compound is currently being evaluated in Phase 1/2 clinical trials as a monotherapy and in combination with anti-PD-1 antibodies in patients with advanced solid tumors (NCT05199753, NCT05255484, NCT05518045).[3][5][6][7][8][9]
Pooled Analysis in Anti-PD-1 Resistant Gastric Cancer
A pooled analysis of 48 patients with gastric cancer from three Phase 1/2 studies was conducted.[5][6][7][8][9][10][11][12][13][14] The majority of these patients (89.6%) had received prior anti-PD-1 therapy.[5][7][8][9][10][11][12][13][14]
Clinical Trial Protocol Overview
-
Study Design: Open-label, dose escalation and expansion studies.
-
Patient Population: Patients with advanced solid tumors, including a cohort of gastric cancer patients.
-
Intervention: Intravenous this compound at various dose levels in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab).[7][8][11][12][13][14][15]
-
Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.[7][8][11][12][13][14][15]
-
Secondary Endpoints: Safety, other efficacy outcomes (e.g., Disease Control Rate (DCR), Progression-Free Survival (PFS)), and biomarker analysis.[7][8][10][11][12][13][14][15]
In 36 efficacy-evaluable patients across all regimens, the combination of this compound and an anti-PD-1 antibody demonstrated promising anti-tumor activity.[5][6]
| Efficacy Endpoint | All Efficacy-Evaluable Patients (n=36) | Patients who Progressed on First-Line Treatment (n=11) | High CCR8 Expression Patients who Progressed on First-Line Treatment (n=8) |
| ORR | 36.1% (95% CI 20.8%–53.8%) | 63.6% (95% CI 30.8%–89.1%) | 87.5% |
| DCR | 72.2% (95% CI 54.8%–85.8%) | 81.8% (95% CI 48.2%–97.7%) | 100% |
| Median PFS | 6.53 months (95% CI 2.96–NA) | Not Reported | Not Reported |
| Table 4: Efficacy of this compound in Combination with an Anti-PD-1 Antibody in Gastric Cancer [5][6] |
Of note, in the 11 patients whose disease had progressed on first-line treatment, the ORR was 63.6%.[5][6] Among the 8 of these patients with high CCR8 expression, the ORR was 87.5% and the DCR was 100%.[5][6] These findings suggest that CCR8 expression may be a predictive biomarker for response to this compound therapy.
The combination of this compound and an anti-PD-1 antibody was generally well-tolerated.[5][6]
| Adverse Event Profile | |
| Any Grade TRAEs | 81.3% of patients |
| Most Common TRAEs (≥15%) | Alanine transaminase increased (25.0%), Aspartate transaminase increased (22.9%), White blood cell decreased (22.9%), Anemia (16.7%) |
| Grade ≥ 3 TRAEs | 37.5% of patients |
| Most Common Grade ≥ 3 TRAEs (≥4%) | Anemia (8.3%), Lipase increased (4.2%), Rash (4.2%), Lymphocyte count decreased (4.2%) |
| Table 5: Treatment-Related Adverse Events (TRAEs) with this compound and Anti-PD-1 Combination Therapy [5][6] |
Conclusion and Future Directions
This compound represents a promising therapeutic strategy to overcome resistance to immune checkpoint inhibitors. Its mechanism of action, centered on the selective depletion of immunosuppressive tumor-infiltrating Tregs via enhanced ADCC and ADCP, has been robustly validated in preclinical models. Early clinical data in heavily pre-treated gastric cancer patients who have failed prior anti-PD-1 therapy are highly encouraging, demonstrating a significant anti-tumor effect with a manageable safety profile.
Future research should focus on several key areas:
-
Biomarker Development: Further investigation into CCR8 expression as a predictive biomarker for patient selection is warranted.
-
Combination Strategies: Exploring the synergy of this compound with other immunotherapies, such as anti-CTLA-4 antibodies, and other cancer treatments like chemotherapy and targeted therapies, could further enhance its efficacy.
-
Expansion to Other Tumor Types: Given the prevalence of Treg-mediated immunosuppression in various solid tumors, evaluating the efficacy of this compound in other cancer indications is a logical next step.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The establishment of a growth-controllable orthotopic bladder cancer model through the down-regulation of c-myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The decrease of regulatory T cells correlates with excessive activation and apoptosis of CD8+ T cells in HIV-1-infected typical progressors, but not in long-term non-progressors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytotoxic Activity of Natural Killer Cells Is Suppressed by IL-10+ Regulatory T Cells During Acute Retroviral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Regulatory T Cell Depletion on NK Cell Responses against Listeria monocytogenes in Feline Immunodeficiency Virus Infected Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. cabrini.com.au [cabrini.com.au]
- 15. meetings.asco.org [meetings.asco.org]
An In-depth Technical Guide to LM-108 (Cafelkibart): A Novel CCR8-Targeting Monoclonal Antibody for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
LM-108, also known as Cafelkibart, is a novel, Fc-optimized humanized monoclonal antibody designed to target C-C chemokine receptor 8 (CCR8). It functions by selectively depleting tumor-infiltrating regulatory T cells (Tregs), a key component of the immunosuppressive tumor microenvironment, thereby aiming to overcome resistance to immunotherapy. This guide provides a comprehensive overview of the structural and functional characteristics of LM-108, summarizing key preclinical and clinical findings, and detailing its mechanism of action.
Introduction
Targeting tumor-infiltrating Tregs presents a promising strategy to enhance anti-tumor immunity and overcome resistance to checkpoint inhibitors. LM-108 is an investigational antibody engineered to specifically bind to CCR8, a receptor highly expressed on Tregs within the tumor microenvironment, while sparing peripheral Tregs. This selective depletion is intended to shift the balance towards a more effective anti-tumor immune response.
Structural and Functional Characteristics
LM-108 is an Fc-optimized monoclonal antibody. This optimization is designed to enhance its effector functions, leading to the efficient depletion of target cells.
Mechanism of Action
The primary mechanism of action of LM-108 is the selective depletion of tumor-infiltrating regulatory T cells. By targeting CCR8, which is preferentially expressed on these cells within the tumor, LM-108 aims to reduce the immunosuppressive activity in the tumor microenvironment.
Clinical Efficacy
LM-108 has been evaluated in clinical trials in combination with anti-PD-1 antibodies for the treatment of advanced solid tumors, including pancreatic and gastric cancer.
Pancreatic Cancer
In a pooled analysis of two Phase 1/2 trials, LM-108 in combination with an anti-PD-1 antibody demonstrated promising anti-tumor activity in patients with pancreatic cancer who had progressed on prior systemic therapies.[1]
| Efficacy Endpoint | All Efficacy-Evaluable Patients (n=74) | Patients with ≥1 Prior Line of Therapy (n=45) | Patients with High CCR8 Expression (n=9) |
| Objective Response Rate (ORR) | 20.3% (95% CI 11.8-31.2%) | 24.4% (95% CI 12.9-39.5%) | 33.3% (95% CI 7.5-70.1%) |
| Disease Control Rate (DCR) | 62.2% (95% CI 50.1-73.2%) | 71.1% (95% CI 55.7-83.6%) | 77.8% (95% CI 40.0-97.2%) |
| Median Duration of Response (DoR) | 5.49 months (95% CI 3.02-8.87) | 6.93 months (95% CI 3.02-NA) | - |
| Median Progression-Free Survival (PFS) | 3.12 months (95% CI 1.61-4.86) | 4.86 months (95% CI 2.79-6.90) | 6.90 months (95% CI 1.22-NA) |
| Median Overall Survival (OS) | 10.02 months (95% CI 6.41-13.11) | Not Reached | 9.15 months (95% CI 3.61-NA) |
| Data from a pooled analysis of two Phase 1/2 trials.[1] |
Gastric Cancer
In patients with gastric cancer who were resistant to anti-PD-1 therapy, the combination of LM-108 and an anti-PD-1 antibody also showed encouraging results.[2][3]
| Efficacy Endpoint | All Efficacy-Evaluable Patients (n=36) | Patients Progressed on First-Line Treatment (n=11) | Patients Progressed on First-Line with High CCR8 (n=8) |
| Objective Response Rate (ORR) | 36.1% (95% CI 20.8%–53.8%) | 63.6% (95% CI 30.8%–89.1%) | 87.5% |
| Disease Control Rate (DCR) | 72.2% (95% CI 54.8%–85.8%) | 81.8% (95% CI 48.2%–97.7%) | 100% |
| Median Progression-Free Survival (PFS) | 6.53 months (95% CI 2.96–NA) | - | - |
| Data from a Phase 1/2 study.[2][3] |
Safety and Tolerability
The combination of LM-108 with anti-PD-1 therapy has demonstrated a manageable safety profile.
Pancreatic Cancer
Treatment-related adverse events (TRAEs) were reported in 95.0% of patients, with Grade ≥3 TRAEs occurring in 52.5%.[1]
| Adverse Event Category | Most Common TRAEs (≥25%) | Most Common Grade ≥3 TRAEs (≥5%) |
| Events | Increased AST, increased ALT, anemia, rash, pyrexia, decreased platelet count, increased conjugated bilirubin | Lipase elevation (7.5%), increased ALT (6.3%), increased AST (5.0%), immune-mediated enterocolitis (5.0%), hypokalemia (5.0%), rash (5.0%) |
| Data from a pooled analysis of two Phase 1/2 trials.[1] |
Gastric Cancer
TRAEs occurred in 81.3% of patients, with Grade ≥3 TRAEs in 37.5% of patients.[2][3]
| Adverse Event Category | Most Common TRAEs (≥15%) | Most Common Grade ≥3 TRAEs (≥4%) |
| Events | Alanine transaminase increased (25.0%), aspartate transaminase increased (22.9%), white blood cell decreased (22.9%), anemia (16.7%) | Anemia (8.3%), lipase increased (4.2%), rash (4.2%), lymphocyte count decreased (4.2%) |
| Data from a Phase 1/2 study.[2][3] |
Experimental Protocols
Clinical Trial Design
The clinical data presented is derived from Phase 1/2, multicenter, open-label studies. Eligible patients typically had advanced or metastatic solid tumors and had progressed on or after at least one prior line of systemic therapy.[1][2][3] Patients received LM-108 in combination with an anti-PD-1 antibody such as pembrolizumab or toripalimab.[2][3] The primary endpoint for efficacy was typically investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.[2] Secondary endpoints included safety, other efficacy outcomes (DCR, DoR, PFS, OS), and biomarker analysis.[2][3]
Conclusion
LM-108 (Cafelkibart) in combination with anti-PD-1 therapy has shown encouraging anti-tumor activity and a manageable safety profile in patients with advanced pancreatic and gastric cancers who have progressed on prior therapies.[1][2][3] These findings support further investigation of LM-108 as a potential treatment option for these and other solid tumors. The efficacy appears to be enhanced in patients with high CCR8 expression, highlighting the potential of CCR8 as a predictive biomarker.[1][2][3] Ongoing and future studies will further delineate the role of LM-108 in the evolving landscape of cancer immunotherapy.
References
- 1. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 2. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: LM-108 in Combination with Anti-PD-1 Therapy
Topic: LM-108 in Combination with Anti-PD-1 Therapy Protocol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice.
Introduction
LM-108, also known as cafelkibart, is a novel, Fc-optimized monoclonal antibody that targets the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. By selectively depleting these intratumoral Tregs, LM-108 aims to overcome a key mechanism of immune resistance within the tumor microenvironment.[1][2][3][4] Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells, leading to T-cell exhaustion and immune evasion. The combination of LM-108 with an anti-PD-1 antibody represents a promising strategy to synergistically enhance anti-tumor immunity by both depleting immunosuppressive Tregs and blocking the PD-1/PD-L1 inhibitory axis.
Mechanism of Action
LM-108 is designed to selectively bind to CCR8 on the surface of tumor-infiltrating Tregs.[1][2][3][4] This binding leads to the depletion of these immunosuppressive cells, thereby enhancing the anti-tumor immune response. Anti-PD-1 therapies, such as pembrolizumab and toripalimab, work by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells. This blockade reinvigorates exhausted T cells, allowing them to recognize and attack cancer cells. The combination of LM-108 and an anti-PD-1 antibody is hypothesized to create a more favorable tumor microenvironment for an effective anti-cancer immune response.
Caption: Combined Action of LM-108 and Anti-PD-1 Therapy.
Clinical Efficacy
The combination of LM-108 with anti-PD-1 therapy has shown promising anti-tumor activity in clinical trials for advanced solid tumors, including pancreatic and gastric cancer.[1][2][4]
Efficacy in Pancreatic Cancer
A pooled analysis of two Phase 1/2 trials in patients with pancreatic cancer who had progressed on prior systemic therapies demonstrated encouraging results.[3][4]
| Efficacy Endpoint | All Efficacy-Evaluable Patients (n=74) | Patients with High CCR8 Expression (n=9) |
| Objective Response Rate (ORR) | 20.3% (95% CI 11.8-31.2%) | 33.3% (95% CI 7.5-70.1%) |
| Disease Control Rate (DCR) | 62.2% (95% CI 50.1-73.2%) | 77.8% (95% CI 40.0-97.2%) |
| Median Duration of Response (DoR) | 5.49 months (95% CI 3.02-8.87) | Not Reported |
| Median Progression-Free Survival (PFS) | 3.12 months (95% CI 1.61-4.86) | 6.90 months (95% CI 1.22-NA) |
| Median Overall Survival (OS) | 10.02 months (95% CI 6.41-13.11) | 9.15 months (95% CI 3.61-NA) |
Efficacy in Gastric Cancer
A pooled analysis of three Phase 1/2 studies in patients with gastric cancer, the majority of whom had received prior anti-PD-1 therapy, also showed significant anti-tumor activity.[1][2][5]
| Efficacy Endpoint | Efficacy-Evaluable Patients (n=36) | Patients Progressed on First-Line Treatment with High CCR8 Expression (n=8) |
| Objective Response Rate (ORR) | 36.1% (95% CI 20.8%-53.8%) | 87.5% |
| Disease Control Rate (DCR) | 72.2% (95% CI 54.8%-85.8%) | 100% |
| Median Progression-Free Survival (PFS) | 6.53 months (95% CI 2.96-NA) | Not Reported |
Safety and Tolerability
The combination of LM-108 and anti-PD-1 therapy has been generally well-tolerated, with a manageable safety profile.[1][2][4]
Treatment-Related Adverse Events (TRAEs) in Pancreatic Cancer Patients (n=80)[4]
| Adverse Event | Any Grade | Grade ≥3 |
| Any TRAE | 95.0% | 52.5% |
| Increased AST | ≥25% | 5.0% |
| Increased ALT | ≥25% | 6.3% |
| Anemia | ≥25% | Not Reported |
| Rash | ≥25% | 5.0% |
| Pyrexia | ≥25% | Not Reported |
| Decreased Platelet Count | ≥25% | Not Reported |
| Increased Conjugated Bilirubin | ≥25% | Not Reported |
| Lipase Elevation | Not Reported | 7.5% |
| Immune-mediated Enterocolitis | Not Reported | 5.0% |
| Hypokalemia | Not Reported | 5.0% |
Treatment-Related Adverse Events (TRAEs) in Gastric Cancer Patients (n=48)[2][5]
| Adverse Event | Any Grade | Grade ≥3 |
| Any TRAE | 81.3% | 37.5% |
| Alanine Transaminase Increased | 25.0% | Not Reported |
| Aspartate Transaminase Increased | 22.9% | Not Reported |
| White Blood Cell Decreased | 22.9% | Not Reported |
| Anemia | 16.7% | 8.3% |
| Lipase Increased | Not Reported | 4.2% |
| Rash | Not Reported | 4.2% |
| Lymphocyte Count Decreased | Not Reported | 4.2% |
Experimental Protocols
The following protocols are based on the methodologies reported in the Phase 1/2 clinical trials of LM-108 in combination with anti-PD-1 therapy (NCT05199753, NCT05255484, NCT05518045).[1][2][3]
Patient Population
Inclusion Criteria:
-
Histological or cytological confirmation of advanced solid tumors.[3][6]
-
Progressed on standard therapy, intolerant to standard therapy, or no standard therapy available.[3][6]
-
ECOG performance status of 0-1.
-
Adequate organ and marrow function.[3]
Exclusion Criteria:
-
Prior treatment with an anti-CCR8 antibody.[3]
-
Unresolved toxicities from prior anti-tumor therapy > Grade 1.[3]
-
Known active central nervous system (CNS) metastases.
-
History of autoimmune disease.[3]
-
Use of live attenuated vaccines within 28 days prior to first dose.[3]
Treatment Regimen
LM-108 Dosing:
Anti-PD-1 Antibody Dosing:
References
- 1. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 2. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. LM-4108 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 6. Facebook [cancer.gov]
Application Notes & Protocols: Utilizing LM-4108 in Gastric Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to LM-4108
This compound (Cafelkibart) is a novel, Fc-optimized humanized monoclonal antibody designed to target the C-C chemokine receptor 8 (CCR8). In the context of oncology, this compound is being investigated as an immunotherapeutic agent. Clinical studies have demonstrated its potential in treating advanced solid tumors, including gastric cancer, particularly in patients who have developed resistance to anti-PD-1 therapies.[1][2][3] The primary mechanism of action for this compound is the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are highly immunosuppressive and represent a significant barrier to effective anti-tumor immunity.[2][3]
Rationale for Targeting CCR8 in Gastric Cancer
The tumor microenvironment (TME) in gastric cancer is often infiltrated by various immune cells, including Tregs, which suppress the function of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.
-
Selective Expression: CCR8 is highly and selectively expressed on tumor-infiltrating Tregs compared to Tregs in peripheral blood or other healthy tissues.[4][5][6] This specificity allows for targeted depletion within the tumor, potentially minimizing systemic autoimmune side effects.[5][7]
-
Prognostic Significance: Upregulated expression of CCR8 in gastric cancer tissues has been associated with tumor grade, nodal metastasis, and poorer overall survival, highlighting its role as a negative prognostic biomarker.[8]
-
Mechanism of Immunosuppression: The interaction of CCR8 with its ligand, CCL1, within the TME can potentiate the suppressive function of Tregs.[9] Anti-CCR8 antibodies like this compound are engineered with an optimized Fc region to induce potent antibody-dependent cell-mediated cytotoxicity (ADCC) and/or antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of these immunosuppressive cells.[4][5][10] By depleting CCR8+ Tregs, this compound aims to remove this immunosuppressive shield, thereby enhancing the anti-tumor activity of effector T cells.[4][6]
Key Signaling Pathway: CCR8-Mediated Treg Function
The CCL1-CCR8 signaling axis is crucial for the function and potentiation of tumor-infiltrating Tregs. While therapeutic antibodies like this compound focus on depletion rather than signaling blockade, understanding the pathway provides context for the target's biological role.
Figure 1. CCR8 signaling enhances Treg suppressive function, which is targeted for depletion by this compound.
Preclinical Evaluation Data
While specific preclinical data for this compound in gastric cancer models is not publicly available, the following tables summarize representative findings for other anti-CCR8 antibodies in various syngeneic tumor models, which provide a basis for expected activity.
Table 1: In Vivo Monotherapy Efficacy of Anti-CCR8 Antibodies in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment | Key Outcome | Reference |
| MC38 (Colon) | C57BL/6 | Anti-hCCR8 Ab | ~30% Tumor Growth Inhibition (TGI) | [11] |
| Hepa1-6 (Liver) | C57BL/6 (hCCR8 HuGEMM) | Anti-hCCR8 Ab | ~50% Tumor Growth Inhibition (TGI) | [11] |
| CT26 (Colon) | BALB/c | Anti-mCCR8 Ab | Eradication of established tumors | [6] |
| EO771 (Breast) | C57BL/6 | Anti-mCCR8 Ab | Significant tumor growth delay | [12] |
Table 2: In Vivo Combination Therapy Efficacy of Anti-CCR8 Antibodies
| Tumor Model | Mouse Strain | Treatment | Key Outcome | Reference |
| MC38 (Colon) | C57BL/6 | Anti-mCCR8 Ab + Anti-PD-1 | Synergistic anti-tumor immunity | [5] |
| EO771 (Breast) | C57BL/6 | Anti-mCCR8 Ab + Anti-PD-L1 | Enhanced tumor growth inhibition vs. single agents | [12] |
| Human-CCR8 KI Mouse | N/A | S-531011 + Anti-mPD-1 | Stronger suppression of tumor growth than anti-PD-1 alone | [4] |
Experimental Protocols
The following protocols are representative methodologies for evaluating an anti-CCR8 antibody like this compound in gastric cancer research models.
Protocol 1: In Vitro Treg Suppression Assay
This assay assesses the ability of an anti-CCR8 antibody to reverse the immunosuppressive function of Tregs on effector T cells.
Figure 2. Workflow for assessing the functional impact of this compound on Treg-mediated suppression.
Methodology:
-
Cell Isolation:
-
Cell Labeling:
-
Label the CD8+ responder T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled CD8+ T cells at a density of 5 x 10^4 cells/well in a 96-well U-bottom plate.
-
Add the isolated Tregs at various ratios (e.g., 1:1, 1:2, 1:4; Responder:Treg).
-
Add a polyclonal stimulus, such as anti-CD3/CD28 beads, to induce T cell proliferation.
-
-
Treatment:
-
Add this compound or an isotype control antibody to the designated wells at a final concentration of 10-20 µg/mL.
-
-
Incubation and Analysis:
-
Incubate the plate for 4-5 days at 37°C, 5% CO2.[13]
-
Harvest cells and analyze the CFSE dilution in the CD8+ T cell population via flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
-
Collect supernatant before harvesting to measure cytokine levels (e.g., IFN-γ) by ELISA as an indicator of CD8+ T cell effector function.[8]
-
Expected Outcome: Wells treated with this compound should show increased CD8+ T cell proliferation (greater CFSE dilution) and higher IFN-γ levels compared to isotype control, indicating a reversal of Treg suppression.[8]
-
Protocol 2: In Vivo Efficacy in a Syngeneic Mouse Model
This protocol describes how to test the anti-tumor efficacy of an anti-CCR8 antibody in an immunocompetent mouse model. Since this compound is a humanized antibody, a surrogate anti-mouse CCR8 antibody or a humanized CCR8 knock-in mouse model would be required.
Figure 3. Experimental workflow for evaluating anti-CCR8 antibody efficacy in a syngeneic mouse model.
Methodology:
-
Animal Model and Cell Line:
-
Use an immunocompetent mouse strain, such as C57BL/6.
-
Select a syngeneic murine gastric cancer cell line (e.g., YTN16).
-
Alternatively, use a humanized CCR8 knock-in mouse (CCR8 HuGEMM) to test the human-specific this compound directly.[11]
-
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
-
Treatment Schedule:
-
When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group):
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and overall animal health.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Harvest tumors and spleens.
-
Prepare single-cell suspensions from tumors and analyze by flow cytometry for the frequency and absolute numbers of CD4+FoxP3+ Tregs, CD8+ T cells, and other immune populations.
-
Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.
-
Expected Outcome: The anti-CCR8 antibody groups should exhibit significant tumor growth inhibition compared to the control group.[5][6] This should correlate with a marked reduction in intratumoral Tregs and an increased ratio of CD8+ T cells to Tregs.[14] The combination with anti-PD-1 is expected to show synergistic or additive effects.[4][5]
-
Conclusion
This compound represents a promising therapeutic strategy for gastric cancer by targeting and depleting immunosuppressive CCR8+ Tregs within the tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound and similar anti-CCR8 antibodies. Such studies are critical for optimizing combination therapies and identifying biomarkers to guide clinical development.
References
- 1. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 3. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 4. S-531011, a Novel Anti-Human CCR8 Antibody, Induces Potent Antitumor Responses through Depletion of Tumor-Infiltrating CCR8-Expressing Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Prognostic Biomarker CCR8 for Gastric Cancer and Anti-CCR8 Blockade Attenuate the Immunosuppressive Capacity of Tregs In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. bms.com [bms.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Targeting Immunosuppression with FPA157: A Novel Anti-CCR8 Approach to Deplete Tumor-Infiltrating Regulatory T Cells [synapse.patsnap.com]
Application Notes and Protocols for Preclinical Evaluation of LM-4108 (assumed to be LM-108), an Anti-CCR8 Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical evaluation of LM-4108, an Fc-optimized anti-CCR8 monoclonal antibody. Based on available data for the similar investigational drug LM-108 (Cafelkibart), this compound is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs) by targeting the C-C motif chemokine receptor 8 (CCR8).[1][2] CCR8 is preferentially expressed on Tregs within the tumor microenvironment compared to peripheral Tregs and other immune cells, making it an attractive target for cancer immunotherapy.[3] The depletion of these immunosuppressive cells is intended to enhance anti-tumor immune responses. These protocols are intended to guide researchers in designing and executing preclinical studies to assess the dosage, administration, and efficacy of this compound.
Mechanism of Action: Targeting CCR8 on Tumor-Infiltrating Tregs
This compound is hypothesized to function through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). The Fc region of the antibody is engineered to enhance its binding to Fcγ receptors on immune effector cells, such as natural killer (NK) cells. Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, this compound flags these cells for destruction by NK cells, leading to their depletion and a subsequent reduction in immune suppression within the tumor microenvironment. This can potentially restore and invigorate the anti-tumor activity of cytotoxic T lymphocytes.
Preclinical Dosage and Administration
The following tables summarize hypothetical yet representative dosage and administration data for this compound in common preclinical models, based on studies of similar anti-CCR8 antibodies.
Table 1: Single-Agent Efficacy Studies in Syngeneic Mouse Models
| Animal Model | Tumor Cell Line | Administration Route | Dosage (mg/kg) | Dosing Schedule | Observed Outcomes |
| C57BL/6 | MC38 (Colon) | Intraperitoneal (i.p.) | 1, 5, 10 | Twice weekly for 3 weeks | Dose-dependent tumor growth inhibition.[1] |
| BALB/c | CT26 (Colon) | Intraperitoneal (i.p.) | 5, 10 | Twice weekly for 3 weeks | Significant reduction in tumor volume at 10 mg/kg. |
| C57BL/6 | KPC (Pancreatic) | Intravenous (i.v.) | 10 | Once weekly for 4 weeks | Delayed tumor progression and increased survival.[4] |
Table 2: Combination Therapy Studies in Syngeneic Mouse Models
| Animal Model | Tumor Cell Line | Combination Agent | This compound Dosage (mg/kg, i.p.) | Combination Agent Dosage | Dosing Schedule | Observed Outcomes |
| C57BL/6 | B16-F10 (Melanoma) | Anti-PD-1 | 5 | 10 mg/kg, i.p. | Every 3 days for 4 doses | Enhanced anti-tumor activity compared to either agent alone.[1] |
| C57BL/6 | KPC (Pancreatic) | Anti-PD-1 | 10 | 10 mg/kg, i.p. | Twice weekly for 3 weeks | Complete tumor regressions in a subset of animals.[5] |
Table 3: Pharmacokinetic and Toxicological Evaluation
| Species | Administration Route | Dosage (mg/kg) | Key Pharmacokinetic Parameters | Toxicological Findings |
| CD-1 Mouse | Intravenous (i.v.) | 10 | t1/2: ~150 hours | No adverse effects observed. |
| Cynomolgus Monkey | Intravenous (i.v.) | 10, 50, 100 | Biphasic concentration-time profile.[6][7] | NOAEL: 100 mg/kg.[6][7] Minimal and transient cytokine release.[6][7] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Syngeneic Mouse Model
This protocol describes a typical experiment to evaluate the anti-tumor efficacy of this compound as a single agent and in combination with an anti-PD-1 antibody.
Materials:
-
This compound (or a surrogate anti-mouse CCR8 antibody)
-
Anti-mouse PD-1 antibody
-
KPC pancreatic tumor cells[4]
-
6-8 week old female C57BL/6 mice[4]
-
Sterile PBS (vehicle control)
-
Standard cell culture reagents
-
Surgical tools for orthotopic implantation
-
High-resolution ultrasound for tumor monitoring
Procedure:
-
Cell Culture and Implantation:
-
Animal Grouping and Treatment:
-
Randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle (PBS)
-
Group 2: this compound (10 mg/kg)
-
Group 3: Anti-PD-1 (10 mg/kg)
-
Group 4: this compound (10 mg/kg) + Anti-PD-1 (10 mg/kg)
-
-
Administer treatments via intraperitoneal (i.p.) injection twice weekly for three weeks.
-
-
Efficacy Monitoring:
-
Measure tumor volume twice weekly using digital calipers or ultrasound.
-
Monitor animal body weight and overall health status.
-
Define study endpoints, such as a maximum tumor volume or signs of morbidity.
-
-
Pharmacodynamic Analysis:
-
At the study endpoint, collect tumors and spleens.
-
Prepare single-cell suspensions for flow cytometric analysis to quantify the depletion of CCR8+ Tregs (CD4+FoxP3+) and assess the infiltration and activation of CD8+ T cells.
-
Protocol 2: Pharmacokinetic Study in Cynomolgus Monkeys
This protocol outlines a study to determine the pharmacokinetic profile of this compound in a non-human primate model.
Materials:
-
This compound
-
Healthy, adult cynomolgus monkeys
-
Sterile saline for injection
-
ELISA or LC-MS/MS equipment for antibody quantification
Procedure:
-
Dosing:
-
Administer a single intravenous (i.v.) bolus dose of this compound (e.g., 10 mg/kg) to a cohort of monkeys (n=3-5).
-
-
Blood Sampling:
-
Collect blood samples at predefined time points: pre-dose, 5 minutes, 1, 4, 8, 24, 48, 72, 168, 336, and 672 hours post-dose.
-
Process blood samples to obtain serum and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in serum samples using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Maximum concentration (Cmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Conclusion
The provided application notes and protocols offer a framework for the preclinical investigation of this compound, a promising anti-CCR8 monoclonal antibody. These guidelines, derived from research on similar therapeutic agents, should enable the systematic evaluation of its dosage, administration, efficacy, and safety profile. The data generated from such studies are crucial for informing the design of future clinical trials in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical and translational pharmacology of afucosylated anti-CCR8 antibody for depletion of tumour-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical immunotherapy studies using an orthotopic pancreatic cancer mouse model. - ASCO [asco.org]
Application Notes and Protocols for Measuring LM-4108 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM-4108 is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] COX-2 is an enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[2][3][4] In the context of oncology, aberrant COX-2 expression is observed in a variety of tumors and is implicated in promoting tumorigenesis through several mechanisms, including resistance to apoptosis, increased proliferation, angiogenesis, and metastasis.[5][6] The primary product of COX-2, prostaglandin E2 (PGE2), is known to activate multiple downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[5][7][8][9][10]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on cell viability, downstream signaling pathways, and cellular processes relevant to cancer progression.
Data Presentation
The following tables summarize representative quantitative data for the efficacy of a selective COX-2 inhibitor, which can be used as a benchmark for evaluating this compound.
Table 1: Inhibition of Cell Viability (IC50) by a COX-2 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A2058 | Melanoma | 63 ± 4[11] |
| SAN | Melanoma | 45 ± 4[11] |
| KB | Oral Squamous Carcinoma | ~25 (viability ~74%) |
| Saos-2 | Osteosarcoma | ~25 (viability ~88%) |
| 1321N | Astrocytoma | ~25 (viability ~70%) |
Table 2: Inhibition of COX-1 and COX-2 Activity by a Selective COX-2 Inhibitor
| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| COX-1 | 13.02 | 26.57 |
| COX-2 | 0.49 |
(Data is representative for a selective COX-2 inhibitor, Celecoxib, and should be generated specifically for this compound).[12]
Signaling Pathways and Experimental Workflows
Signaling Pathway of COX-2 Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib, a cyclooxygenase-2 inhibitor, reduces neointimal hyperplasia through inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. Cyclooxygenase-2 inhibition inhibits PI3K/AKT kinase activity in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective COX-2 inhibitor regulates the MAP kinase signaling pathway in human osteoarthritic chondrocytes after induction of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Application Note: Comprehensive Analysis of Regulatory T Cells (Tregs) Using Flow Cytometry
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and self-tolerance. Their accurate identification and quantification are essential in immunology research and for the development of therapeutics in areas such as autoimmune diseases, oncology, and transplantation. The hallmark of Tregs is the expression of the transcription factor FoxP3. This document provides a detailed protocol for the identification of Tregs from human peripheral blood mononuclear cells (PBMCs) by flow cytometry, with a focus on a typical immunophenotyping panel. While this protocol is comprehensive, it is recommended to adapt it for specific reagents, such as the hypothetical LM-4108 staining buffer, according to the manufacturer's instructions.
Key Principles
The most widely accepted definition of human Tregs by flow cytometry involves the identification of CD4+ T cells that are CD25 bright and have low to negative expression of CD127. Crucially, the definitive identification of this population as Tregs requires intracellular staining for the transcription factor FoxP3.
Materials and Reagents
-
Human PBMCs isolated by density gradient centrifugation (e.g., Ficoll-Paque)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Fixation/Permeabilization Buffer (e.g., FoxP3/Transcription Factor Staining Buffer Set)
-
Flow Cytometer (e.g., BD FACSCanto™ II, Cytek® Aurora)
-
Flow Cytometry Analysis Software (e.g., FlowJo™, FCS Express™)
Experimental Protocol
This protocol outlines the key steps for staining human PBMCs for Treg analysis.
Cell Preparation
-
Start with freshly isolated or properly cryopreserved and thawed human PBMCs.
-
Wash the cells with PBS and perform a cell count to determine cell concentration and viability. A viability dye is highly recommended for accurate analysis of live cells.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
Surface Staining
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies for surface markers (e.g., CD4, CD25, CD127).
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
Intracellular Staining (for FoxP3)
-
Following the final surface staining wash, decant the supernatant.
-
Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer.
-
Vortex gently and incubate for 20-60 minutes at 4°C, protected from light. This step fixes the cells and permeabilizes the membranes for intracellular antibody entry.
-
Wash the cells once with 2 mL of Permeabilization Buffer, centrifuging at 500-600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in the residual Permeabilization Buffer.
-
Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells once with 2 mL of Permeabilization Buffer.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for acquisition on the flow cytometer.
Data Analysis and Gating Strategy
A sequential gating strategy is crucial for accurate Treg identification.
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the lymphocyte population based on their characteristic light scatter properties.
-
Singlet Gating: Exclude cell doublets and aggregates by gating on FSC-A vs. FSC-H (or a similar singlet gate).
-
Live/Dead Discrimination: Gate on the live cell population using a viability dye.
-
T Helper Cell Identification: From the live singlet lymphocyte gate, identify the CD4+ T cell population.
-
Treg Identification: From the CD4+ gate, identify the Treg population based on high expression of CD25 and low/negative expression of CD127 (CD25+CD127-).
-
FoxP3 Confirmation: Confirm the Treg identity of the CD25+CD127- population by analyzing the expression of FoxP3. A true Treg population will be positive for FoxP3.
Data Presentation
The following table provides an example of a typical antibody panel for Treg analysis.
| Target | Fluorochrome | Clone | Purpose |
| CD4 | PerCP-Cy5.5 | SK3 | Identification of T helper cells |
| CD25 | PE | M-A251 | Identification of activated T cells and Tregs |
| CD127 | PE-Cy7 | A019D5 | Negative marker for Treg identification |
| FoxP3 | Alexa Fluor 488 | 259D | Definitive marker for Treg lineage |
| Live/Dead | Zombie Aqua™ | - | Exclusion of dead cells |
Note: The choice of fluorochromes should be optimized based on the specific flow cytometer and its laser and filter configuration. It is crucial to perform single-stain controls for compensation.
Visualizations
Experimental Workflow
Caption: Treg Staining Experimental Workflow.
FoxP3 Signaling Pathway
Caption: Simplified IL-2/STAT5/FoxP3 Signaling Pathway in Tregs.
Application Notes and Protocols for Testing LM-4108 Anti-Tumor Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor activity of LM-4108, a novel Fc-optimized anti-CCR8 monoclonal antibody, in preclinical animal models. This compound selectively depletes tumor-infiltrating regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response.[1]
Mechanism of Action
This compound targets C-C motif chemokine receptor-8 (CCR8), which is highly expressed on tumor-infiltrating Tregs.[1] By binding to CCR8, this compound leverages an engineered IgG1 Fc domain to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the selective depletion of these immunosuppressive cells within the tumor microenvironment.[1] This reduction in Tregs shifts the balance towards a more robust anti-tumor immune response, characterized by an increase in effector T cells (Teffs), cytotoxic natural killer (NK) cells, and natural killer T (NKT) cells.[1]
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the anti-tumor activity of this compound. Syngeneic mouse models are particularly relevant as they possess a competent immune system, which is essential for studying the immunomodulatory effects of this compound.
Recommended Animal Models:
-
CT26 Tumor-Bearing Balb/c Mice: A colon carcinoma model that is sensitive to PD-1 blockade.[1]
-
MBT-2 Tumor-Bearing C3H/He Mice: A bladder cancer model known to be resistant to PD-1 blockade.[1]
-
MC38 Syngeneic Model with hCCR8 Knock-in (KI) Mice: A colon adenocarcinoma model in mice engineered to express human CCR8, allowing for direct testing of the humanized antibody.[1]
Experimental Protocols
Below are detailed protocols for conducting anti-tumor efficacy studies with this compound in syngeneic mouse models.
General Experimental Workflow
Protocol 1: Single Agent and Combination Therapy in CT26 and MBT-2 Models
1. Cell Culture and Implantation:
- Culture CT26 or MBT-2 cells in appropriate media until they reach the logarithmic growth phase.
- Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of Balb/c (for CT26) or C3H/He (for MBT-2) mice.
2. Tumor Monitoring and Grouping:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
3. Treatment Administration:
- Prepare dosing solutions of this compound murine surrogate (LM-108m) and anti-mouse PD-1 (anti-mPD-1) antibodies in sterile PBS.
- Administer treatments via intraperitoneal (i.p.) injection according to the following groups:
- Group 1: Vehicle (PBS)
- Group 2: LM-108m (e.g., 10 mg/kg)
- Group 3: anti-mPD-1 (e.g., 5 mg/kg)
- Group 4: LM-108m + anti-mPD-1
- Dosing frequency can be, for example, twice a week for three weeks.
4. Efficacy and Endpoint Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- A portion of the tumor can be processed for flow cytometry to analyze immune cell infiltration (e.g., CD4+, CD8+, Tregs, NK cells) or for immunohistochemistry (IHC).
Protocol 2: Efficacy in hCCR8 Knock-in (KI) Mice
1. Cell Culture and Implantation:
- Culture MC38 cells and implant them subcutaneously into hCCR8 KI mice as described in Protocol 1.
2. Tumor Monitoring and Grouping:
- Follow the tumor monitoring and randomization procedures outlined in Protocol 1.
3. Treatment Administration:
- Administer humanized this compound (e.g., 10 mg/kg) and anti-mPD-1 antibodies.
- Treatment groups can include:
- Group 1: Vehicle
- Group 2: this compound
- Group 3: anti-mPD-1
- Group 4: this compound + anti-mPD-1
4. Efficacy and Endpoint Analysis:
- Perform efficacy and endpoint analyses as described in Protocol 1.
- For mice that achieve a complete response (CR), a re-challenge study can be performed by implanting tumor cells again to assess for long-lasting anti-tumor memory.[1]
Data Presentation
Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of this compound Murine Surrogate (LM-108m) in Syngeneic Mouse Models
| Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) |
| CT26 | LM-108m | Additive effect with anti-mPD-1 | - |
| MBT-2 | LM-108m | Synergistic effect with anti-mPD-1 | - |
| MC38 (hCCR8 KI) | LM-108m (10 mg/kg) | 68.77% | - |
Data adapted from preclinical findings.[1]
Table 2: Anti-Tumor Efficacy of this compound in hCCR8 KI Mice
| Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) |
| MC38 (hCCR8 KI) | This compound (as single agent) | 79.97% | 2/8 |
| MC38 (hCCR8 KI) | This compound + anti-mPD-1 | 100% | 8/8 |
Data adapted from preclinical findings.[1]
Table 3: Effect of this compound on Tumor Infiltrating Lymphocytes (TILs)
| Cell Type | Change after this compound Treatment |
| Regulatory T cells (Tregs) | Significantly Reduced |
| CD8+ T cells | Significantly Elevated |
| CD4+ T cells | Significantly Elevated |
| Cytotoxic Natural Killer (NK) cells | Significantly Elevated |
| Natural Killer T (NKT) cells | Significantly Elevated |
Data adapted from preclinical findings.[1]
Conclusion
The provided protocols and application notes offer a framework for the preclinical evaluation of this compound's anti-tumor activity. The use of appropriate syngeneic and knock-in mouse models is crucial for demonstrating the mechanism of action and therapeutic potential of this novel anti-CCR8 antibody. Careful experimental design and detailed endpoint analyses will provide valuable insights into the efficacy of this compound, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.
References
Application Notes and Protocols for Phase 1/2 Clinical Trial Design of LM-4108
Disclaimer: Publicly available information for a drug candidate designated "LM-4108" is not available. The following application notes and protocols are based on the development of a similarly named investigational agent, LM-108 (cafelkibart) , an anti-CCR8 monoclonal antibody. This document is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction and Rationale
LM-108, also known as cafelkibart, is a novel, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1][2] CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response.[1][2] By selectively depleting these intratumoral Tregs, LM-108 aims to restore the activity of effector T cells and enhance anti-tumor immunity, offering a promising strategy to overcome resistance to immune checkpoint inhibitors.[1][2][3] Preclinical and early clinical studies have shown that LM-108 can be administered as a single agent or in combination with other anti-cancer therapies, such as anti-PD-1 antibodies, to treat advanced solid tumors.[3][4][5]
The proposed Phase 1/2 study will evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound (based on the LM-108 profile) as a monotherapy and in combination with an anti-PD-1 agent in patients with advanced solid tumors.
Signaling Pathway and Mechanism of Action
LM-108 targets CCR8 on tumor-infiltrating Tregs. The binding of LM-108 to CCR8 is designed to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the depletion of these immunosuppressive cells within the tumor microenvironment. This shifts the balance of immune cells in favor of anti-tumor effector cells, thereby promoting an immune response against the tumor.
Phase 1/2 Clinical Trial Design
This study will be a multicenter, open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2) trial.
Study Objectives
| Phase | Primary Objectives | Secondary Objectives | Exploratory Objectives |
| Phase 1 | - To assess the safety and tolerability of this compound as a monotherapy and in combination with an anti-PD-1 antibody.- To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). | - To characterize the pharmacokinetic (PK) profile of this compound.- To assess the preliminary anti-tumor activity (Objective Response Rate, ORR). | - To evaluate the pharmacodynamic (PD) effects of this compound on peripheral and tumor-infiltrating immune cells.- To identify potential predictive biomarkers of response. |
| Phase 2 | - To evaluate the anti-tumor activity (ORR) of this compound at the RP2D in specific tumor cohorts. | - To further assess the safety and tolerability.- To evaluate other efficacy endpoints (Duration of Response, DOR; Progression-Free Survival, PFS; Overall Survival, OS). | - To correlate biomarker expression (e.g., CCR8) with clinical outcomes. |
Patient Population
Eligible patients will have histologically or cytologically confirmed advanced solid tumors that are refractory to or have progressed on standard therapy.[4] Key inclusion criteria include an ECOG performance status of 0-1 and measurable disease as per RECIST v1.1.[4] Patients must have adequate organ and marrow function.[4]
Study Schema
Experimental Protocols
Pharmacokinetic (PK) Analysis
Methodology:
-
Sample Collection: Collect whole blood samples at pre-specified time points before and after this compound administration.
-
Sample Processing: Process blood samples to obtain serum or plasma and store at -80°C until analysis.
-
Assay: Develop and validate a ligand-binding assay (e.g., ELISA) to quantify the concentration of this compound in serum/plasma.
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) and Biomarker Analysis
Methodology:
-
Sample Collection: Obtain peripheral blood mononuclear cells (PBMCs) and tumor biopsy samples at baseline and on-treatment.
-
Flow Cytometry: Use multicolor flow cytometry to phenotype and quantify immune cell populations in PBMCs and tumor tissue, with a focus on CD4+, CD8+, and Treg (CD4+/CD25+/FOXP3+) cells. Assess CCR8 expression on Treg populations.
-
Immunohistochemistry (IHC): Perform IHC on tumor biopsies to evaluate the infiltration of various immune cells and the expression of CCR8 and PD-L1.
-
Cytokine Analysis: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in plasma using a multiplex immunoassay (e.g., Luminex).
Data Presentation
Safety and Tolerability (Phase 1)
| Dose Level | N | DLTs | AEs (Grade ≥3) | SAEs |
| Level 1 (X mg/kg) | ||||
| Level 2 (Y mg/kg) | ||||
| Level 3 (Z mg/kg) | ||||
| DLT: Dose-Limiting Toxicity, AE: Adverse Event, SAE: Serious Adverse Event |
Preliminary Efficacy (Phase 2)
| Tumor Cohort | N | ORR (%) | DCR (%) | Median DOR (months) | Median PFS (months) |
| Pancreatic Cancer | |||||
| Gastric Cancer | |||||
| Other Solid Tumors | |||||
| ORR: Objective Response Rate, DCR: Disease Control Rate, DOR: Duration of Response, PFS: Progression-Free Survival |
Biomarker Analysis
| Biomarker | Patient Subgroup | Correlation with ORR | Correlation with PFS |
| Tumor CCR8 Expression | High vs. Low | ||
| Baseline CD8+/Treg Ratio | High vs. Low | ||
| PD-L1 Expression | Positive vs. Negative |
Conclusion
This Phase 1/2 clinical trial design provides a framework for the early clinical development of this compound, based on the profile of the anti-CCR8 antibody LM-108. The study is designed to efficiently gather data on safety, pharmacokinetics, and preliminary efficacy to inform subsequent later-stage trials. The integrated biomarker plan is crucial for understanding the mechanism of action and identifying the patient populations most likely to benefit from this novel immunotherapy.
References
Application of LM-4108 (Cafelkibart) in Diverse Solid Tumor Types: A Guide for Researchers
Introduction
LM-4108, also known as LM-108 and Cafelkibart, is an investigational, first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8).[1][2] It represents a novel immuno-oncology strategy aimed at overcoming resistance to immune checkpoint inhibitors (ICIs).[1][2] The primary mechanism of this compound involves the selective depletion of tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME).[1][3][4] By eliminating these cells, this compound aims to restore and enhance the anti-tumor activity of effector immune cells, thereby offering a promising therapeutic approach for a variety of solid tumors.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.
Mechanism of Action: Targeting CCR8 on Tumor-Infiltrating Tregs
CCR8 is a chemokine receptor that is highly and selectively expressed on a subset of Tregs residing within the TME of various cancers, with minimal expression on Tregs in peripheral blood and normal tissues.[3][5] This differential expression makes CCR8 an attractive therapeutic target for selectively eliminating immunosuppressive Tregs at the tumor site while sparing those crucial for maintaining peripheral immune homeostasis.[1]
The therapeutic action of this compound is multi-faceted:
-
Selective Binding: this compound binds with high affinity to CCR8 on the surface of tumor-infiltrating Tregs.[6]
-
Depletion of Tregs: The Fc region of this compound has been engineered to enhance its effector functions.[3][6] This leads to the potent depletion of CCR8+ Tregs through two primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NK cells recognize and kill this compound-coated Tregs.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytes engulf and destroy this compound-bound Tregs.[3]
-
-
Reversal of Immunosuppression: By depleting tumor-infiltrating Tregs, this compound shifts the balance of immune cells in the TME, increasing the ratio of effector T cells (Teffs) to Tregs.[1][6]
-
Enhanced Anti-Tumor Immunity: The reduction in Treg-mediated suppression allows for the robust activation and proliferation of cytotoxic CD8+ T cells and other anti-tumor immune cells, leading to tumor cell killing.[7][8] Preclinical studies have shown that the depletion of CCR8+ Tregs by an anti-CCR8 antibody, in combination with a PD-1 inhibitor, leads to increased interleukin-12 (IL-12) secretion by dendritic cells (DCs) via the JAK-STAT pathway, further promoting the cytotoxic activity of CD8+ T cells.[7][8][9]
Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.
Caption: Mechanism of this compound in the tumor microenvironment.
Application in Solid Tumors: Preclinical and Clinical Evidence
This compound, both as a monotherapy and in combination with anti-PD-1 antibodies, has demonstrated promising anti-tumor activity across a range of solid tumor types in preclinical and clinical studies.
Preclinical Data in Syngeneic Mouse Models
Preclinical evaluation of a murine surrogate of this compound (LM-108m) and LM-108 in human CCR8 knock-in (KI) mice has established its proof-of-concept.[3]
| Tumor Model | Treatment | Key Findings | Reference |
| CT26 (Colon Carcinoma) | LM-108m + anti-mPD-1 | Additive anti-tumor effects. | [3] |
| MBT-2 (Bladder Cancer) | LM-108m + anti-mPD-1 | Synergistic effects in a PD-1 resistant model. | [3] |
| MC38 (Colon Adenocarcinoma) in hCCR8 KI mice | LM-108 (10 mg/kg) | Significant tumor growth inhibition (TGI = 68.77%). Significant reduction in Tregs and increase in CD8+ T cells, CD4+ T cells, NK cells, and NKT cells in tumor-infiltrating lymphocytes. | [3] |
| MC38 (Colon Adenocarcinoma) in hCCR8 KI mice | LM-108 + anti-mPD-1 | Synergistic anti-tumor effect (TGI = 100%, 8/8 complete responses). Evoked long-lasting anti-tumor memory. | [3] |
Clinical Data in Advanced Solid Tumors
Phase I/II clinical trials are ongoing to evaluate the safety and efficacy of this compound alone or in combination with anti-PD-1 antibodies (e.g., Pembrolizumab, Toripalimab) in patients with advanced solid tumors who have progressed on standard therapies.[5][10][11]
| Tumor Type | Treatment | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| Gastric Cancer | LM-108 + anti-PD-1 | 36 efficacy-evaluable patients, 89.6% had prior anti-PD-1 therapy. | 36.1% | 72.2% | 6.53 months | [3] |
| Gastric Cancer (High CCR8 expression, progressed on 1st line) | LM-108 + anti-PD-1 | 8 patients. | 87.5% | 100% | Not Reported | [3] |
| Pancreatic Cancer | LM-108 + anti-PD-1 | Patients who progressed on/after prior systemic therapy. | 20.3% | 71.2% | 4.83 months | [1][2] |
| Pancreatic Cancer (High CCR8 expression) | LM-108 + anti-PD-1 | 9 patients. | 33.3% | 77.8% | 6.90 months | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | LM-108 + anti-PD-1 | Clinical patients with advanced NSCLC. | Data not yet mature, but therapeutic potential observed. | Not Reported | Not Reported | [7][8] |
| MSI-H/dMMR Solid Tumors | LM-108 + Toripalimab | Patients who have failed previous anti-PD-1/PD-L1 therapy. | Phase II trial ongoing (NCT06873854). | Not Reported | Not Reported | [13] |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound and its surrogates.[3][6] Researchers should adapt these protocols based on their specific experimental setup and reagents.
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To determine the ability of this compound to induce the killing of CCR8-expressing target cells by effector cells (e.g., PBMCs or NK cells).
Materials:
-
Target cells: HEK293 cells overexpressing human CCR8 (HEK293-hCCR8). Parental HEK293 cells as a negative control.
-
Effector cells: Human peripheral blood mononuclear cells (PBMCs).
-
This compound and isotype control antibody.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay).
Protocol:
-
Target Cell Preparation: Culture HEK293-hCCR8 and parental HEK293 cells to ~80% confluency. Harvest and resuspend in culture medium at a concentration of 1x10^5 cells/mL.
-
Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend in culture medium.
-
Assay Setup:
-
Plate 50 µL of target cells (5,000 cells/well) into a 96-well U-bottom plate.
-
Add 50 µL of serially diluted this compound or isotype control antibody to the wells.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of effector cells to achieve a desired Effector:Target (E:T) ratio (e.g., 25:1).
-
Total volume per well should be 150 µL.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure cytotoxicity according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. Plot the dose-response curve and determine the EC50 value. A reported EC50 for this compound in this type of assay is approximately 0.002 nM.[3]
Caption: Workflow for the in vitro ADCC assay.
In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To measure the ability of this compound to mediate the phagocytosis of CCR8-expressing target cells by macrophages.
Materials:
-
Target cells: CHO-K1 cells overexpressing human CCR8 (CHO-K1-hCCR8), labeled with a fluorescent dye (e.g., CFSE). Parental CHO-K1 cells as a negative control.
-
Effector cells: Monocyte-derived macrophages (MDMs).
-
This compound and isotype control antibody.
-
APC-conjugated anti-human CD14 antibody.
-
Flow cytometer.
Protocol:
-
Effector Cell Preparation: Differentiate human monocytes into macrophages (MDMs) over 5-7 days using M-CSF.
-
Target Cell Preparation: Label CHO-K1-hCCR8 and parental CHO-K1 cells with CFSE according to the manufacturer's protocol.
-
Assay Setup:
-
In a 96-well plate, mix MDMs, CFSE-labeled target cells (at an E:T ratio of e.g., 1:2), and serially diluted this compound or isotype control.
-
-
Incubation: Incubate for 2 hours at 37°C.
-
Staining: Stain the cells with APC-conjugated anti-human CD14 antibody to identify the macrophages.
-
Data Acquisition: Acquire data using a flow cytometer.
-
Data Analysis: Determine the phagocytosis index as the percentage of CD14-APC+/CFSE+ double-positive cells within the total CD14+ macrophage population.
Caption: Workflow for the in vitro ADCP assay.
In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor activity of this compound (or its murine surrogate) as a monotherapy or in combination with other agents in immunocompetent mice.
Materials:
-
Mouse strain: BALB/c or C57BL/6 mice (or human CCR8 KI mice).
-
Tumor cells: Syngeneic tumor cell line (e.g., MC38, CT26).
-
This compound (for KI mice) or murine surrogate antibody (LM-108m).
-
Anti-PD-1 antibody.
-
Vehicle control (e.g., PBS).
-
Calipers for tumor measurement.
Protocol:
-
Tumor Inoculation: Subcutaneously inoculate mice with tumor cells (e.g., 5x10^5 MC38 cells) into the flank.
-
Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=7-8 per group).
-
Treatment Administration: Administer treatments (e.g., this compound at 10 mg/kg, anti-PD-1, or combination) via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the desired dosing schedule (e.g., twice weekly).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Monitor animal body weight and overall health.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be harvested to analyze the immune cell infiltrate (e.g., Tregs, CD8+ T cells) by flow cytometry or immunohistochemistry.
-
Data Analysis: Plot mean tumor growth curves for each group. Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between groups.
Conclusion
This compound is a promising immunotherapeutic agent with a well-defined mechanism of action targeting tumor-infiltrating Tregs. Preclinical and emerging clinical data support its potential application across a variety of solid tumors, particularly in combination with immune checkpoint inhibitors to overcome resistance. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound and its role in cancer immunotherapy.
References
- 1. LM-108 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. lanovamedicines.com [lanovamedicines.com]
- 4. cabrini.com.au [cabrini.com.au]
- 5. bms.com [bms.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective Depletion of CCR8+Treg Cells Enhances the Antitumor Immunity of Cytotoxic T Cells in Lung Cancer by Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Depletion of CCR8+Treg Cells Enhances the Antitumor Immunity of Cytotoxic T Cells in Lung Cancer by Dendritic Cells — Olink® [olink.com]
- 9. LM-108 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. scite.ai [scite.ai]
- 11. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 13. A Study of LM-108 in Combination With Toripalimab in Subjects With Advanced Solid Tumours | MedPath [trial.medpath.com]
Troubleshooting & Optimization
Navigating Combination Therapy with LM-108: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing adverse events associated with LM-108 (Cafelkibart) combination therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the safety and integrity of your research.
Understanding LM-108 and its Combination Therapy
LM-108 is a novel, Fc-optimized anti-CCR8 monoclonal antibody.[1][2] Its primary mechanism of action is the selective depletion of tumor-infiltrating regulatory T cells (Tregs) while sparing peripheral Tregs.[1] This targeted approach aims to overcome immunotherapy resistance.[1][2] In recent clinical trials, LM-108 has been evaluated in combination with anti-PD-1 antibodies for the treatment of advanced solid tumors, including pancreatic and gastric cancers.[1][2][3]
Signaling Pathway of LM-108 in Combination with Anti-PD-1 Therapy
References
- 1. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 2. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
optimizing LM-4108 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and application of LM-4108, a selective inhibitor of the Janus Kinase 4 (JAK4) enzyme. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure maximal efficacy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Janus Kinase 4 (JAK4). By blocking the ATP-binding site, it prevents the phosphorylation of downstream STAT proteins, thereby inhibiting the "Cytokine Signaling Pathway Zeta" responsible for cellular proliferation and inflammatory responses in specific cancer cell lines.
Q2: How should I reconstitute and store this compound?
A2: For in vitro experiments, reconstitute this compound powder in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months or -80°C for up to two years. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment starting with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. Refer to the dose-response data in Table 1 for guidance.
Q4: Is this compound selective for JAK4?
A4: this compound exhibits high selectivity for JAK4 over other members of the JAK family (JAK1, JAK2, JAK3) and a panel of other kinases. However, at concentrations significantly above the IC50, off-target effects may be observed. Always perform control experiments to validate the specificity of the observed effects.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dosage.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results between experiments. | 1. Reagent Instability: Repeated freeze-thaw cycles of the this compound stock solution. 2. Cellular Passage Number: High passage number of cells leading to genetic drift and altered sensitivity. 3. Assay Variability: Inconsistent cell seeding density or incubation times. | 1. Aliquot the 10 mM stock solution after initial reconstitution to minimize freeze-thaw cycles. 2. Use cells within a consistent and low passage number range for all experiments. 3. Standardize your experimental protocol, ensuring consistent cell numbers and treatment durations. |
| Higher than expected IC50 value (low efficacy). | 1. Incorrect Drug Concentration: Errors in serial dilutions or degradation of the compound. 2. High Cell Seeding Density: A high number of cells can metabolize or sequester the compound, reducing its effective concentration. 3. Drug Resistance: The cell model may have intrinsic or acquired resistance to JAK4 inhibition. | 1. Prepare fresh dilutions for each experiment from a new aliquot of the stock solution. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 3. Verify JAK4 expression and pathway activity in your cell line via Western blot or qPCR. Consider using a different cell model if resistance is confirmed. |
| Significant cell death observed even at low concentrations (high cytotoxicity). | 1. Solvent Toxicity: Final DMSO concentration in the culture medium is too high. 2. Off-Target Effects: The cell line may be particularly sensitive to off-target activities of this compound. 3. Assay Endpoint: The chosen assay may be detecting general cytotoxicity rather than specific anti-proliferative effects. | 1. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle-only (DMSO) control in your experiments. 2. Perform a cytotoxicity assay (e.g., LDH release) to distinguish between cytotoxic and cytostatic effects. 3. Use an assay that measures cell proliferation (e.g., BrdU incorporation) in parallel with a viability assay (e.g., CellTiter-Glo®). |
Quantitative Data Summary
The following tables provide representative data for this compound activity in various cancer cell lines. These values should be used as a reference, and we recommend determining these parameters in your specific experimental system.
Table 1: Dose-Response of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Cell Line A | Pancreatic Cancer | 50 |
| Cell Line B | Non-Small Cell Lung Cancer | 120 |
| Cell Line C | Breast Cancer | 850 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | CC50 (µM) |
| Cell Line A | Pancreatic Cancer | > 10 |
| Cell Line B | Non-Small Cell Lung Cancer | > 10 |
| Cell Line C | Breast Cancer | 8.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated STAT (p-STAT) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: Hypothetical "Cytokine Signaling Pathway Zeta" showing inhibition by this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Technical Support Center: Improving the In Vivo Stability of LM-4108
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo stability assessment and improvement of the hypothetical small molecule LM-4108.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor in vivo stability of a small molecule drug candidate like this compound?
Poor in vivo stability of small molecules is often attributed to several factors. Primarily, rapid metabolism by enzymes in the liver and other tissues can lead to chemical modification and subsequent inactivation or clearance of the compound.[1][2] Common metabolic reactions include oxidation, hydrolysis, and glucuronidation. Additionally, inherent chemical instability of the molecule under physiological conditions (e.g., pH-dependent degradation) can contribute to its short half-life in the body.[2][3]
Q2: How can I assess the in vivo stability of this compound in an animal model?
To assess the in vivo stability, a pharmacokinetic (PK) study in a relevant animal model (e.g., mouse or rat) is essential. This involves administering a defined dose of this compound and collecting blood samples at various time points.[4][5] The concentration of the parent compound in plasma is then quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[6] The resulting concentration-time profile allows for the calculation of key PK parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), which collectively indicate the compound's in vivo stability.[5][7]
Q3: What in vitro assays can predict the in vivo metabolic stability of this compound?
Several in vitro assays can provide predictive insights into the in vivo metabolic fate of this compound. The most common are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes (e.g., cytochrome P450s).[7] By incubating this compound with liver microsomes and monitoring its disappearance over time, one can estimate its intrinsic clearance.
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes), this assay provides a more comprehensive picture of metabolic stability by including both phase I and phase II metabolic enzymes, as well as transporter effects.
-
Plasma Stability Assay: This assay evaluates the stability of this compound in plasma to identify degradation by plasma enzymes or chemical instability at physiological pH.[2]
Q4: What are the primary strategies to improve the in vivo half-life of this compound?
There are three main pillars for improving the in vivo half-life of a small molecule:
-
Structural Modification: This involves altering the chemical structure of this compound to block or slow down metabolic degradation.[1] Techniques include deuteration of metabolically labile sites, bioisosteric replacement of susceptible functional groups, and altering the overall lipophilicity and size of the molecule.[1]
-
Formulation Strategies: Encapsulating this compound in delivery systems like liposomes or nanoparticles can protect it from enzymatic degradation and alter its biodistribution.[2][8] The use of excipients, such as antioxidants and pH modifiers, can also enhance stability.[3][9]
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in vivo. This approach can be used to mask metabolically labile functional groups, improving stability and oral bioavailability.[2]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data for this compound.
-
Possible Cause: Inconsistent dosing, issues with the formulation leading to variable absorption, or analytical variability.
-
Troubleshooting Steps:
-
Verify Dosing Procedure: Ensure accurate and consistent administration of the dose across all animals. For oral dosing, confirm complete delivery and minimize regurgitation.
-
Assess Formulation: Check the solubility and stability of this compound in the dosing vehicle. Poor solubility can lead to precipitation and inconsistent absorption. Consider using a different formulation approach.[10]
-
Validate Analytical Method: Re-validate the LC-MS/MS method for precision, accuracy, and linearity. Ensure proper sample handling and storage to prevent degradation before analysis.[6]
-
Issue 2: this compound is stable in liver microsomes but shows rapid clearance in vivo.
-
Possible Cause: The clearance mechanism may not be primarily mediated by microsomal enzymes. Other potential pathways include metabolism by non-microsomal enzymes (e.g., cytosolic enzymes), rapid renal clearance, or transporter-mediated efflux.
-
Troubleshooting Steps:
-
Conduct Hepatocyte Assay: This will provide a more complete metabolic profile, including phase II metabolism.
-
Evaluate Renal Clearance: Analyze urine samples from the PK study to determine the extent of renal excretion of the parent compound.
-
Investigate Transporter Interactions: Use in vitro transporter assays (e.g., Caco-2 permeability assay) to assess if active efflux is contributing to rapid clearance.
-
Issue 3: A structurally modified analog of this compound shows improved in vitro stability but no improvement in vivo.
-
Possible Cause: The structural modification may have shifted the primary metabolic pathway to another site on the molecule. Alternatively, the modification could have altered the physicochemical properties of the compound, leading to poor absorption or increased susceptibility to other clearance mechanisms.
-
Troubleshooting Steps:
-
Metabolite Identification Studies: Use high-resolution mass spectrometry to identify the major metabolites of both the original compound and the analog in vivo. This will reveal if a different metabolic pathway has become dominant.
-
Assess Physicochemical Properties: Characterize the solubility, permeability, and plasma protein binding of the new analog and compare them to the parent compound.
-
Re-evaluate in a broader set of in vitro assays: Include plasma stability and hepatocyte assays to get a more complete picture of the analog's stability profile.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration (1 mg/kg)
| Parameter | Value | Unit |
| Half-life (t½) | 0.5 | hours |
| Clearance (CL) | 150 | mL/min/kg |
| Volume of Distribution (Vd) | 6.4 | L/kg |
| Area Under the Curve (AUC₀₋∞) | 111 | ng*h/mL |
Table 2: In Vitro Metabolic Stability of this compound
| Assay System | Half-life (t½) | Intrinsic Clearance (CLᵢₙₜ) |
| Rat Liver Microsomes | 15 | min |
| Human Liver Microsomes | 25 | min |
| Rat Hepatocytes | 10 | min |
Table 3: Effect of Formulation on the Oral Bioavailability of this compound in Mice
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ₕ (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 0.5 | 120 | 5 |
| Lipid-based Formulation | 250 | 1.0 | 800 | 35 |
| Microencapsulation | 180 | 2.0 | 1100 | 48 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of this compound in plasma.
-
Materials: this compound stock solution, control compound, blank plasma (rat, mouse, human), quenching solution (e.g., acetonitrile with internal standard), 96-well plates, incubator.
-
Procedure:
-
Pre-warm plasma and this compound solution to 37°C.
-
Spike this compound into the plasma at a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis: Plot the percentage of this compound remaining versus time and calculate the half-life.
Protocol 2: Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters of this compound in vivo.
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation and Dosing: Prepare a solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol). Administer a single intravenous dose (e.g., 1 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as t½, CL, Vd, and AUC.[4]
Visualizations
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. In Vitro and In Vivo Pharmacology and Pharmacokinetics of a Human Engineered™ Monoclonal Antibody to Epithelial Cell Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the Experimental Non-Nucleosidic DNA Methyl Transferase Inhibitor N-Phthalyl-L-Tryptophan (RG 108) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 7. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. jocpr.com [jocpr.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Addressing Challenges in LM-4108 and Pembrolizumab Combination Therapy: A Technical Support Resource
Disclaimer: Information regarding "LM-4108" is not publicly available in scientific literature or clinical trial databases. The following technical support guide is a generalized framework based on common challenges encountered with investigational antibody-drug conjugates (ADCs) and their combination with immune checkpoint inhibitors like pembrolizumab. The specific details should be adapted once the true identity and characteristics of this compound are known.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected off-target toxicity in our preclinical models with the this compound and pembrolizumab combination. How can we troubleshoot this?
A1: Off-target toxicity in combination therapies can stem from several factors. A systematic approach is recommended to identify the root cause:
-
Dose De-escalation Matrix: The first step is to perform a dose de-escalation study for both this compound and pembrolizumab. This will help determine if the toxicity is dose-dependent and identify a potential therapeutic window with an acceptable safety profile.
-
Sequential Dosing: Instead of concurrent administration, consider a sequential dosing regimen. Administering this compound first to debulk the tumor, followed by pembrolizumab to stimulate an anti-tumor immune response, might mitigate overlapping toxicities.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Conduct detailed PK/PD studies to understand the exposure and biological activity of both agents when administered in combination. This can reveal if there are any drug-drug interactions leading to increased exposure and toxicity.
-
Target Expression Analysis: Re-verify the expression of the target antigen for this compound in both tumor and healthy tissues. Off-target toxicity can occur if the target is expressed at low levels in vital organs.
Q2: The efficacy of the combination therapy is not significantly better than pembrolizumab monotherapy in our syngeneic tumor models. What could be the reason?
A2: A lack of synergistic efficacy can be due to several factors related to the tumor microenvironment (TME) and the mechanism of action of this compound.
-
Immune Cell Infiltration: Assess the level of T-cell infiltration in the tumor before and after treatment with this compound. If this compound does not induce immunogenic cell death (ICD) and promote T-cell infiltration, the synergistic effect with pembrolizumab will be limited.
-
Tumor Microenvironment (TME) Modulation: Analyze the TME for the presence of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This compound might be inadvertently promoting an immunosuppressive TME, counteracting the effect of pembrolizumab.
-
Scheduling and Dosing: The timing and dose of each agent are critical. An optimized schedule might be required to ensure that the initial tumor cell killing by this compound is followed by a robust T-cell response enhanced by pembrolizumab.
Troubleshooting Guides
Guide 1: Managing Cytokine Release Syndrome (CRS)
Cytokine Release Syndrome is a potential side effect of therapies that engage the immune system.
Table 1: Troubleshooting CRS in Preclinical Models
| Observed Issue | Potential Cause | Recommended Action |
| Sudden weight loss and lethargy post-dosing | High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | - Immediately collect blood samples for cytokine profiling.- Administer supportive care (e.g., fluids, anti-pyretics).- Consider a dose reduction or temporary discontinuation of the therapy. |
| Elevated liver enzymes | Hepatotoxicity due to cytokine storm | - Perform histopathological analysis of liver tissue.- Correlate liver enzyme levels with cytokine concentrations. |
| Inconsistent CRS manifestation | Variability in tumor burden or immune status of animals | - Ensure tight control over tumor volume at the start of the experiment.- Use age-matched animals with a similar health status. |
Guide 2: Overcoming Primary Resistance to Combination Therapy
Table 2: Investigating Mechanisms of Primary Resistance
| Experimental Question | Methodology | Expected Outcome |
| Is the target for this compound downregulated? | Immunohistochemistry (IHC) or Flow Cytometry on tumor biopsies | Determine the percentage of target-positive cells. |
| Is the tumor microenvironment "cold"? | RNA sequencing or multiplex IHC of the TME | Assess the density and type of immune cell infiltrates. |
| Are there mutations in the IFN-γ signaling pathway? | Whole-exome sequencing of tumor DNA | Identify mutations in genes like JAK1/2 that can cause resistance to checkpoint inhibitors. |
Experimental Protocols
Protocol 1: Evaluation of T-cell Infiltration by Immunohistochemistry (IHC)
-
Tissue Preparation: Collect tumor tissues at baseline and at various time points post-treatment. Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Staining: Block endogenous peroxidases and non-specific binding sites. Incubate with primary antibodies against CD3, CD4, and CD8.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable chromogen (e.g., DAB).
-
Analysis: Counterstain with hematoxylin. Scan the slides and quantify the number of positive cells per unit area using image analysis software.
Visualizations
Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory pathway.
Caption: Workflow for preclinical efficacy studies.
Technical Support Center: Refining Patient Selection for LM-4108 (LM-108) Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining patient selection criteria for clinical trials of LM-4108, correctly identified as LM-108, a first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8).
Troubleshooting Guides
This section addresses specific issues that may arise during patient screening and selection for LM-108 clinical trials.
Issue 1: Ambiguous or Low CCR8 Expression in Tumor Biopsies
-
Question: A potential candidate's tumor biopsy shows low or ambiguous CCR8 expression. How should we proceed with trial eligibility?
-
Troubleshooting Steps:
-
Re-evaluate Staining Protocol: Ensure that the immunohistochemistry (IHC) or flow cytometry protocol for detecting CCR8 has been validated and standardized across all trial sites. Variations in antibody clones, fixation methods, or staining conditions can lead to inconsistent results.
-
Confirm Tissue Quality: Assess the quality of the tumor biopsy. Necrotic tissue or a high proportion of stromal content can lead to an underestimation of CCR8 expression on tumor-infiltrating regulatory T cells (Tregs).
-
Consider Repeat Biopsy: If the initial biopsy is of poor quality or the results are inconclusive, a repeat biopsy of a different tumor lesion may be warranted to get a more accurate assessment of CCR8 expression.
-
Explore Alternative Biomarkers: While CCR8 is the primary target, consider exploring other biomarkers associated with the presence of immunosuppressive Tregs in the tumor microenvironment to support the rationale for inclusion.
-
Centralized Pathology Review: Implement a centralized pathology review to ensure consistency in the interpretation of CCR8 staining across different sites.
-
Issue 2: Patient with Prior Immune Checkpoint Inhibitor (ICI) Treatment and Immune-Related Adverse Events (irAEs)
-
Question: A patient who has previously received anti-PD-1/PD-L1 therapy and experienced a significant immune-related adverse event is being considered for an LM-108 trial. Are they eligible?
-
Troubleshooting Steps:
-
Review irAE Severity and Resolution: Carefully document the grade, duration, and resolution of the previous irAE. Patients with a history of Grade 3 or higher irAEs, or Grade 2 myocarditis, may be at higher risk for recurrent or new irAEs with another immunotherapy agent and are often excluded.
-
Assess Current Immune Status: Evaluate the patient for any ongoing signs or symptoms of autoimmune disease. Laboratory tests for autoantibodies may be considered.
-
Consult Trial Protocol Exclusion Criteria: Strictly adhere to the trial's exclusion criteria regarding prior irAEs. These are in place to ensure patient safety.
-
Risk-Benefit Assessment: For borderline cases, a thorough risk-benefit assessment should be conducted by the clinical investigator, considering the patient's overall clinical condition, tumor burden, and available treatment options.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the mechanism of action of LM-108? LM-108 is a novel Fc-optimized, anti-CCR8 monoclonal antibody.[1] It is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), which are a key immunosuppressive cell population within the tumor microenvironment.[1][2][3] By depleting these Tregs, LM-108 aims to reactivate a potent anti-tumor immune response.[1]
-
What is the rationale for combining LM-108 with anti-PD-1 therapy? Targeting tumor-infiltrating Tregs with LM-108 is a potential approach to overcome resistance to immunotherapy.[2][3] Preclinical studies have shown that LM-108 can synergize with anti-PD-1 antibodies, especially in models resistant to anti-PD-1 therapy, and can evoke long-lasting anti-tumor memory.[1]
Patient Selection Criteria
-
What are the key inclusion criteria for LM-108 trials? Key inclusion criteria typically include:
-
Histological or cytological confirmation of advanced solid tumors that are recurrent or refractory to standard therapy.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
-
At least one measurable lesion as per RECIST v1.1.
-
Adequate organ and marrow function.
-
-
What are the main exclusion criteria for LM-108 trials? Common exclusion criteria include:
-
Prior treatment with anti-CCR8 therapy.
-
History of severe immune-related adverse events from prior immunotherapy.
-
Active autoimmune disease.
-
Significant uncontrolled medical conditions.
-
Data Presentation: Patient Eligibility Criteria from Phase 1/2 Studies
The following table summarizes the key patient selection criteria from pooled analyses of LM-108 clinical trials (NCT05199753, NCT05255484, NCT05518045).
| Criteria | Inclusion | Exclusion |
| Tumor Type | Histologically or cytologically confirmed recurrent or refractory advanced solid tumors (e.g., Gastric Cancer, Pancreatic Cancer).[4][5] | Other primary malignancies requiring active treatment. |
| Prior Therapy | Must have progressed on or be intolerant to standard therapy. For some cohorts, prior treatment with an anti-PD-1/PD-L1 antibody is required.[4][5] | No prior anti-CCR8 therapy. |
| Performance Status | ECOG performance status of 0-1. | ECOG performance status of 2 or greater. |
| Measurable Disease | At least one measurable lesion per RECIST v1.1. | No measurable disease. |
| Organ Function | Adequate organ and marrow function as defined by specific laboratory parameters (e.g., ANC, platelets, hemoglobin, bilirubin, creatinine, AST/ALT). | Significant abnormalities in organ function tests that do not meet the protocol-defined criteria. |
| Immune History | - | History of Grade ≥3 immune-related adverse events (irAEs) or Grade ≥2 immune-related myocarditis from prior immunotherapy. Active or prior documented autoimmune disease. |
| Cardiovascular Function | Adequate cardiovascular function. | Clinically significant cardiovascular disease. |
| CNS Metastases | Patients with stable, treated brain metastases may be eligible. | Active or untreated brain metastases. |
Experimental Protocols
Protocol: Immunohistochemistry (IHC) for CCR8 Expression in Tumor Tissue
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: The slides are incubated with a validated anti-CCR8 primary antibody at a predetermined optimal concentration for 60 minutes at room temperature.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) chromogen substrate kit to visualize the antigen-antibody complex.
-
Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and coverslipped with a permanent mounting medium.
-
Interpretation: CCR8 expression is evaluated by a qualified pathologist based on the intensity and percentage of positively stained immune cells within the tumor microenvironment.
Mandatory Visualizations
Caption: CCR8 signaling pathway in the tumor microenvironment and the mechanism of action of LM-108.
Caption: A simplified workflow for patient selection in LM-108 clinical trials.
References
- 1. lanovamedicines.com [lanovamedicines.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
Technical Support Center: Enhancing the Anti-Tumor Effect of LM-108
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the anti-tumor effect of LM-108 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LM-108?
A1: LM-108 is a novel, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1] Its principal anti-tumor effect is achieved through the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are highly immunosuppressive cells within the tumor microenvironment.[1][2] By eliminating these Tregs, LM-108 aims to restore and enhance the anti-tumor immune response.
Q2: What are the key strategies to enhance the anti-tumor efficacy of LM-108?
A2: Based on preclinical and clinical findings, the most promising strategy to enhance the anti-tumor effect of LM-108 is through combination therapy, particularly with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.[3][4] This synergistic approach has shown to be effective in patients with advanced solid tumors, including those resistant to prior anti-PD-1 therapy.[3]
Q3: How does the combination of LM-108 and an anti-PD-1 antibody lead to a synergistic anti-tumor effect?
A3: LM-108 depletes tumor-infiltrating Tregs, which are known to contribute to an immunosuppressive tumor microenvironment. This reduction in immunosuppression can then enhance the activity of effector T cells. Anti-PD-1 antibodies, on the other hand, work by blocking the PD-1 receptor on T cells, preventing their inactivation by PD-L1 expressed on tumor cells. The combination of these two mechanisms—removing the "brakes" (Tregs) and blocking an inhibitory signal (PD-1)—results in a more robust and sustained anti-tumor immune response. Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor effects, especially in models resistant to PD-1 inhibitors alone.
Troubleshooting Guide
Problem 1: Suboptimal anti-tumor response with LM-108 monotherapy in a preclinical model.
| Possible Cause | Troubleshooting/Suggested Solution |
| Low CCR8 expression on tumor-infiltrating Tregs. | - Confirm CCR8 expression levels on Tregs within the tumor microenvironment of your model using flow cytometry or immunohistochemistry. - Consider using a tumor model known to have high CCR8+ Treg infiltration. |
| Presence of other immunosuppressive mechanisms. | - Investigate other potential resistance pathways, such as the expression of other inhibitory checkpoints (e.g., CTLA-4, TIM-3) or the presence of myeloid-derived suppressor cells (MDSCs). - Explore combination therapies targeting these alternative immunosuppressive pathways. |
| Insufficient dose or frequency of LM-108. | - Perform a dose-escalation study to determine the optimal biological dose of LM-108 in your specific model. - Evaluate different dosing schedules to maintain adequate Treg depletion. |
Problem 2: Difficulty in observing a synergistic effect when combining LM-108 with an anti-PD-1 antibody.
| Possible Cause | Troubleshooting/Suggested Solution |
| Timing and sequence of drug administration. | - Experiment with different administration schedules. For example, administering LM-108 prior to the anti-PD-1 antibody to first deplete Tregs and "prime" the tumor microenvironment for an enhanced anti-PD-1 response. |
| The tumor model is not suitable. | - Utilize a tumor model that has established resistance to anti-PD-1 monotherapy to better evaluate the synergistic potential of the combination. |
| Inadequate immune cell infiltration. | - Characterize the immune cell infiltrate of your tumor model. Models with a "cold" or immune-excluded phenotype may be less responsive to this combination therapy. |
Quantitative Data Summary
Table 1: Pooled Analysis of Phase 1/2 Studies of LM-108 in Combination with Anti-PD-1 Therapy in Gastric Cancer [3]
| Efficacy Endpoint | All Efficacy-Evaluable Patients (n=36) | Patients Progressed on First-Line Treatment (n=11) | High CCR8 Expression Patients Progressed on First-Line Treatment (n=8) |
| Objective Response Rate (ORR) | 36.1% (95% CI 20.8%–53.8%) | 63.6% (95% CI 30.8%–89.1%) | 87.5% |
| Disease Control Rate (DCR) | 72.2% (95% CI 54.8%–85.8%) | 81.8% (95% CI 48.2%–97.7%) | 100% |
| Median Progression-Free Survival (PFS) | 6.53 months (95% CI 2.96–NA) | Not Reported | Not Reported |
Table 2: Phase 1/2 Study of Cafelkibart (LM-108) in Combination with Anti-PD-1 Therapy in Pancreatic Cancer [2]
| Efficacy Endpoint | All Patients | High CCR8 Expression Patients |
| Objective Response Rate (ORR) | 20.3% | 33.3% |
| Median Overall Survival (OS) | 10.02 months | Not Reported |
Experimental Protocols
Protocol 1: In Vivo Murine Syngeneic Tumor Model to Evaluate LM-108 Efficacy
This protocol is a generalized representation based on common practices in preclinical immuno-oncology studies as suggested by the search results.
-
Cell Culture: Culture a suitable murine tumor cell line (e.g., CT26 colon carcinoma, MBT-2 bladder carcinoma) under standard conditions.
-
Tumor Implantation: Subcutaneously inject an appropriate number of tumor cells into the flank of immunocompetent mice (e.g., BALB/c or C3H/He).
-
Treatment Administration:
-
Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, LM-108 murine surrogate, anti-PD-1 antibody, and LM-108 + anti-PD-1.
-
Administer treatments intravenously or intraperitoneally at predetermined doses and schedules.
-
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis:
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
Excise tumors for analysis of the tumor microenvironment, including flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) to quantify Tregs (e.g., CD4+FoxP3+), CD8+ T cells, and CD4+ effector T cells.
-
Consider re-challenging tumor-free mice with the same tumor cells to assess for the development of long-term anti-tumor memory.
-
Visualizations
Caption: Mechanism of action for LM-108 and its synergy with anti-PD-1 therapy.
References
- 1. LM-108 | MedPath [trial.medpath.com]
- 2. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 3. cabrini.com.au [cabrini.com.au]
- 4. researchgate.net [researchgate.net]
dealing with off-target effects of anti-CCR8 antibodies
Here is a technical support center for researchers, scientists, and drug development professionals working with anti-CCR8 antibodies.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of anti-CCR8 antibodies in research and development. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and therapeutic safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for therapeutic anti-CCR8 antibodies?
A1: The main goal of most anti-CCR8 antibodies in oncology is the targeted depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][2] CCR8 is a chemokine receptor that is highly expressed on these tumor-infiltrating Tregs compared to Tregs in peripheral tissues or other immune cells.[1][3][4] By targeting CCR8, these antibodies aim to eliminate the immunosuppressive Tregs, thereby enhancing the anti-tumor immune response.[5][6] The depletion is primarily mediated through effector functions of the antibody's Fc region, such as Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[5][7][8]
Q2: My anti-CCR8 antibody is not effectively depleting tumor-infiltrating Tregs. What are the potential causes?
A2: Insufficient Treg depletion can stem from several factors:
-
Poor Effector Function: The antibody's ability to induce ADCC or CDC might be suboptimal. This can be due to the specific IgG subclass used or modifications to the Fc region that hinder engagement with Fcγ receptors (FcγR) on effector cells (like NK cells) or C1q for complement activation.[1][5]
-
Insufficient Effector Cells: The ADCC mechanism requires a sufficient number of effector cells (e.g., NK cells, macrophages) in the assay or TME to kill the target Treg cells.[9]
-
Antibody Affinity and Concentration: The antibody may have insufficient affinity for CCR8, or its concentration at the tumor site may be too low to mediate effective depletion.
-
Blockade vs. Depletion: Some anti-CCR8 antibodies may act as blocking agents that inhibit signaling without causing cell death, which has been shown to be less effective for anti-tumor immunity than depletion.[1][6]
Q3: I am observing significant depletion of non-Treg cells in my experiment. How can I troubleshoot this?
A3: Off-target cell depletion is a critical issue. Consider the following:
-
CCR8 Expression on Other Cells: While CCR8 expression is highest on tumor Tregs, it can be found at lower levels on other cell types, including some Th2 cells, monocytes, and NK cells.[1][10] High antibody doses could lead to the depletion of these populations.
-
Fc Receptor-Mediated Off-Target Binding: The antibody's Fc region can bind to Fcγ receptors on various immune cells, such as Kupffer cells in the liver, leading to non-specific uptake and potential toxicity.[11][12][13]
-
Cross-Reactivity: The antibody may be cross-reacting with other chemokine receptors, although this is less common with highly specific monoclonal antibodies.
To investigate, perform comprehensive flow cytometry on all relevant immune cell populations in both tumor and peripheral tissues to identify which subsets are being depleted.[14][15]
Q4: How can I assess and mitigate the risk of Cytokine Release Syndrome (CRS) with my anti-CCR8 antibody?
A4: CRS, or "cytokine storm," is a potential adverse effect of immunomodulatory antibodies.[16][17] It's caused by a massive release of pro-inflammatory cytokines.[18]
-
Assessment: The primary method for assessing this risk is an in vitro Cytokine Release Assay (CRA).[16][19] This involves co-culturing the antibody with human peripheral blood mononuclear cells (PBMCs) or whole blood and measuring the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-2, IL-10).[16][18]
-
Mitigation: If a high risk is identified, mitigation strategies can involve Fc engineering. Modifying the Fc region to reduce its affinity for activating FcγRs can decrease the risk of widespread immune cell activation and subsequent cytokine release.[11][20] Mutations like L234A/L235A (LALA) are commonly used to create "Fc-silent" antibodies with reduced off-target cytotoxic effects.[20]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments to investigate the function and potential off-target effects of anti-CCR8 antibodies.
Guide 1: Investigating Unexpected Cytotoxicity
If you observe unexpected cell death or a lack of specific Treg depletion, this workflow can help diagnose the issue.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Assessing Effector Function Mechanisms
The primary mechanisms for anti-CCR8-mediated Treg depletion are ADCC and CDC. The following diagrams and protocols will help you assess these functions.
Caption: Mechanisms of anti-CCR8 antibody-mediated cell lysis.
This protocol is adapted from flow cytometry-based methods to quantify the killing of target cells.[21][22][23]
-
Prepare Target Cells:
-
Prepare Effector Cells:
-
Isolate Natural Killer (NK) cells or PBMCs from healthy donor blood.
-
Determine the desired Effector-to-Target (E:T) ratios (e.g., 10:1, 20:1).[24]
-
-
Assay Setup:
-
Add your anti-CCR8 antibody at various concentrations to the wells containing target cells. Include an isotype control antibody.
-
Incubate for 30 minutes at room temperature.[21]
-
Add the effector cells at the appropriate E:T ratio to each well.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[21]
-
-
Staining and Analysis:
-
Centrifuge the plate and wash the cells with PBS.
-
Stain the cells with a viability dye (e.g., 7-AAD or Annexin V) to identify dead cells.[21][22]
-
Acquire samples on a flow cytometer.
-
Calculate percent cytotoxicity by gating on the target cell population (CellTrace Violet positive) and quantifying the percentage of dead cells (7-AAD/Annexin V positive).[21]
-
This protocol uses a fluorescent dye to measure cell viability.[25][26]
-
Prepare Target Cells:
-
Assay Setup:
-
Add your anti-CCR8 antibody at various concentrations to the wells. Include an isotype control.
-
Add a source of complement, such as baby rabbit complement, to the wells.[28][29] The final concentration should be optimized (e.g., 5%).[29]
-
Set up control wells:
-
Spontaneous lysis: Cells + complement, no antibody.
-
Maximum lysis: Cells + lysis buffer.[29]
-
-
Incubate the plate for 2-4 hours at 37°C.[28]
-
-
Analysis:
-
Measure the fluorescence of each well using a plate reader. Live cells retain Calcein AM and will fluoresce.
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = 100 x (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum Release)
-
Guide 3: Assessing Cytokine Release Risk
Understanding the native signaling pathway is crucial. Anti-CCR8 antibodies designed for depletion typically do not focus on blocking this pathway, but cross-linking could inadvertently activate downstream signals.
Caption: Simplified CCR8 signaling pathway in Tregs.
This protocol provides a general framework for assessing cytokine release potential.[16][17][19]
-
Cell Preparation:
-
Assay Setup:
-
Use a 96-well plate. The antibody can be tested either in solution or immobilized on the plate to simulate cross-linking.[16][17]
-
Seed 2 x 10⁵ PBMCs per well.
-
Add the anti-CCR8 antibody at a range of concentrations.
-
Include positive controls (e.g., anti-CD3/anti-CD28 antibodies) and a negative isotype control.[17]
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[17]
-
-
Cytokine Measurement:
-
Analysis:
-
Compare the cytokine levels induced by your anti-CCR8 antibody to the negative and positive controls. A significant increase above the negative control indicates a potential risk for CRS.
-
Data Presentation
When troubleshooting your anti-CCR8 antibody, systematically collect and present quantitative data to identify trends and guide optimization.
| Parameter Assessed | Key Experiment | Recommended Quantitative Readout | Purpose |
| Target Engagement | Flow Cytometry | EC₅₀ for binding to CCR8+ cells (µg/mL) | Determines the concentration needed for effective target binding. |
| On-Target Depletion | ADCC / CDC Assays | % Specific Lysis; EC₅₀ for depletion (µg/mL) | Quantifies the antibody's potency in killing target cells. |
| Off-Target Cell Effects | Flow Cytometry | % Depletion of non-Treg populations (e.g., NK cells, monocytes) | Identifies unintended effects on other immune cell subsets. |
| Cytokine Release Risk | Cytokine Release Assay | Concentration of key cytokines (pg/mL) (IFN-γ, TNF-α, IL-6, IL-2) | Assesses the risk of inducing systemic inflammatory responses (CRS).[16] |
| Fc Receptor Interaction | Surface Plasmon Resonance | Binding affinity (Kᴅ) to various FcγRs | Characterizes the potential for Fc-mediated effector functions and off-target binding. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bms.com [bms.com]
- 4. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BMS 986340 - AdisInsight [adisinsight.springer.com]
- 8. Frontiers Publishing Partnerships | Sensing antibody functions with a novel CCR8-responsive engineered cell [frontierspartnerships.org]
- 9. Mechanisms of therapeutic antibodies - Kyowa Kirin [kyowakirin.com]
- 10. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 11. Fc-engineered monoclonal antibodies to reduce off-target liver uptake | springermedizin.de [springermedizin.de]
- 12. Fc-engineered monoclonal antibodies to reduce off-target liver uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 16. labcorp.com [labcorp.com]
- 17. tandfonline.com [tandfonline.com]
- 18. nc3rs.org.uk [nc3rs.org.uk]
- 19. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. stemcell.com [stemcell.com]
- 22. ADCC Assay Protocol [bio-protocol.org]
- 23. ADCC Assay Protocol [en.bio-protocol.org]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 25. revvity.com [revvity.com]
- 26. Complement-dependent cytotoxicity - Wikipedia [en.wikipedia.org]
- 27. revvity.com [revvity.com]
- 28. Complement-dependent cytotoxicity assay [bio-protocol.org]
- 29. agilent.com [agilent.com]
- 30. Cytokine Release Assay. [bio-protocol.org]
improving the delivery of LM-4108 to the tumor site
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of LM-4108 to the tumor site during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as cafelkibart, is an investigational, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1] Its primary mechanism of action is the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are a major cause of immunosuppression within the tumor microenvironment.[1][2] By eliminating these immunosuppressive cells, this compound aims to restore and enhance the anti-tumor activity of effector T cells, making the tumor more susceptible to immune attack, often in combination with other immunotherapies like PD-1 inhibitors.[1][2]
References
Validation & Comparative
A Comparative Analysis of LM-4108 and Other Treg-Depleting Agents for Cancer Immunotherapy
For Immediate Release
This guide provides a detailed comparison of LM-4108 (an anti-CCR8 monoclonal antibody, also known as cafelkibart or LM-108), a novel agent designed to deplete regulatory T cells (Tregs), with other Treg-depleting strategies in oncology. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical and clinical data.
Introduction to Treg Depletion in Cancer Therapy
Regulatory T cells are a subset of T lymphocytes that play a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Tregs are often co-opted by tumors to create an immunosuppressive microenvironment, thereby hindering effective anti-tumor immune responses. The depletion of Tregs within the tumor microenvironment (TME) is a promising strategy to enhance the efficacy of cancer immunotherapies. Several therapeutic agents have been developed to target and eliminate these immunosuppressive cells. This guide will focus on comparing the novel anti-CCR8 antibody, this compound, with established and emerging Treg-depleting agents that target molecules such as CD25 and CTLA-4.
This compound (Cafelkibart/LM-108): A Selective Approach to Targeting Tumor-Infiltrating Tregs
This compound is a humanized anti-CCR8 monoclonal antibody with an engineered IgG1 Fc domain that enhances its ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP)[1]. The primary target of this compound, C-C motif chemokine receptor 8 (CCR8), is highly and selectively expressed on tumor-infiltrating Tregs, making it an attractive therapeutic target for selectively depleting these cells while sparing their peripheral counterparts[1][2].
Mechanism of Action of this compound
The proposed mechanism of action for this compound is centered on the specific depletion of CCR8-expressing Tregs within the tumor.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Comparison of Treg-Depleting Agents
This section compares this compound with other prominent Treg-depleting agents, focusing on their targets, mechanisms of action, and available efficacy data.
| Feature | This compound (Anti-CCR8) | Anti-CD25 Antibodies | Anti-CTLA-4 Antibodies |
| Target | C-C Motif Chemokine Receptor 8 (CCR8) | Interleukin-2 receptor alpha chain (CD25) | Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) |
| Expression Profile | Highly expressed on tumor-infiltrating Tregs, low on peripheral Tregs and other immune cells.[1][2] | Constitutively high on Tregs, also expressed on activated effector T cells.[3] | High on Tregs, also upregulated on activated effector T cells. |
| Mechanism of Action | Selective depletion of tumor-infiltrating Tregs via ADCC and ADCP.[1] | Depletion of Tregs via ADCC/CDC, and/or blockade of IL-2 signaling.[4] | Depletion of Tregs via Fc-mediated mechanisms and blockade of inhibitory signaling.[5] |
| Selectivity for Tumor Tregs | High | Moderate, can also affect activated effector T cells. | Moderate, can also affect activated effector T cells. |
| Clinical Development Stage | Phase 1/2 Clinical Trials.[1][2] | Approved (Daclizumab - withdrawn, Basiliximab) for other indications; various agents in clinical trials for cancer. | Approved (Ipilimumab, Tremelimumab) for several cancers. |
Preclinical and Clinical Data Summary
This compound (Cafelkibart/LM-108)
Preclinical Data: In preclinical studies, LM-108 demonstrated potent anti-tumor activity as a single agent by depleting tumor-infiltrating Tregs. It also showed synergistic effects when combined with an anti-PD-1 antibody in a PD-1 resistant model, leading to long-lasting anti-tumor memory[1].
-
Tumor Growth Inhibition (TGI): In a human CCR8 knock-in (hCCR8 KI) mouse model with MC38 tumors, LM-108 at 10 mg/kg significantly inhibited tumor growth (TGI = 68.77%) compared to the vehicle. In another hCCR8 KI model, single-agent LM-108 resulted in a TGI of 79.97%[1].
-
Combination Therapy: Combined treatment of LM-108 with an anti-mPD-1 antibody resulted in a synergistic anti-tumor effect with 100% TGI and 8 out of 8 complete responses in a mouse model[1].
Clinical Data (Pooled Analysis of Phase 1/2 Trials):
| Indication | Treatment | ORR | DCR | Median PFS |
| Pancreatic Cancer (previously treated) | LM-108 + anti-PD-1 | 20.3% | 62.2% | 3.12 months |
| Pancreatic Cancer (high CCR8 expression) | LM-108 + anti-PD-1 | 33.3% | 77.8% | 6.90 months |
| Gastric Cancer (anti-PD-1 resistant) | LM-108 + anti-PD-1 | 36.1% | 72.2% | 6.53 months |
| Gastric Cancer (progressed on 1st line, high CCR8) | LM-108 + anti-PD-1 | 87.5% | 100% | Not Reported |
Data sourced from ASCO meeting abstracts.[6][7]
Anti-CD25 Antibodies
Preclinical Data: Anti-CD25 antibodies, such as the clone PC61 in mice, have been shown to deplete Tregs and enhance anti-tumor immunity[8]. However, their efficacy can be limited by the depletion of activated effector T cells that also express CD25[9]. Newer generations of anti-CD25 antibodies are being developed to preferentially deplete Tregs while preserving IL-2 signaling on effector T cells[1].
-
Tumor Regression: Systemic depletion of Tregs using PC61 15 days after tumor implantation in a glioblastoma mouse model resulted in long-term survival for 50% of the mice[8].
Anti-CTLA-4 Antibodies
Preclinical Data: In mouse models, anti-CTLA-4 antibodies have been shown to deplete tumor-infiltrating Tregs through an Fc-dependent mechanism, which is crucial for their anti-tumor activity[5].
-
Tumor Control: A single low dose of an anti-CTLA-4xSIRPα heterodimer, designed to enhance Treg depletion, inhibited tumor growth in well-established MC38 and CT26 colon cancer models[10].
Clinical Data: While preclinical models strongly support a Treg-depletion mechanism, studies in human cancers have shown that ipilimumab and tremelimumab increase the infiltration of CD4+ and CD8+ T cells without significantly depleting FOXP3+ Tregs within the tumor microenvironment[11]. This suggests that the primary mechanism in humans may be the blockade of CTLA-4 signaling on effector T cells, and that enhancing the Fc-mediated effector function of these antibodies could improve their efficacy[11].
Experimental Protocols
This compound Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
A common method to assess the ADCC activity of an antibody like LM-108 involves a lactate dehydrogenase (LDH) release assay.
Caption: A typical workflow for an ADCC assay to evaluate this compound.
Methodology:
-
Target Cell Preparation: CCR8-expressing cells (e.g., HEK293 cells stably expressing human CCR8) are cultured and harvested.
-
Effector Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Co-culture: Target cells and effector cells are co-cultured at a specific ratio (e.g., 1:50) in the presence of serial dilutions of LM-108 or an isotype control antibody.
-
Incubation: The co-culture is incubated for a set period (e.g., 6 hours) at 37°C.
-
LDH Measurement: The amount of LDH released into the supernatant from lysed target cells is quantified using a commercially available kit.
-
Data Analysis: The percentage of specific cell lysis is calculated, and the EC50 (half-maximal effective concentration) is determined[12].
This compound Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
ADCP can be assessed using flow cytometry to measure the engulfment of target cells by phagocytes.
Methodology:
-
Target and Effector Cell Preparation: CCR8-expressing target cells are labeled with a fluorescent dye (e.g., CFSE). Monocyte-derived macrophages (MDMs) are prepared as effector cells.
-
Co-incubation: The labeled target cells, MDMs, and titrated concentrations of LM-108 or an isotype control are incubated together for a specific duration (e.g., 2 hours).
-
Staining: The cells are stained with a fluorescently labeled antibody against a macrophage marker (e.g., anti-human CD14-APC).
-
Flow Cytometry Analysis: The percentage of double-positive cells (e.g., CFSE+ and CD14-APC+), representing macrophages that have phagocytosed target cells, is determined by flow cytometry[12].
Conclusion
References
- 1. CD25-Treg-depleting antibodies preserving IL-2 signaling on effector T cells enhance effector activation and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An anti-CTLA-4 heavy chain-only antibody with enhanced Treg depletion shows excellent preclinical efficacy and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-based cancer immunotherapy by targeting regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ichor.bio [ichor.bio]
- 5. Both intratumoral regulatory T cell depletion and CTLA-4 antagonism are required for maximum efficacy of anti-CTLA-4 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Methodologies of Regulatory T Cell Depletion in a Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CTLA-4 blockade in tumor models: an overview of preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Dual targeting of CTLA-4 and CD47 on Treg cells promotes immunity against solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. lanovamedicines.com [lanovamedicines.com]
A Comparative Analysis of LM-108 and Other Immunotherapies for Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of gastric cancer treatment is rapidly evolving, with immunotherapy emerging as a cornerstone of modern therapeutic strategies. This guide provides a detailed comparison of LM-108, a novel anti-CCR8 monoclonal antibody, with other established and emerging immunotherapies for gastric cancer. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Executive Summary
Gastric cancer remains a significant global health challenge with a high mortality rate. The advent of immunotherapies has offered new hope, primarily through immune checkpoint inhibitors that reinvigorate the anti-tumor immune response. LM-108 represents a novel immunotherapeutic approach by targeting C-C chemokine receptor 8 (CCR8) to deplete regulatory T cells (Tregs) within the tumor microenvironment. This guide will compare the mechanism of action, clinical efficacy, and experimental protocols of LM-108 with current standard-of-care and emerging immunotherapies, including PD-1/PD-L1 inhibitors, VEGFR2 antagonists, and HER2-targeted antibody-drug conjugates.
Mechanism of Action
A fundamental differentiator among these immunotherapies is their molecular target and mechanism of action.
1.1. LM-108: Targeting CCR8 to Deplete Tumor-Infiltrating Tregs
LM-108 is a humanized IgG1 monoclonal antibody that specifically binds to CCR8, a chemokine receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs). Tregs are a subpopulation of T cells that suppress the activity of effector T cells, thereby hindering the body's natural anti-tumor immune response. By targeting CCR8, LM-108 aims to selectively deplete these immunosuppressive Tregs within the tumor microenvironment, shifting the balance towards an active anti-tumor immune state. The Fc region of LM-108 is engineered to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the effective elimination of CCR8-positive Tregs.
1.2. PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab, Nivolumab)
Pembrolizumab and nivolumab are monoclonal antibodies that target the programmed cell death protein 1 (PD-1) receptor on T cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the inhibition of T-cell activity. By blocking the PD-1/PD-L1 pathway, these inhibitors release the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.
1.3. Other Immunotherapies
-
Ramucirumab: A monoclonal antibody that targets VEGFR2, a key receptor in angiogenesis. By inhibiting VEGFR2, ramucirumab blocks the formation of new blood vessels that tumors need to grow and metastasize.
-
Trastuzumab Deruxtecan: An antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. The antibody component (trastuzumab) binds to HER2, and the attached cytotoxic payload (deruxtecan, a topoisomerase I inhibitor) is then internalized by the cancer cell, leading to DNA damage and cell death.
Clinical Efficacy: A Comparative Overview
The following tables summarize the key efficacy data from clinical trials of LM-108 and other prominent immunotherapies in gastric cancer.
Table 1: Efficacy of LM-108 in Gastric Cancer
| Clinical Trial(s) | Patient Population | Treatment | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Pooled analysis of Phase 1/2 studies (NCT05199753, NCT05255484, NCT05518045)[1][2][3] | Patients with advanced gastric cancer, majority with prior anti-PD-1 therapy | LM-108 + anti-PD-1 antibody | 36.1% | 72.2% | 6.53 months |
| Subgroup with high CCR8 expression (progressed on 1st-line treatment)[1][2][3] | Patients with high CCR8 expression who progressed on first-line therapy | LM-108 + anti-PD-1 antibody | 87.5% | 100% | Not Reported |
Table 2: Efficacy of Other Immunotherapies in Gastric Cancer
| Drug | Clinical Trial | Patient Population | Treatment | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Pembrolizumab | KEYNOTE-062[4][5][6][7][8] | 1st-line, PD-L1 CPS ≥1, HER2- | Pembrolizumab monotherapy | - | 10.6 months (vs. 11.1 months with chemo) | - |
| KEYNOTE-062 (CPS ≥10)[4][5][6][7][8] | 1st-line, PD-L1 CPS ≥10, HER2- | Pembrolizumab monotherapy | - | 17.4 months (vs. 10.8 months with chemo) | - | |
| Nivolumab | ATTRACTION-2[9][10][11][12][13] | ≥2 prior chemotherapy regimens | Nivolumab monotherapy | 11.2% | 5.26 months (vs. 4.14 months with placebo) | 1.61 months |
| CheckMate 649 (PD-L1 CPS ≥5)[14][15][16][17][18] | 1st-line, non-HER2+ | Nivolumab + Chemotherapy | 60% | 14.4 months (vs. 11.1 months with chemo) | 8.3 months | |
| Ramucirumab | RAINBOW[19][20][21][22][23] | After 1st-line platinum/fluoropyrimidine | Ramucirumab + Paclitaxel | 28% | 9.6 months (vs. 7.4 months with placebo + paclitaxel) | 4.4 months |
| Trastuzumab Deruxtecan | DESTINY-Gastric01[24][25][26][27][28] | ≥2 prior therapies, HER2+ | Trastuzumab Deruxtecan | 51% | 12.5 months (vs. 8.4 months with chemotherapy) | 5.6 months |
Experimental Protocols: A Methodological Comparison
A detailed understanding of the experimental design is crucial for interpreting clinical trial results. The following provides an overview of the methodologies employed in key clinical trials.
3.1. LM-108 Phase 1/2 Studies (NCT05199753, NCT05255484, NCT05518045)
-
Study Design: These are open-label, dose-escalation and dose-expansion Phase 1/2 studies.[29][30][31][32][33][34]
-
Patient Population: Patients with advanced solid tumors, including gastric cancer, who have progressed on standard therapy.[29][30][31][32][33][34]
-
Intervention: LM-108 administered intravenously as a single agent or in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab).[1][2][3]
-
Primary Endpoints: Safety, tolerability, and determination of the recommended Phase 2 dose (RP2D).[1][2][3]
-
Secondary Endpoints: Preliminary anti-tumor activity (ORR, DCR, PFS), pharmacokinetics, and immunogenicity.[1][2][3]
References
- 1. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. merck.com [merck.com]
- 6. Efficacy and Safety of Pembrolizumab or Pembrolizumab Plus Chemotherapy vs Chemotherapy Alone for Patients With First-line, Advanced Gastric Cancer: The KEYNOTE-062 Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pembrolizumab with or without chemotherapy versus chemotherapy alone for patients with PD-L1–positive advanced gastric or gastroesophageal junction adenocarcinoma: Update from the phase 3 KEYNOTE-062 trial. - ASCO [asco.org]
- 8. KEYNOTE-062: Front-line Pembrolizumab is an alternative to chemotherapy for Gastric Cancers - Onkologie - Universimed - Knowledge that matters [universimed.com]
- 9. ATTRACTION-2: Nivolumab Conveys Survival Benefit for Patients with Advanced Gastric/GEJ Cancer When Used as Treatment Beyond Progression - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. Nivolumab in patients with advanced gastric or gastro-oesophageal junction cancer refractory to, or intolerant of, at least two previous chemotherapy regimens (ONO-4538-12, ATTRACTION-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 3 study of nivolumab in previously treated advanced gastric or gastroesophageal junction cancer (ATTRACTION-2): 2-year update data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gastriccancer.org [gastriccancer.org]
- 13. Nivolumab in previously treated advanced gastric cancer (ATTRACTION-2): 3-year update and outcome of treatment beyond progression with nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First-line nivolumab plus chemotherapy versus chemotherapy alone for advanced gastric, gastro-oesophageal junction, and oesophageal adenocarcinoma (CheckMate 649): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA approves nivolumab in combination with chemotherapy for metastatic gastric cancer and esophageal adenocarcinoma | FDA [fda.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. onclive.com [onclive.com]
- 18. CheckMate 649: Nivolumab plus chemotherapy continues to deliver efficacy benefit in gastric cancer - Medical Conferences [conferences.medicom-publishers.com]
- 19. onclive.com [onclive.com]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. Tumor Response and Symptom Palliation from RAINBOW, a Phase III Trial of Ramucirumab Plus Paclitaxel in Previously Treated Advanced Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ramucirumab plus Paclitaxel Confers an Overall Survival Advantage Over Placebo in the RAINBOW-Asia Study [theoncologynurse.com]
- 24. targetedonc.com [targetedonc.com]
- 25. Phase II DESTINY-Gastric01 trial of Enhertu versus chemotherapy met primary endpoint [astrazeneca.com]
- 26. adcreview.com [adcreview.com]
- 27. DESTINY-Gastric01 Trial | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 28. Trastuzumab Deruxtecan in Previously Treated HER2-Positive Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. NCT05199753 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. A Phase I/II, Open-Label, Dose Escalation and Expansion Study of LM-108 as a Single Agent or in Combination With Pembrolizumab in Advanced Solid Tumors - AdisInsight [adisinsight.springer.com]
- 33. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 34. Study of LM-108 as a Single Agent or in Combination With Pembrolizumab in Subjects With Advanced Solid Tumours [clin.larvol.com]
A Comparative Analysis of Anti-CCR8 Antibodies in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 8 (CCR8) has emerged as a promising immuno-oncology target due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. Targeting CCR8 offers the potential to selectively deplete these immunosuppressive cells within the tumor microenvironment (TME), thereby unleashing a more effective anti-cancer immune response. A growing number of pharmaceutical companies are actively developing anti-CCR8 antibodies, each with unique characteristics and mechanisms of action. This guide provides a comparative analysis of several anti-CCR8 antibodies currently in development, summarizing available preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action of Anti-CCR8 Antibodies
The primary mechanism of action for most anti-CCR8 antibodies in development is the depletion of tumor-infiltrating Tregs. This is typically achieved through antibody-dependent cellular cytotoxicity (ADCC), where the Fc region of the antibody engages with Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the lysis of the target Treg. Some antibodies are engineered with enhanced Fc receptor binding to augment this effect.
Beyond Treg depletion, other mechanisms are also being explored. These include blocking the interaction between CCR8 and its ligand, CCL1, thereby inhibiting Treg migration and function. A novel approach involves the development of inverse agonist antibodies that can modulate receptor signaling even in the absence of the natural ligand.
Comparative Analysis of Anti-CCR8 Antibodies
This section provides a detailed comparison of several anti-CCR8 antibodies in various stages of development. The data presented is based on publicly available information from company presentations, publications, and clinical trial registries.
Table 1: Overview of Anti-CCR8 Antibodies in Development
| Antibody Name(s) | Developer(s) | Mechanism of Action | Development Phase |
| BMS-986340 (JTX-1811) | Bristol Myers Squibb | ADCC-mediated Treg depletion | Phase 1/2 |
| S-531011 (ONO-4685) | Shionogi / Ono Pharmaceutical | ADCC-mediated Treg depletion, CCL1/CCR8 signaling neutralization | Phase 1/2 |
| CHS-114 (SRF114) | Coherus BioSciences | ADCC/ADCP-mediated Treg depletion | Phase 1b |
| QLP2117 | Qilu Pharmaceutical | ADCC-enhanced Treg depletion | Phase 1a |
| ABT-863 | Abilita Therapeutics | Inverse agonist, blocks CCL1-dependent and basal signaling | Preclinical |
| 2MW4691 | Mabwell | Bispecific (CCR8 x CTLA-4), ADCC-enhanced Treg depletion, CTLA-4 blockade | Preclinical |
Table 2: Preclinical Efficacy and In Vitro Activity
| Antibody | Binding Affinity (Kd) | In Vitro Efficacy (ADCC) | In Vivo Efficacy (Tumor Growth Inhibition) |
| BMS-986340 | Data not publicly available | Potent Treg depletion | Data not publicly available |
| S-531011 | ~38.2 pM (to human CCR8) | Potent ADCC activity | Significant tumor growth inhibition in human CCR8 knock-in mouse models[1] |
| CHS-114 | Data not publicly available | Induces ADCC and/or ADCP to deplete tumoral CCR8+ Tregs[2] | Reduced tumor growth in murine models, with enhanced activity in combination with anti-PD-1[2] |
| QLP2117 | Data not publicly available | Enhanced ADCC by glycoengineering[3] | Data not publicly available |
| ABT-863 | Data not publicly available | Potent and highly selective CCR8 binding[4] | Significant tumor growth inhibition in MC38 and CMT167 murine models[4] |
| 2MW4691 | High affinity for CCR8, lower for CTLA-4[5] | EC50 of 0.062 nM for ADCC against CCR8-expressing cells | 67% TGI in MC38 model (6.66 mg/kg); 75% TGI in double humanized model (0.4 mg/kg) |
Table 3: Preliminary Clinical Data
| Antibody | Study Phase | Key Findings |
| BMS-986340 | Phase 1/2 | Recruiting patients with advanced solid tumors. No data publicly available yet. |
| S-531011 | Phase 1/2 | Well-tolerated. Evidence of CCR8+ Treg depletion in tumor tissue.[6] |
| CHS-114 | Phase 1b | Manageable safety profile. Monotherapy demonstrated Treg depletion (52-97%) and increased CD8+ T cells in tumors. Confirmed partial response in one heavily pre-treated HNSCC patient in combination with toripalimab.[2] |
| QLP2117 | Phase 1a | Manageable safety and tolerability. In the 540 mg cohort, the disease control rate was 60%.[3] |
| ABT-863 | Preclinical | Not yet in clinical trials. |
| 2MW4691 | Preclinical | Not yet in clinical trials. |
Experimental Methodologies
The following sections outline the general experimental protocols commonly used to evaluate the performance of anti-CCR8 antibodies.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to induce the killing of target cells by effector cells.
-
Cell Preparation :
-
Target cells : A cell line engineered to express CCR8 on its surface is labeled with a fluorescent dye (e.g., Calcein AM) or a luciferase reporter.
-
Effector cells : Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
-
Assay Setup :
-
Target cells are seeded in a 96-well plate.
-
The anti-CCR8 antibody is added at various concentrations.
-
Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
-
-
Incubation : The plate is incubated for a set period (e.g., 4-6 hours) to allow for cell lysis.
-
Data Acquisition :
-
For fluorescently labeled target cells, the amount of dye released from lysed cells into the supernatant is measured using a fluorometer.
-
For luciferase-expressing target cells, the remaining luminescence is measured after adding a substrate.
-
Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.
-
-
Analysis : The percentage of specific lysis is calculated, and the EC50 (the antibody concentration that results in 50% of the maximum lysis) is determined.
In Vivo Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of the antibody in a living organism.
-
Animal Model : Immunocompromised mice are often used, engrafted with human immune cells and a human tumor cell line (xenograft model), or humanized mice expressing human CCR8.
-
Tumor Implantation : Tumor cells are injected subcutaneously or orthotopically into the mice.
-
Treatment : Once tumors reach a certain size, mice are treated with the anti-CCR8 antibody, a control antibody, or a vehicle, typically via intravenous or intraperitoneal injection.
-
Monitoring : Tumor size is measured regularly (e.g., twice a week) with calipers. The body weight and overall health of the mice are also monitored.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Analysis : Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. The tumors may also be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell infiltrate.
Conclusion
The landscape of anti-CCR8 antibody development is rapidly evolving, with several promising candidates progressing through preclinical and early-stage clinical trials. While most antibodies in development leverage ADCC to deplete tumor-infiltrating Tregs, novel mechanisms such as inverse agonism and bispecific targeting are also being explored, offering the potential for differentiated therapeutic profiles.
The preliminary data summarized in this guide highlight the potential of targeting CCR8 to modulate the tumor microenvironment and enhance anti-tumor immunity. However, a direct comparison of these agents is challenging due to the limited and varied nature of the publicly available data. As more mature data from ongoing and future clinical trials become available, a clearer picture of the relative efficacy and safety of these anti-CCR8 antibodies will emerge. This will be crucial for identifying the most promising therapeutic strategies and patient populations that are most likely to benefit from this exciting new class of immuno-oncology agents.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Coherus Oncology | Coherus Presents Promising Early Clinical Data from Phase 1 Dose Expansion Study of CHS-114 in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma at AACR 2025 [investors.coherus.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. 891 S-531011, a novel anti-human CCR8 antibody: antibody screening and evaluation of biological profiles - ProQuest [proquest.com]
- 5. In Vivo Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Titles and Publications - SITC 2024 [sitcancer.org]
Comparative Cross-Reactivity of LM-4108: A Guide for Preclinical Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of LM-4108 (Indomethacin Phenethylamide), a selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies by providing available data on its species-specific activity and metabolic profile.
Executive Summary
This compound is a potent and highly selective inhibitor of human cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Preclinical data indicates that this compound exhibits significant selectivity for COX-2 over its constitutively expressed isoform, COX-1. While direct experimental data on its inhibitory activity against COX enzymes from various preclinical species is limited, metabolism studies have been conducted in human, mouse, and rat systems, providing insights into its potential species-specific disposition. This guide summarizes the available quantitative data, details the experimental methodologies employed in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
In Vitro Inhibitory Potency of this compound against COX-1 and COX-2
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against human COX-2 and ovine COX-1. This data highlights the significant selectivity of this compound for the COX-2 isoform.
| Compound | Species and Isoform | IC50 (µM) |
| This compound | Human COX-2 | 0.06 [1][2] |
| Ovine COX-1 | >66 [1][2] | |
| Indomethacin (Reference) | Human COX-2 | 0.75[2] |
| Ovine COX-1 | 0.05[2] |
Data sourced from Remmel et al., 2004.[1][2]
In Vitro Metabolic Stability of this compound in Liver Microsomes
The metabolic stability of this compound has been assessed in liver microsomes from different species. The half-life (t½) data presented below indicates the rate of metabolic clearance in these in vitro systems.
| Species | Liver Microsomal Half-life (t½, minutes) |
| Human | 21 [1] |
| Mouse | 51 [1] |
| Rat | 11 [1] |
Data sourced from Remmel et al., 2004.[1]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of this compound against COX-1 and COX-2 was determined using a well-established in vitro assay that measures the initial rate of oxygen consumption. A detailed, generalized protocol based on common methodologies is provided below.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference compound (Indomethacin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Oxygen electrode or a suitable spectrophotometric or fluorometric detection system
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to a working concentration in the assay buffer.
-
Reaction Mixture Preparation: The assay buffer, cofactors, and enzyme solution are combined in a reaction vessel.
-
Inhibitor Incubation: The test compound (this compound) or reference compound is added to the reaction mixture at various concentrations and pre-incubated with the enzyme for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Activity Measurement: The rate of oxygen consumption (for oxygen electrode-based assays) or the formation of prostaglandin products (for spectrophotometric/fluorometric assays) is monitored over time.
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition at each concentration of the test compound is determined relative to a vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay using Liver Microsomes
The metabolic stability of this compound was evaluated using liver microsomes from different species to predict its hepatic clearance.
Objective: To determine the in vitro half-life of a test compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes from human, rat, and mouse
-
Test compound (this compound)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: The test compound (this compound) is incubated with liver microsomes in phosphate buffer.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a quenching solvent, typically cold acetonitrile.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (this compound).
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½ = -0.693 / slope).
Mandatory Visualizations
COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: In Vitro COX Inhibition Assay Workflow.
Discussion and Conclusion
The available data demonstrates that this compound is a highly selective inhibitor of human COX-2 over ovine COX-1 in vitro. The significant difference in IC50 values suggests a favorable therapeutic window with a reduced risk of COX-1 related side effects, such as gastrointestinal toxicity.
The in vitro metabolism studies in liver microsomes indicate that this compound is metabolized at different rates across species, with the rank order of metabolic clearance being rat > human > mouse. This species-specific difference in metabolic stability should be a key consideration in the design and dose selection for in vivo preclinical studies.
References
Independent Verification of LM-4108's Mechanism of Action: A Comparative Guide to c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical c-Met inhibitor, LM-4108, with established c-Met inhibitors, Tivantinib and Cabozantinib. The focus is on the independent verification of the mechanism of action, supported by experimental data and detailed protocols.
The c-Met Signaling Pathway: A Key Target in Oncology
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Inhibition of c-Met can disrupt these oncogenic processes and induce tumor cell death.[1][3]
dot
Caption: The HGF/c-Met signaling pathway and points of inhibition.
Comparative Analysis of c-Met Inhibitors
This section compares the hypothetical this compound with two well-characterized c-Met inhibitors, Tivantinib and Cabozantinib, focusing on their mechanism of action and performance.
| Feature | This compound (Hypothetical) | Tivantinib | Cabozantinib |
| Primary Target | c-Met | c-Met[1][2] | c-Met, VEGFR2, RET, KIT, AXL, FLT3[4][5][6] |
| Mechanism | Selective c-Met inhibitor | Non-ATP competitive inhibitor of c-Met[6] | Multi-targeted tyrosine kinase inhibitor[4][5] |
| Reported IC50/Ki for c-Met | To be determined | Ki: ~355 nM[4] | IC50: 1.3 nM[7] |
Tivantinib (ARQ 197) is a selective, non-ATP competitive inhibitor of c-Met.[6] It has been investigated in various solid tumors.[1] While it showed promise in early trials, some later-stage trials did not meet their primary endpoints.[8][9]
Cabozantinib (XL184) is a potent multi-targeted inhibitor that, in addition to c-Met, also targets VEGFR2 and other tyrosine kinases involved in tumor progression and angiogenesis.[4][5][6] This broader activity profile may contribute to its efficacy in various cancers.[4]
Performance Data
The following table summarizes key performance data for Tivantinib and Cabozantinib from clinical trials.
| Compound | Indication | Phase | Primary Endpoint | Result |
| Tivantinib | Hepatocellular Carcinoma (HCC) | Phase III (JET-HCC) | Progression-Free Survival (PFS) | Did not meet primary endpoint[8] |
| Tivantinib | Hepatocellular Carcinoma (HCC) | Phase III (METIV-HCC) | Overall Survival (OS) | Did not improve OS compared to placebo[9] |
| Cabozantinib | Advanced Renal Cell Carcinoma (RCC) | Phase II (CABOSUN) | Progression-Free Survival (PFS) | Significantly reduced disease progression or death by 52% compared to sunitinib[10] |
| Cabozantinib | Advanced Neuroendocrine Tumors | Phase III (CABINET) | Progression-Free Survival (PFS) | Significantly longer PFS with cabozantinib compared to placebo[11] |
Experimental Protocols for Mechanism of Action Verification
To independently verify the mechanism of action of a putative c-Met inhibitor like this compound, a series of in vitro and cellular assays are essential.
dot
Caption: Experimental workflow for verifying the mechanism of action.
c-Met Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on c-Met kinase activity and to calculate its IC50 value.
Protocol:
-
Reagents: Recombinant human c-Met kinase, ATP, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), kinase assay buffer, and the test compound (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the recombinant c-Met enzyme with the various concentrations of this compound and incubate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Western Blot for Phospho-c-Met
Objective: To assess the ability of this compound to inhibit c-Met phosphorylation in a cellular context.
Protocol:
-
Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., A549 or HT29) to sub-confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a positive control (e.g., HGF stimulation) and a negative control (vehicle).
-
Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-Met (Tyr1234/1235)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total c-Met to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated c-Met.
Cell Migration Assay
Objective: To evaluate the effect of this compound on HGF-induced cancer cell migration.
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., A549) and serum-starve the cells overnight.
-
Transwell Setup:
-
Coat the upper chamber of a Transwell insert with an appropriate extracellular matrix protein (e.g., Matrigel).
-
Add serum-free media containing different concentrations of this compound to the upper chamber.
-
Add media containing HGF as a chemoattractant to the lower chamber.
-
-
Incubation: Incubate the plate to allow for cell migration.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the control.
By following these protocols and comparing the results to established inhibitors like Tivantinib and Cabozantinib, researchers can independently verify the mechanism of action of this compound and assess its potential as a novel c-Met targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 9. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Targeting c-MET by Tivantinib through synergistic activation of JNK/c-jun pathway in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Anti-CCR8 Monoclonal Antibodies in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The targeting of C-C chemokine receptor 8 (CCR8), a key receptor expressed on tumor-infiltrating regulatory T cells (Tregs), represents a promising new frontier in cancer immunotherapy. By depleting these immunosuppressive cells within the tumor microenvironment, anti-CCR8 monoclonal antibodies (mAbs) aim to unleash a potent anti-tumor immune response. As several candidates advance through preclinical and clinical development, a comprehensive understanding of their safety profiles is paramount for researchers and drug developers. This guide provides a comparative overview of the publicly available safety data for different anti-CCR8 mAbs, alongside relevant experimental methodologies and pathway diagrams.
Comparative Safety Profiles of Investigational Anti-CCR8 mAbs
Direct head-to-head comparative safety studies of different anti-CCR8 mAbs are not yet publicly available. The following tables summarize the safety findings from individual preclinical and clinical studies for several investigational agents. It is important to note that variations in study design, patient populations, and dosing regimens preclude direct cross-trial comparisons.
Table 1: Summary of Preclinical Safety Data for Anti-CCR8 mAbs
| Monoclonal Antibody | Model System | Key Safety Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| RO7502175 | Cynomolgus Monkeys | Well-tolerated, with minimal and transient cytokine secretion and a reduction in peripheral CCR8+ Treg cells.[1] | 100 mg/kg[1] |
| BAY 3375968 | Cynomolgus Monkeys | Reported to have a good safety profile.[2] | Not specified in available results. |
Table 2: Summary of Clinical Safety Data for Anti-CCR8 mAbs
| Monoclonal Antibody | Clinical Phase | Patient Population | Most Common Treatment-Related Adverse Events (TRAEs) (≥15%) | Grade ≥3 TRAEs |
| LM-108 (in combination with anti-PD-1) | Phase 1/2 | Gastric Cancer | Increased alanine transaminase (25.0%), increased aspartate transaminase (22.9%), decreased white blood cell count (22.9%), anemia (16.7%).[3] | Anemia (8.3%), increased lipase (4.2%), rash (4.2%), decreased lymphocyte count (4.2%).[3] |
| CHS-114 (formerly SRF114) | Phase 1 | Advanced Solid Tumors | Pyrexia (13%). Overall TRAEs occurred in 33% of patients, all were Grade 1-2.[4] | No dose-limiting toxicities reported up to 700 mg.[4] |
Understanding the Mechanism: The CCR8 Signaling Pathway
Anti-CCR8 mAbs primarily function by targeting and depleting CCR8-expressing Tregs within the tumor microenvironment. The binding of these antibodies to CCR8 on the surface of Tregs can trigger antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of these immunosuppressive cells.[2][5] The specific expression of CCR8 on tumor-infiltrating Tregs, with lower expression on peripheral Tregs and other immune cells, is a key rationale for this targeted approach, which is anticipated to have a more favorable safety profile compared to broader immunosuppressive agents.[2][6][7]
Caption: CCR8 signaling in tumor-infiltrating regulatory T cells.
Experimental Protocols for Safety Assessment
The safety evaluation of novel anti-CCR8 mAbs involves a combination of in vitro assays and in vivo preclinical studies. While specific protocols are proprietary, a general workflow can be outlined.
In Vitro Assays:
-
Cytokine Release Assays: Peripheral blood mononuclear cells (PBMCs) from healthy donors are incubated with the anti-CCR8 mAb to assess the potential for cytokine storm, a significant safety concern with immunomodulatory antibodies.[1]
-
Off-Target Binding: Screening against a panel of human tissues and cell lines is performed to identify any potential for unintended binding that could lead to off-target toxicities.
Preclinical In Vivo Studies:
-
Animal Models: Humanized mouse models or non-human primates, such as cynomolgus monkeys, are often used to evaluate the in vivo safety and pharmacokinetics of the antibody.[1][2][8]
-
Toxicity Studies: These studies typically involve repeated dosing at various levels to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). Key parameters monitored include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Caption: A generalized workflow for preclinical safety assessment.
Future Outlook and Considerations
The field of anti-CCR8 therapy is rapidly evolving, with several molecules in early-stage clinical trials.[9] As more data becomes available, a clearer picture of the safety and tolerability of this class of drugs will emerge. Key considerations for ongoing and future research include:
-
Long-term Safety: Continued monitoring in clinical trials is essential to understand the potential for long-term immune-related adverse events.
-
Combination Therapies: As anti-CCR8 mAbs are likely to be used in combination with other immunotherapies, such as PD-1 inhibitors, careful evaluation of the safety of these combination regimens is critical.[3]
-
Biomarker Development: Identifying predictive biomarkers for both efficacy and toxicity will be crucial for patient selection and optimizing treatment strategies.
References
- 1. Preclinical and translational pharmacology of afucosylated anti-CCR8 antibody for depletion of tumour-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. domaintherapeutics.com [domaintherapeutics.com]
- 6. bms.com [bms.com]
- 7. Anti-CCR8 Antibodies Market to Witness Remarkable Growth Trajectory During the Forecast Period (2025-2040) Across 7MM | DelveInsight [prnewswire.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. CCR8 expectations | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
A Comparative Analysis of LM-4108 and Standard of Care in Gastric Cancer
A Note on Direct Comparison: This guide provides a detailed overview of the clinical trial results for the investigational agent LM-4108 and the established standard of care for HER2-positive gastric cancer. It is crucial to note that no head-to-head clinical trials have been conducted to directly compare this compound with current standard-of-care therapies. Furthermore, the clinical trials for this compound and standard-of-care treatments have been conducted in distinct patient populations and at different stages of the disease, making a direct comparison of their efficacy and safety data inappropriate. This guide, therefore, presents the data from these separate trials to provide a comprehensive, yet contextualized, overview for researchers, scientists, and drug development professionals.
This compound (Cafelkibart): An Investigational Anti-CCR8 Monoclonal Antibody
This compound is a novel, Fc-optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response.[1][2][3] By targeting CCR8, which is highly expressed on tumor-infiltrating Tregs, this compound aims to enhance the body's own immune system to fight cancer, particularly in patients who have developed resistance to other immunotherapies like anti-PD-1.[1][2]
Clinical Trial Results of this compound in Gastric Cancer
The following data is from a pooled analysis of three Phase 1/2 clinical trials (NCT05199753, NCT05255484, NCT05518045) evaluating this compound in combination with an anti-PD-1 antibody in patients with gastric cancer. A majority of these patients (97.9%) had received at least one prior anticancer treatment, and 89.6% had received prior anti-PD-1 therapy.[1][2]
Table 1: Efficacy of this compound in Combination with an Anti-PD-1 Antibody in Patients with Gastric Cancer [1][2]
| Efficacy Endpoint | All Efficacy-Evaluable Patients (n=36) | Patients Progressed on First-Line Treatment (n=11) | Patients Progressed on First-Line Treatment with High CCR8 Expression (n=8) |
| Objective Response Rate (ORR) | 36.1% (95% CI 20.8%–53.8%) | 63.6% (95% CI 30.8%–89.1%) | 87.5% |
| Disease Control Rate (DCR) | 72.2% (95% CI 54.8%–85.8%) | 81.8% (95% CI 48.2%–97.7%) | 100% |
| Median Progression-Free Survival (PFS) | 6.53 months (95% CI 2.96–NA) | Not Reported | Not Reported |
Table 2: Safety Profile of this compound in Combination with an Anti-PD-1 Antibody in Patients with Gastric Cancer (n=48) [1][2]
| Adverse Event Category | Percentage of Patients | Most Common Events (≥15%) |
| Treatment-Related Adverse Events (TRAEs) | 81.3% | Alanine transaminase increased (25.0%), Aspartate transaminase increased (22.9%), White blood cell decreased (22.9%), Anemia (16.7%) |
| Grade ≥ 3 TRAEs | 37.5% | Anemia (8.3%), Lipase increased (4.2%), Rash (4.2%), Lymphocyte count decreased (4.2%) |
Experimental Protocol: this compound Phase 1/2 Studies (Pooled Analysis)
-
Study Design: A pooled analysis of three open-label, multi-center, Phase 1/2 studies.[1][2]
-
Patient Population: Patients with gastric cancer who were treated with this compound in combination with an anti-PD-1 antibody. The majority of patients had received prior anticancer treatments.[1][2]
-
Intervention: Patients received intravenous LM-108 at various dose levels (3 mg/kg Q2W, 6 mg/kg Q3W, or 10 mg/kg Q3W) in combination with an anti-PD-1 antibody (pembrolizumab 200 mg Q3W or 400 mg Q6W, or toripalimab 240 mg Q3W).[1][2]
-
Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.[1][2]
-
Secondary Endpoints: Safety, other efficacy outcomes, and biomarker analysis.[1][2]
Standard of Care: HER2-Targeted Therapies in Gastric Cancer
For patients with HER2-positive gastric cancer, the standard of care has revolved around therapies that directly target the HER2 protein.
First-Line Standard of Care: Trastuzumab in Combination with Chemotherapy
The pivotal ToGA trial established trastuzumab, a monoclonal antibody that binds to the HER2 receptor, in combination with chemotherapy as the standard first-line treatment for patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[4]
Table 3: Efficacy of Trastuzumab plus Chemotherapy in First-Line HER2-Positive Advanced Gastric Cancer (ToGA Trial) [4]
| Efficacy Endpoint | Trastuzumab + Chemotherapy (n=294) | Chemotherapy Alone (n=290) |
| Median Overall Survival (OS) | 13.8 months | 11.1 months |
| Median Progression-Free Survival (PFS) | 6.7 months | 5.5 months |
| Objective Response Rate (ORR) | 47% | 35% |
Experimental Protocol: ToGA Trial
-
Study Design: An open-label, international, phase 3, randomised controlled trial.[4]
-
Patient Population: Patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[4]
-
Intervention: Patients were randomized to receive either trastuzumab in combination with chemotherapy (capecitabine plus cisplatin or fluorouracil plus cisplatin) or chemotherapy alone.[4]
-
Primary Endpoint: Overall Survival.[4]
Second- and Third-Line Standard of Care: Trastuzumab Deruxtecan
Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody covalently linked to a topoisomerase I inhibitor payload.[5][6][7][8] This design allows for the targeted delivery of chemotherapy to HER2-expressing cancer cells.[5][6]
The DESTINY-Gastric01 trial demonstrated the superiority of trastuzumab deruxtecan over standard chemotherapy in patients with HER2-positive advanced gastric or gastroesophageal junction cancer who had progressed on at least two prior therapies, including trastuzumab.[9][10][11][12]
Table 4: Efficacy of Trastuzumab Deruxtecan in Third-Line or Later HER2-Positive Advanced Gastric Cancer (DESTINY-Gastric01 Trial) [12]
| Efficacy Endpoint | Trastuzumab Deruxtecan (n=126) | Chemotherapy (Irinotecan or Paclitaxel) (n=62) |
| Objective Response Rate (ORR) | 51% | 14% |
| Median Overall Survival (OS) | 12.5 months | 8.4 months |
The DESTINY-Gastric02 trial evaluated trastuzumab deruxtecan in a Western patient population with HER2-positive advanced gastric or gastroesophageal junction cancer that had progressed on a first-line trastuzumab-containing regimen.[13][14][15][16]
Table 5: Efficacy of Trastuzumab Deruxtecan in Second-Line HER2-Positive Advanced Gastric Cancer (DESTINY-Gastric02 Trial) [16][17]
| Efficacy Endpoint | Trastuzumab Deruxtecan (n=79) |
| Confirmed Objective Response Rate (ORR) | 41.8% |
| Median Overall Survival (OS) | 12.1 months |
| Median Progression-Free Survival (PFS) | 5.6 months |
Experimental Protocol: DESTINY-Gastric01 Trial
-
Study Design: A pivotal phase II, open-label, multi-center, randomized trial.[10][11]
-
Patient Population: Patients from Japan and South Korea with HER2-expressing advanced gastric cancer or gastroesophageal junction adenocarcinoma who had progressed on two or more prior treatment regimens, including trastuzumab.[10][11]
-
Intervention: Patients were randomized 2:1 to receive either trastuzumab deruxtecan or physician's choice of chemotherapy (paclitaxel or irinotecan monotherapy).[10][11]
Experimental Protocol: DESTINY-Gastric02 Trial
-
Patient Population: Adult patients from the USA and Europe with HER2-positive unresectable or metastatic gastric or gastro-oesophageal junction cancer whose disease progressed on or after a first-line trastuzumab-containing regimen.[13][15]
-
Intervention: Patients received trastuzumab deruxtecan intravenously every 3 weeks.[15]
-
Primary Endpoint: Confirmed Objective Response Rate by independent central review.[14][15]
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of HER2-targeted therapies.
Experimental Workflow Diagrams
Caption: Experimental workflow for this compound Phase 1/2 studies.
References
- 1. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 2. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 3. lanovamedicines.com [lanovamedicines.com]
- 4. Trastuzumab in combination with chemotherapy versus chemotherapy alone for treatment of HER2-positive advanced gastric or gastro-oesophageal junction cancer (ToGA): a phase 3, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DESTINY-Gastric01 Trial | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 10. adcreview.com [adcreview.com]
- 11. Phase II DESTINY-Gastric01 trial of Enhertu versus chemotherapy met primary endpoint [astrazeneca.com]
- 12. ENHERTU® Significantly Improved Tumor Response Rate and Overall Survival in HER2 Positive Metastatic Gastric Cancer in Pivotal Phase 2 DESTINY-Gastric01 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 13. esmo.org [esmo.org]
- 14. DESTINY-Gastric02 Trastuzumab Deruxtecan Produces Responses in Patients With HER2-Positive Gastric Cancers - The ASCO Post [ascopost.com]
- 15. Trastuzumab deruxtecan in patients in the USA and Europe with HER2-positive advanced gastric or gastroesophageal junction cancer with disease progression on or after a trastuzumab-containing regimen (DESTINY-Gastric02): primary and updated analyses from a single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Primary and Updated Analyses for DESTINY-Gastric02 Study: Trastuzumab Deruxtecan Continues to Demonstrate Benefit in Metastatic Gastric and Gastro-oesophageal Cancer - Digestive Cancers Europe [digestivecancers.eu]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of LM-4108: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for LM-4108, tailored for researchers, scientists, and drug development professionals.
Before proceeding with any disposal method, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). The information provided herein is for guidance and should be supplemented by a thorough understanding of your local and national regulations.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Hand Protection: Wear protective, heat-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or fumes, use suitable respiratory equipment.
Spill Management
In the event of a spill, take the following immediate actions:
-
Ventilate the area.
-
For liquid spills, absorb with an inert dry material and place in an appropriate waste disposal container.
-
Prevent material from entering drains or water courses.
-
For molten material, cool the skin rapidly with cold water after contact. Do not attempt to peel the polymer from the skin; seek immediate medical attention.
Disposal Workflow
The proper disposal of this compound follows a structured process to ensure safety and compliance. The workflow diagram below illustrates the key steps involved.
Figure 1. Logical workflow for the proper disposal of this compound, from identification to final disposal by a licensed service.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound.
-
Segregate the waste into distinct streams: solid waste (e.g., contaminated gloves, wipes) and liquid waste (if applicable).
-
-
Container Selection:
-
Use containers that are compatible with the chemical properties of this compound.
-
Ensure containers are in good condition, with no leaks or damage.
-
For solid waste, a securely sealed, labeled bag or drum is appropriate.
-
For liquid waste, use a sealed, leak-proof container.
-
-
Labeling:
-
Clearly label all waste containers with the following information:
-
"Waste: this compound"
-
Hazard symbols as specified in the SDS.
-
Date of accumulation.
-
Your name and laboratory contact information.
-
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Keep containers tightly closed to prevent the release of vapors.
-
Store away from incompatible materials, such as strong acids and oxidizing agents.[1]
-
-
Final Disposal:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2][3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available in the provided search results, general principles of hazardous waste management apply. The quantity of waste generated will determine the specific regulatory requirements for storage and disposal. It is crucial to maintain accurate records of the amount of waste generated.
Experimental Protocols
No experimental protocols related to the disposal of this compound were cited in the search results. The disposal procedures are based on standard chemical safety and hazardous waste management practices.
Disclaimer: The information provided is based on general safety data and may not be specific to "this compound" as a unique chemical entity, for which a specific Safety Data Sheet was not found in the provided search results. Always refer to the specific SDS for the material you are using and consult with your institution's safety officer for detailed guidance.
References
Essential Safety and Handling Guide for LM-4108 (Methoctramine)
This guide provides crucial safety and logistical information for the handling and disposal of LM-4108, identified as the selective M2 muscarinic acetylcholine receptor antagonist, Methoctramine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
While one safety data sheet for Methoctramine (hydrate) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling all chemical compounds.[1] The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact. Although one SDS states the product does not generally irritate the skin, good laboratory practice dictates the use of gloves.[1] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or fume hood | An SDS for Methoctramine (hydrate) states that breathing equipment is not required.[1] However, when handling the powdered form or creating solutions, working in a fume hood is recommended to avoid inhalation. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure the integrity of experiments.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Some suppliers recommend storing the compound at -20°C or -80°C for long-term stability.[3]
Preparation and Use
-
Designated Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Weighing: When weighing the powdered compound, use an analytical balance within a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[4]
In Case of Exposure
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is a pharmacologically active compound, it should be treated as chemical waste.
Unused Compound
-
Collection: Collect any unused or expired solid this compound in a clearly labeled, sealed waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.
Contaminated Materials
-
Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated, sealed waste bag or container.
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag for hazardous waste disposal.
Solutions
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a labeled hazardous waste container for chemical waste. Do not pour solutions down the drain.
-
Organic Solvents: Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled hazardous waste container for flammable or halogenated waste, depending on the solvent used.
For general guidance on the disposal of medicines, the U.S. Food and Drug Administration (FDA) recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash if a drug take-back program is not available.[5] However, for a research laboratory setting, disposal as hazardous chemical waste is the more appropriate and cautious approach.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
